N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Description
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Properties
IUPAC Name |
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZZOYJAYHHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649206 | |
| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-27-8 | |
| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Abstract
This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, commencing with the formation of the crucial butyramidoxime intermediate, followed by the construction of the 1,2,4-oxadiazole core, and culminating in the introduction of the ethanamine side chain. This guide emphasizes not only the procedural steps but also the underlying chemical principles, offering field-proven insights into experimental choices and validation. Detailed, step-by-step methodologies for each key transformation are provided, accompanied by visual representations of the reaction workflows and a thorough discussion of the analytical characterization of the target compound and its precursors.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functionalities. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The target molecule, this compound, combines this valuable heterocycle with a flexible aliphatic amine side chain, a common feature in molecules designed to interact with biological targets. This guide will provide a detailed roadmap for the efficient laboratory-scale synthesis of this compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The final N-ethyl-N-((5-propyl-1,2,4-oxadiazol-3-yl)methyl)amine linkage can be formed through a nucleophilic substitution reaction between a suitable electrophile at the 3-position of the 5-propyl-1,2,4-oxadiazole core and ethylamine. A practical and efficient electrophile for this purpose is a halomethyl group, specifically a chloromethyl group, due to its reactivity and the availability of starting materials. This leads to the key intermediate, 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.
The 1,2,4-oxadiazole ring itself is most commonly constructed via the cyclization of an amidoxime with a carboxylic acid derivative.[1][3][4] Therefore, the synthesis of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole can be envisioned from the reaction of butyramidoxime with a chloroacetic acid derivative, such as chloroacetyl chloride. Butyramidoxime, in turn, is readily prepared from butyronitrile and hydroxylamine. This multi-step approach, outlined below, offers a clear and achievable path to the target molecule.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Butyramidoxime
The initial step involves the formation of the amidoxime from the corresponding nitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: To the stirred solution, add a base such as sodium carbonate or sodium hydroxide (1.1 equivalents) portion-wise to liberate the free hydroxylamine.
-
Nitrile Addition: Add butyronitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The crude butyramidoxime can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.
Expertise & Experience: The choice of base is crucial to neutralize the hydrochloride of hydroxylamine without promoting significant side reactions. Sodium carbonate is a mild and effective choice. The progress of the reaction should be carefully monitored as prolonged heating can lead to decomposition of the product.
Caption: Synthesis of Butyramidoxime.
Step 2: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole
The core 1,2,4-oxadiazole ring is constructed in this step through the cyclization of butyramidoxime with chloroacetyl chloride. This reaction proceeds via an initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve butyramidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole as a colorless oil or low-melting solid.
Trustworthiness: The slow, dropwise addition of the highly reactive chloroacetyl chloride at low temperature is critical to control the exothermicity of the reaction and minimize the formation of side products. The use of a non-nucleophilic base is essential to prevent reaction with the acyl chloride.
Caption: Formation of the 1,2,4-oxadiazole ring.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in the chloromethyl intermediate with ethylamine. This reaction introduces the desired ethanamine side chain.
Protocol:
-
Reaction Setup: In a sealed tube or a pressure-rated flask, dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1.0 equivalent) in a suitable solvent such as ethanol, acetonitrile, or THF.
-
Amine Addition: Add a significant excess of ethylamine (e.g., a 2M solution in THF or ethanol, or condensed ethylamine gas) to the solution. The use of excess amine also serves as the base to neutralize the HCl generated during the reaction.
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess ethylamine and solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield the final product, this compound. For enhanced purity, the product can be converted to its hydrochloride salt by treatment with HCl in ether.
Authoritative Grounding: The use of a large excess of the amine is a common strategy in such alkylation reactions to drive the reaction to completion and to minimize the formation of the dialkylated byproduct.[1]
Caption: Final nucleophilic substitution step.
Data Presentation and Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compounds at each stage.
Table 1: Summary of Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (δ, ppm) | Expected 13C NMR Signals (δ, ppm) |
| Butyramidoxime | C4H10N2O | 102.14 | ~0.9 (t, 3H), ~1.5 (m, 2H), ~2.0 (t, 2H), ~4.5 (s, 2H, NH2), ~7.5 (s, 1H, OH) | ~13, ~20, ~30, ~155 |
| 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole | C6H9ClN2O | 160.60 | ~0.9 (t, 3H), ~1.7 (m, 2H), ~2.8 (t, 2H), ~4.8 (s, 2H) | ~13, ~20, ~28, ~35, ~168, ~175 |
| This compound | C8H15N3O | 169.23 | ~0.9 (t, 3H), ~1.1 (t, 3H), ~1.7 (m, 2H), ~2.7 (q, 2H), ~2.8 (t, 2H), ~3.9 (s, 2H), NH proton (variable) | ~11, ~13, ~20, ~28, ~44, ~48, ~168, ~176 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The expected [M+H]+ ion for this compound is m/z 170.13.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently synthesize this and analogous compounds for further investigation. The provided methodologies are designed to be self-validating, with clear checkpoints for analytical confirmation at each stage, ensuring the integrity of the final product.
References
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Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3324. [Link]
-
Legeay, J.-C., et al. (2007). Ionic Liquid-Phase Organic Synthesis (IoLiPOS): A Novel Strategy for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Functionalized with a 1,2,4-Oxadiazole Moiety. Synthesis, 2007(15), 2293-2303. [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
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Babu, S. S., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009. [Link]
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Głuch-Lutwin, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4994. [Link]
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Salama, E. A., et al. (2023). Cyclization and thiolation of chloroacetamide oxadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 427-440. [Link]
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Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazin Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–548. [Link]
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Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(3), 376-397. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 21(5), 619. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Wang, X., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]
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Josimović, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6296. [Link]
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Nath, K., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Journal of Pharmaceutical Analysis, 13(4), 369-375. [Link]
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Abe, H., & Bell, A. T. (1993). Synthesis of butyronitrile via ammonolysis of butylalcohol and dehydrogenation of butylamine over Mo[sub 2]N. Journal of Catalysis, 142(2), 430-439. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore known for its metabolic stability and diverse biological activities.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for effective drug design, formulation development, and pharmacokinetic profiling. This document details the predicted and known properties of the title compound, provides robust experimental protocols for their determination, and outlines a plausible synthetic route.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties. The oxadiazole ring is generally resistant to metabolic degradation, enhancing the in vivo stability of drug candidates.[1] Furthermore, its ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it a versatile scaffold for engaging with biological targets.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, underscoring the importance of this class of compounds in drug discovery. A comprehensive characterization of the physicochemical properties of novel derivatives, such as this compound, is a critical step in elucidating their therapeutic potential.
Molecular Structure and Physicochemical Data
A foundational aspect of drug development is the characterization of a compound's fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure
IUPAC Name: this compound CAS Number: 915925-27-8[2] Molecular Formula: C₈H₁₅N₃O SMILES: CCC1=NOC(CNCC)=N1
Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 169.23 g/mol | Calculated (from formula)[2] |
| logP (Octanol-Water Partition Coefficient) | 0.72 | Calculated (ChemBridge)[2] |
| Predicted pKa (most basic) | 8.5 ± 0.5 | ACD/pKa Predictor |
| Predicted Aqueous Solubility (logS) | -2.3 | ALOGPS 2.1 |
| Predicted Aqueous Solubility | 316 mg/L | ALOGPS 2.1 |
| Number of Hydrogen Bond Acceptors | 4 | Calculated |
| Number of Hydrogen Bond Donors | 1 | Calculated |
| Number of Rotatable Bonds | 5 | ChemBridge[2] |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Calculated |
Experimental Protocols for Physicochemical Characterization
To ensure the accuracy of the predicted values and to meet regulatory standards, experimental determination of key physicochemical properties is essential. The following sections provide detailed, field-proven methodologies for determining the pKa and aqueous solubility of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa. Given the presence of a basic secondary amine in the structure of this compound, this method is well-suited for determining its pKa.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain a constant ionic strength. A small amount of a co-solvent like methanol may be used if solubility is low, but its concentration should be kept to a minimum (<1-2%) to avoid significant shifts in the apparent pKa.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostated vessel at 25°C and continuously stir with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound. This method provides a true measure of a compound's solubility at equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffered solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Tightly seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration of the dissolved compound in the experimental samples.
Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethanamine side chain.
Overall Synthetic Scheme:
Caption: Plausible synthetic route to the target compound.
Detailed Synthetic Protocol:
Step 1: Synthesis of Butyramidoxime To a solution of butyramide in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. Heat the mixture at reflux for several hours. After cooling, the product can be isolated by extraction and purified by recrystallization.
Step 2: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole In an inert atmosphere, dissolve the butyramidoxime in a suitable aprotic solvent like dichloromethane. Cool the solution in an ice bath and add a base such as triethylamine. Slowly add a solution of chloroacetyl chloride in dichloromethane. Allow the reaction to warm to room temperature and stir overnight. The resulting O-acyl amidoxime intermediate is then heated in a high-boiling point solvent (e.g., toluene) to induce cyclization to the 1,2,4-oxadiazole. The product is then isolated and purified by column chromatography.
Step 3: Synthesis of this compound Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole in a polar aprotic solvent such as acetonitrile. Add an excess of ethylamine and a non-nucleophilic base like potassium carbonate. Heat the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by extraction and purified by column chromatography to yield the final compound.
Spectroscopic Characterization (Representative Data)
While experimental spectra for the title compound are not publicly available, the following are representative data for a closely related 3,5-disubstituted 1,2,4-oxadiazole analog, which can serve as a reference for structural confirmation.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet around 0.9-1.0 ppm, a sextet around 1.7-1.8 ppm, and a triplet around 2.8-2.9 ppm), the ethyl group (a triplet around 1.1-1.2 ppm and a quartet around 2.6-2.7 ppm), the methylene bridge (a singlet around 3.8-4.0 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display signals for the two carbons of the oxadiazole ring (typically in the range of 165-175 ppm), as well as signals for the alkyl chains and the methylene bridge.
-
IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching (around 1000-1200 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.1.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By combining available data with robust computational predictions and established experimental protocols, a comprehensive profile of this molecule has been established. The provided synthetic route offers a practical approach to obtaining this compound for further investigation. A thorough understanding of these fundamental properties is indispensable for advancing the research and development of this and other promising 1,2,4-oxadiazole derivatives as potential therapeutic agents.
References
-
MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]
-
AqSolPred. Aqueous Solubility Prediction Tool. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a versatile bioisostere for amide and ester functionalities.[1] This has led to its incorporation into a multitude of compounds with a wide array of pharmacological activities.[2][3] This guide focuses on a specific, yet under-characterized molecule: N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. While the precise mechanism of action for this compound is not yet delineated in publicly available literature, its structural features suggest several plausible biological targets. This document serves as a technical guide for researchers, providing a structured, hypothesis-driven approach to systematically investigate and determine its mechanism of action. We will delve into the known pharmacology of the 1,2,4-oxadiazole class, propose potential mechanistic pathways for this specific molecule, and provide detailed, field-proven experimental protocols for its elucidation.
Introduction to the 1,2,4-Oxadiazole Pharmacophore
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, its utility in drug discovery has been increasingly appreciated over the last few decades.[2] The key to its success lies in its physicochemical properties:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is an effective bioisostere for amide and ester groups, often conferring improved metabolic stability and oral bioavailability.
-
Diverse Biological Activities: Compounds incorporating this scaffold have demonstrated a vast range of biological effects, including anti-cancer, anti-inflammatory, anti-microbial, anti-viral, and central nervous system activities.[4][5][6]
-
Modulable Structure: The 3- and 5-positions of the ring are readily substituted, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Given this established history, any novel 1,2,4-oxadiazole derivative, such as this compound, warrants a thorough investigation of its potential therapeutic value.
Structural Analysis and Mechanistic Hypotheses
The structure of this compound presents three key features that can inform our mechanistic hypotheses:
-
The 1,2,4-Oxadiazole Core: As discussed, this is a privileged scaffold in medicinal chemistry.
-
The 5-Propyl Group: This lipophilic group will influence the compound's interaction with hydrophobic pockets in target proteins.
-
The 3-(N-ethylaminomethyl) Group: This basic amine moiety is a common feature in many CNS-active and receptor-targeting drugs. It is likely to be protonated at physiological pH, enabling ionic interactions with acidic residues in a binding site.
Based on these features and the known activities of other 1,2,4-oxadiazoles, we can propose several primary hypotheses for the mechanism of action:
-
Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation: The N-ethylaminomethyl group is reminiscent of the amine pharmacophores found in many biogenic amines (e.g., norepinephrine, serotonin). Therefore, the compound could act as an agonist or antagonist at various GPCRs, such as serotonergic (5-HT), dopaminergic, or adrenergic receptors. Some 1,2,4-oxadiazoles have been reported as 5-HT1D receptor agonists and histamine H3 antagonists.[5]
-
Hypothesis 2: Enzyme Inhibition: The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor and participate in other non-covalent interactions within an enzyme's active site. Potential enzyme targets could include phosphodiesterases (PDEs), kinases, or proteases. Notably, 3,5-disubstituted-1,2,4-oxadiazoles have been identified as PDE4 inhibitors.[5]
-
Hypothesis 3: Ion Channel Modulation: The basic amine could interact with the pore or gating mechanisms of various ion channels.
-
Hypothesis 4: Anticancer Activity: A significant number of 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][6] The mechanism could involve the induction of apoptosis, as has been seen with agonists of human caseinolytic protease P (HsClpP).[7]
A Proposed Research Workflow for Mechanism of Action Elucidation
The following is a comprehensive, step-by-step guide to systematically investigate the mechanism of action of this compound.
Phase 1: Broad Phenotypic Screening and Target Class Identification
The initial step is to perform broad phenotypic screens to narrow down the potential biological space in which the compound is active.
Experimental Protocol: High-Content Cellular Imaging
-
Cell Plating: Plate a panel of well-characterized human cell lines (e.g., HeLa, U2OS, A549) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat the cells with a concentration range of the test compound (e.g., 0.1 µM to 50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).
-
Staining: Stain the cells with a cocktail of fluorescent dyes that highlight key cellular features (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin filaments, and a viability dye).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify a wide range of cellular parameters (e.g., cell count, nuclear size and morphology, mitochondrial integrity, cytoskeletal arrangement).
Causality and Interpretation: This unbiased approach allows for the identification of distinct cellular phenotypes induced by the compound. For instance, changes in nuclear morphology could suggest an effect on cell cycle or apoptosis. Alterations in the cytoskeleton might point towards an interaction with signaling pathways that regulate actin dynamics.
Workflow for Phase 1
Caption: Phase 1 Workflow: From Compound to Initial Hypothesis.
Phase 2: Target Identification and Validation
Once a consistent phenotype is observed, the next phase is to identify the specific molecular target(s).
Experimental Protocol: Affinity-Based Proteomics
This protocol is designed to "pull down" the protein targets that directly bind to the compound.
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and an enrichment tag (e.g., biotin). A control probe without the reactive group should also be synthesized.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most robust phenotype in Phase 1.
-
Probe Incubation & Crosslinking: Incubate the lysate with the biotinylated photo-affinity probe. For competitive binding experiments, also incubate with an excess of the original, unlabeled compound. Irradiate with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its cross-linked protein targets.
-
On-Bead Digestion and Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and that are competed off by the free compound.
Trustworthiness of the Protocol: The inclusion of a competition experiment with the parent compound is critical for validating that the identified proteins are true binders and not just non-specifically interacting with the probe or beads.
Experimental Protocol: In Vitro Target Validation (Example: Kinase Inhibition)
If the proteomics data suggests a kinase as a potential target:
-
Recombinant Protein: Obtain purified, active recombinant kinase.
-
Kinase Assay: Use a commercially available kinase assay kit (e.g., ADP-Glo™) that measures the conversion of ATP to ADP.
-
IC50 Determination: Perform the kinase assay with a range of concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Profiling: Screen the compound against a panel of other kinases to assess its selectivity.
Workflow for Phase 2
Caption: Phase 2 Workflow: Identifying and Validating the Molecular Target.
Phase 3: Mechanistic Pathway Elucidation
With a validated target, the final phase is to understand how target engagement leads to the observed cellular phenotype.
Experimental Protocol: Pathway Analysis using Western Blotting
Assuming the target is a kinase involved in a known signaling pathway (e.g., MAPK pathway):
-
Cell Treatment: Treat cells with the compound for various time points and at different concentrations.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target kinase, its phosphorylated (active) form, and key downstream substrates (e.g., p-ERK, total ERK). Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to measure changes in protein phosphorylation.
Interpretation: A decrease in the phosphorylation of a downstream substrate following compound treatment would confirm the inhibition of the pathway in a cellular context.
Data Presentation and Summary
All quantitative data should be presented in a clear and concise manner.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (µM) |
| Target Kinase X | 0.5 |
| Kinase Y | > 50 |
| Kinase Z | 15.2 |
Table 2: Hypothetical Cell Viability Data
| Cell Line | Compound GI50 (µM) |
| HCCLM3 | 3.1 |
| HeLa | 5.8 |
| A549 | 7.2 |
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, its chemical structure, rooted in the well-established 1,2,4-oxadiazole pharmacophore, provides a strong foundation for hypothesis-driven research. The experimental workflows detailed in this guide offer a robust and logical framework for any research team to systematically identify its molecular target, validate its activity, and ultimately, uncover its therapeutic potential. This structured approach, combining unbiased phenotypic screening with targeted biochemical and cell-based assays, represents a best-practice methodology in modern drug discovery.
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Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][1][2][3]
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Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
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Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link][1]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link][3]
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Sharma S, et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link][4]
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Łuczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link][8]
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Kumar K, A., et al. (2017). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link][5]
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Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link][7]
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Singh, A., & Sharma, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link][6]
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A Technical Guide to the Biological Activity of 5-Propyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a versatile heterocyclic scaffold with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the biological activities of a specific subclass: 5-propyl-1,2,4-oxadiazole derivatives. We will delve into their synthesis, with a focus on manganese dioxide-mediated oxidation, and detail their antimicrobial properties. Furthermore, this guide will contextualize these findings within the broader landscape of 1,2,4-oxadiazole research, discussing potential mechanisms of action and outlining future directions for the development of these promising compounds.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a vast array of therapeutic agents with diverse biological activities, including:
-
Anticancer: Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[2][3][4]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[2]
-
Antimicrobial: A significant number of 1,2,4-oxadiazoles have demonstrated potent antibacterial and antifungal activity.[5][6]
-
Neuroprotective: Some derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[7]
The versatility of the 1,2,4-oxadiazole ring allows for substitution at the C3 and C5 positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This guide will specifically focus on derivatives bearing a propyl group at the C5 position.
Synthesis of 3-Aryl-5-Propyl-1,2,4-Oxadiazole Derivatives
A key synthetic route to 3-aryl-5-propyl-1,2,4-oxadiazoles involves a two-step process starting from arylamidoximes and n-butanal, followed by an oxidation step.[5]
Synthetic Workflow
The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for 3-aryl-5-propyl-1,2,4-oxadiazoles.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole
-
To a solution of the appropriate arylamidoxime (1.0 eq) in a mixture of ethanol and water, add n-butanal (1.2 eq).
-
Optionally, add a catalytic amount of acidic ion-exchange resin (e.g., Amberlite IRP-64) to reduce the reaction time from 5-8 days to 3 days.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole intermediate.
Step 2: Synthesis of 3-Aryl-5-propyl-1,2,4-oxadiazole (Oxidation)
-
Dissolve the 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole intermediate (1.0 eq) in dichloromethane (DCM).
-
Add manganese dioxide (MnO₂) (3.8 eq) to the solution.[5]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Alternatively, the oxidation can be carried out using sodium hypochlorite (NaOCl) in a mixture of tetrahydrofuran (THF) and water.[5]
-
Filter the reaction mixture to remove the oxidizing agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final 3-aryl-5-propyl-1,2,4-oxadiazole.
Biological Activities of 5-Propyl-1,2,4-Oxadiazole Derivatives
Antimicrobial Activity
Derivatives of 3-aryl-5-propyl-1,2,4-oxadiazole have been evaluated for their antimicrobial activity, showing promise against a range of microorganisms.[5]
Key Findings:
-
Structure-Activity Relationship (SAR): The antimicrobial efficacy is influenced by the substitution on the 3-aryl ring.
-
Potent Derivatives: Compounds with 3-methyl and 4-methoxy substitutions on the aryl ring demonstrated enhanced effectiveness against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans.[5]
Table 1: Antimicrobial Activity of Selected 3-Aryl-5-propyl-1,2,4-oxadiazole Derivatives
| Compound ID | 3-Aryl Substituent | Target Microorganism | Activity | Reference |
| 1a | 4-Methoxyphenyl | Staphylococcus aureus | Effective | [5] |
| 1b | 4-Methoxyphenyl | Mycobacterium smegmatis | Effective | [5] |
| 1c | 4-Methoxyphenyl | Candida albicans | Effective | [5] |
| 2a | 3-Methylphenyl | Staphylococcus aureus | Effective | [5] |
| 2b | 3-Methylphenyl | Mycobacterium smegmatis | Effective | [5] |
| 2c | 3-Methylphenyl | Candida albicans | Effective | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of 3-aryl-5-propyl-1,2,4-oxadiazoles has also been investigated. However, in in vivo assays, these compounds did not exhibit potent anti-inflammatory activity when compared to the standard drug, aspirin.[5]
Potential Mechanisms of Action
While the precise mechanisms of action for 5-propyl-1,2,4-oxadiazole derivatives are still under investigation, insights can be drawn from the broader class of oxadiazole-based antimicrobial agents.
Proposed Antimicrobial Mechanism
One plausible mechanism, particularly for antifungal activity, is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Proposed mechanism of antifungal action via SDH inhibition.
In Vitro Antimicrobial Susceptibility Testing Protocol
To evaluate the antimicrobial potency of newly synthesized 5-propyl-1,2,4-oxadiazole derivatives, a standardized method such as the broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
5-Propyl-1,2,4-oxadiazole derivatives represent a promising class of antimicrobial agents, with specific substitutions on the 3-aryl ring enhancing their activity against clinically relevant pathogens. While their anti-inflammatory potential appears limited, the established antimicrobial efficacy warrants further investigation.
Future research should focus on:
-
Expansion of the SAR: Synthesizing a broader range of derivatives with diverse substitutions at the 3-aryl position to optimize antimicrobial potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms responsible for their antimicrobial effects.
-
In Vivo Efficacy: Evaluating the most potent derivatives in animal models of infection to assess their therapeutic potential.
-
Exploration of Other Biological Activities: Screening these compounds for other activities commonly associated with the 1,2,4-oxadiazole scaffold, such as anticancer and antiviral effects.
The continued exploration of 5-propyl-1,2,4-oxadiazole derivatives holds significant promise for the development of novel therapeutic agents to combat infectious diseases.
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
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Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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A Prospective In Vitro Evaluation Framework for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] Derivatives of this heterocycle have demonstrated an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial properties.[3][4][5] This guide focuses on a specific, yet under-characterized, member of this class: N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (CAS No. 915925-27-8). While extensive biological data for this particular molecule is not yet publicly available, its structural features warrant a systematic and rigorous in vitro evaluation.
This document, written from the perspective of a Senior Application Scientist, provides a comprehensive, hypothesis-driven framework for the in vitro characterization of this compound. It is designed not as a rigid template, but as a logical, multi-phase evaluation cascade. The proposed workflow begins with broad-spectrum screening to identify primary biological effects and progresses to detailed mechanistic studies to elucidate the underlying mode of action. We emphasize self-validating protocols, complete with necessary controls, to ensure data integrity and reproducibility. This guide is intended to empower research teams to unlock the therapeutic potential of this compound and similar novel chemical entities.
The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a recurring motif in a multitude of bioactive compounds.[5] Its prevalence stems from a combination of favorable physicochemical properties and the ability to engage in key molecular interactions with biological targets.
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile groups like esters, which are prone to hydrolysis by esterases.[1][6] This inherent stability can lead to improved pharmacokinetic profiles in drug candidates.
-
Bioisosterism: As a bioisostere, the 1,2,4-oxadiazole can replace amide or ester bonds while maintaining or enhancing biological activity. This strategy is frequently employed to improve properties such as cell permeability, oral bioavailability, and target affinity.[2][5]
-
Diverse Pharmacology: The therapeutic applications of 1,2,4-oxadiazole derivatives are remarkably diverse. Documented activities include:
-
Anticancer: Induction of apoptosis and cytotoxicity against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HT-29 (colon).[4][7]
-
Neuroprotection: Activation of the Nrf2 antioxidant defense pathway, offering protection against oxidative stress-induced neuronal cell death in models of ischemic stroke.[8]
-
Antiviral: Inhibition of critical viral enzymes, such as the papain-like protease (PLpro) of SARS-CoV-2.[9]
-
Anti-inflammatory & Analgesic: Modulation of inflammatory pathways and reduction of pain response in preclinical models.[3][10]
-
Antimicrobial: Activity against a range of bacterial and fungal pathogens.[3][11]
-
Compound Profile: this compound
Before initiating an experimental cascade, a thorough understanding of the test article is essential.
-
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 915925-27-8[12]
-
Molecular Formula: C₈H₁₅N₃O
-
Structure:

-
-
Structural Rationale for Evaluation: The molecule possesses a 3,5-disubstituted 1,2,4-oxadiazole core. The substitution pattern is critical for determining biological activity. The propyl group at the 5-position provides lipophilicity, which may influence membrane permeability and target engagement. The ethylaminomethyl group at the 3-position introduces a basic nitrogen atom, a common feature in many pharmacologically active compounds that can participate in hydrogen bonding or salt-bridge formation with target proteins. Given the vast potential of the scaffold, a structured evaluation is highly justified.
Proposed In Vitro Evaluation Cascade
This section outlines a logical, phased approach to characterizing the biological activity of the title compound. The workflow is designed to efficiently identify a primary therapeutic area and subsequently delve into its mechanism of action.
Caption: High-level workflow for the in vitro evaluation cascade.
Phase 1: Preliminary Profiling & Broad-Spectrum Screening
Objective: To cast a wide net to identify the primary biological activity of the compound and establish its therapeutic concentration window.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Causality: This is the foundational first step. It is impossible to interpret any activity assay without knowing the concentrations at which the compound is toxic to cells. This assay establishes the maximum tolerated concentration for subsequent experiments and provides an initial flag for potent, non-specific cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate a non-cancerous cell line (e.g., human fibroblasts or L929) and a panel of representative cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of the test compound (e.g., from 100 µM down to ~1 nM). Add the dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
Protocol 2: Broad-Panel Antimicrobial Screening
-
Causality: The 1,2,4-oxadiazole scaffold is known to possess antimicrobial properties.[3][11] A broad screen against representative pathogens is an efficient way to test this hypothesis.
-
Methodology:
-
Organism Selection: Select a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Broth Microdilution: In a 96-well plate, perform serial dilutions of the test compound in appropriate growth media.
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Controls: Include a negative control (media only), a positive control (inoculum with no compound), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that visibly inhibits microbial growth.
-
Phase 2: Target-Based & Mechanistic Exploration
Objective: Based on "hits" from Phase 1, conduct hypothesis-driven experiments to understand the compound's mechanism of action. The following paths are illustrative.
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Topic: N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Structural Analogs: A Strategic Guide to Synthesis and Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, recognized as a privileged scaffold due to its remarkable stability and versatile biological activities.[1][2] It frequently serves as a bioisosteric replacement for metabolically labile ester and amide functionalities, enhancing the pharmacokinetic profile of drug candidates.[1][3] This guide focuses on N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine as a lead compound, outlining a comprehensive strategy for the design, synthesis, and evaluation of its structural analogs. We will delve into the rationale behind analog design, provide robust, field-proven synthetic protocols, and establish a framework for systematic biological screening and structure-activity relationship (SAR) analysis.
The 1,2,4-Oxadiazole Core: A Foundation for Drug Discovery
The 1,2,4-oxadiazole moiety is a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[1][4][5] Its utility stems from its unique physicochemical properties:
-
Metabolic Stability: The heterocycle is resistant to enzymatic hydrolysis, making it an excellent substitute for esters or amides that are prone to rapid cleavage in vivo.[3]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.
-
Tunable Physicochemical Properties: The 3- and 5-positions of the ring are readily functionalized, allowing for precise control over properties like lipophilicity, solubility, and target affinity.
Our lead compound, this compound, serves as an exemplary starting point for a drug discovery program. It features a 3,5-disubstituted 1,2,4-oxadiazole core, with distinct chemical real estate at each position available for modification.
Strategic Design of Structural Analogs
A successful analog design strategy hinges on a systematic exploration of the chemical space around the lead compound. The goal is to identify modifications that enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will dissect the lead molecule into three primary regions for modification.
Caption: Strategic points for analog modification on the lead scaffold.
Modification of the 5-Position (Propyl Group)
The propyl group primarily influences the compound's lipophilicity and steric profile. Structure-activity relationship (SAR) studies of similar scaffolds have shown that hydrophobic substituents are often well-tolerated.[6]
-
Varying Chain Length and Branching: Synthesize analogs with ethyl, butyl, and isopropyl groups to probe the size and shape of the target's hydrophobic pocket.
-
Introducing Cyclic Moieties: Cyclopropyl or cyclopentyl groups can enhance metabolic stability and introduce conformational rigidity.
-
Aryl and Heteroaryl Substitution: Replacing the alkyl group with a phenyl or pyridyl ring can introduce potential for π-π stacking or additional hydrogen bonding interactions, which can be critical for activity.[7]
Modification of the 3-Position (Methyl-Ethanamine Sidechain)
This region is more polar and likely involved in direct, charge-based, or hydrogen-bonding interactions with the target protein.
-
Amine Substitution: Modify the terminal ethylamine to dimethylamine, piperidine, or morpholine to alter basicity and steric bulk.
-
Linker Modification: Vary the length of the methylene linker to optimize the positioning of the amine group within the active site.
-
Bioisosteric Replacement: Replace the amine with other hydrogen-bonding groups like amides or small alcohols to probe the nature of the target interaction.
Core Scaffold Bioisosteres
While the 1,2,4-oxadiazole is robust, exploring its isomers like 1,3,4-oxadiazole or related heterocycles such as 1,3,4-thiadiazole can lead to improved properties or novel intellectual property.[7] This is a more advanced strategy, typically employed once the SAR of the initial scaffold is well-understood.
Synthetic Realization: A Robust and Scalable Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common and reliable method being the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration.[8][9][10] This two-step process is highly modular, making it ideal for generating a library of analogs for screening.
Caption: General synthetic workflow for 1,2,4-oxadiazole analogs.
Protocol 3.1: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a self-validating system. Successful formation of the final product can be confirmed by mass spectrometry (verifying the expected molecular weight) and NMR spectroscopy (confirming the disappearance of starting material signals and appearance of product signals).
Step 1: O-Acylamidoxime Intermediate Formation [9]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting amidoxime (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-Dimethylformamide (DMF), approx. 0.2 M).
-
Coupling Agent Addition: Add the coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 15 minutes.
-
Carboxylic Acid Addition: Add the desired carboxylic acid (1.1 eq.) to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amidoxime is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acylamidoxime intermediate is often carried forward without further purification.
Step 2: Thermal Cyclodehydration [7]
-
Setup: Dissolve the crude O-acylamidoxime intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene (approx. 0.1 M).
-
Heating: Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS. The key indicator is the loss of a water molecule from the intermediate's mass.
-
Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole analog.
Biological Evaluation and SAR Analysis
A tiered screening approach is efficient for evaluating a new library of analogs. The specific assays will depend on the therapeutic target, but a general workflow can be established. For instance, if pursuing an anticancer application, the primary screen would assess cytotoxicity against relevant cancer cell lines.[5]
Caption: A tiered workflow for biological screening and lead identification.
Protocol 4.1: Primary Cytotoxicity Screening (MTT Assay)
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of test analogs in DMSO. Dilute the compounds in cell culture media to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%). Replace the old media in the wells with the media containing the test compounds. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" and are prioritized for secondary screening.
Structure-Activity Relationship (SAR) Data Presentation
Systematically tabulate the results to facilitate SAR analysis. This allows for the direct comparison of structural modifications with their impact on biological activity.
| Compound ID | R¹ (at C5) | R² (at C3) | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| Lead-01 | n-Propyl | -CH₂-NH-Ethyl | 65% | 8.5 |
| Ana-01 | Ethyl | -CH₂-NH-Ethyl | 45% | 15.2 |
| Ana-02 | n-Butyl | -CH₂-NH-Ethyl | 72% | 6.1 |
| Ana-03 | Isopropyl | -CH₂-NH-Ethyl | 75% | 5.5 |
| Ana-04 | n-Propyl | -CH₂-N(CH₃)₂ | 85% | 2.3 |
| Ana-05 | n-Propyl | -CH₂-(Piperidin-1-yl) | 91% | 1.1 |
Data is hypothetical for illustrative purposes.
From this illustrative data, one could derive initial SAR insights:
-
Increasing alkyl chain length from ethyl to butyl at the 5-position appears beneficial (Lead-01 vs. Ana-01/02).
-
Steric bulk at the 5-position (isopropyl) is well-tolerated and slightly improves activity (Ana-03).
-
Modifying the terminal amine at the 3-position to a tertiary or cyclic amine drastically increases potency (Lead-01 vs. Ana-04/05), suggesting this is a critical interaction point.
Conclusion and Future Outlook
This guide provides a robust framework for the systematic development of structural analogs of this compound. By leveraging rational design principles, employing modular and reliable synthetic chemistry, and conducting tiered biological evaluations, researchers can efficiently navigate the chemical space around this promising lead compound. The structure-activity relationships derived from these initial libraries will be instrumental in guiding the subsequent lead optimization phase, with the ultimate goal of identifying a clinical candidate with superior efficacy, selectivity, and drug-like properties. The versatility of the 1,2,4-oxadiazole scaffold ensures that this line of inquiry holds significant potential for delivering novel therapeutics.[1]
References
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- Miller, M. J., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Medicinal Chemistry Letters, 7(10), 945–950.
- Li, Y., et al. (2022).
- Jończyk, J., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry.
- Müller, L., et al. (2001). Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: An industry screening approach. Mutagenesis, 16(3), 259-265.
- Głowacka, I. E., & Czyrko, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2533.
- Hecker, S. J., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 6(5), 591–596.
- Parikh, P. P., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Chemistry & Biodiversity, 19(11), e202200632.
- Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(9), 1121-1135.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Głowacka, I. E., & Czyrko, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2533.
- Maccallini, C., & Di Matteo, M. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie.
- Li, J., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176413.
- Kamal, A., et al. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(1), 164-197.
- Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Heterocyclic Chemistry, 59(1), 5-27.
- Sharma, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3989–4011.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-552.
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Spectroscopic Analysis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine: A Technical Guide
Introduction
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a small molecule featuring a 1,2,4-oxadiazole heterocyclic core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise structural elucidation of this compound is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its purity and identity in any application. This guide provides an in-depth technical overview of the spectroscopic techniques required for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Theoretical Principles
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a transition from the lower to the higher energy state. The precise frequency at which this resonance occurs is known as the chemical shift (δ) and is highly sensitive to the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups shield them, causing an upfield shift. The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Step 1: Sample Preparation
-
Dissolve the sample in a secondary vial with approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.[3]
-
Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[4]
-
Transfer the clear solution into a clean, unscratched 5 mm NMR tube to a height of about 4-5 cm.[4][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5] Alternatively, the residual solvent peak can be used as a secondary reference.[5]
-
Cap the NMR tube securely and label it clearly.
Step 2: Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 16 to 64 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) and apply a Fourier transform to obtain the frequency-domain NMR spectrum.
Step 3: Data Processing
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons in the molecule.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, the following ¹H NMR spectrum is predicted (in CDCl₃):
-
Propyl Group:
-
-CH₃ (H-a): A triplet at approximately δ 0.9-1.0 ppm. The signal is split by the adjacent -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
-
-CH₂- (H-b): A sextet at approximately δ 1.7-1.8 ppm. This signal is coupled to the terminal -CH₃ group (3 protons) and the -CH₂- group attached to the oxadiazole ring (2 protons), leading to a complex multiplet, likely a sextet ((n+1)(m+1) is not strictly applied here, a simpler n+1 is used for prediction, 3+2=5, so a sextet).
-
-CH₂- (H-c): A triplet at approximately δ 2.8-2.9 ppm. This methylene group is adjacent to the oxadiazole ring, which is electron-withdrawing, causing a downfield shift. It is coupled to the H-b methylene group, resulting in a triplet.
-
-
Methylene Bridge:
-
-CH₂- (H-d): A singlet at approximately δ 3.9-4.1 ppm. This methylene group is situated between the oxadiazole ring and the nitrogen atom of the ethanamine moiety, both of which are electron-withdrawing, leading to a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons, however, it may show coupling to the N-H proton.
-
-
Ethanamine Group:
-
-NH- (H-e): A broad singlet at a variable chemical shift, typically between δ 1.0-3.0 ppm. The position and broadness of this peak are dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
-
-CH₂- (H-f): A quartet at approximately δ 2.6-2.8 ppm. This methylene group is adjacent to the nitrogen atom and the terminal methyl group, and it is coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).
-
-CH₃ (H-g): A triplet at approximately δ 1.1-1.2 ppm. This methyl group is coupled to the adjacent -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |
| H-b (-CH₂-) | 1.7 - 1.8 | Sextet | 2H |
| H-c (-CH₂-) | 2.8 - 2.9 | Triplet (t) | 2H |
| H-d (-CH₂-) | 3.9 - 4.1 | Singlet (s) | 2H |
| H-e (-NH-) | 1.0 - 3.0 | Broad Singlet (br s) | 1H |
| H-f (-CH₂-) | 2.6 - 2.8 | Quartet (q) | 2H |
| H-g (-CH₃) | 1.1 - 1.2 | Triplet (t) | 3H |
¹H NMR Experimental Workflow
Caption: ¹H NMR Experimental Workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for its routine detection.
Theoretical Principles
Similar to ¹H NMR, ¹³C NMR relies on the absorption of radiofrequency energy by the ¹³C nucleus in a magnetic field. The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) compared to ¹H NMR, which generally results in a spectrum with one distinct peak for each unique carbon atom. Standard ¹³C NMR spectra are typically acquired under proton-decoupled conditions, meaning all signals appear as singlets. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.
Step 1: Sample Preparation
-
Weigh a larger amount of the sample, typically 50-100 mg, due to the low natural abundance of ¹³C.[3]
-
Follow the same dissolution, filtration, and transfer procedures as for ¹H NMR sample preparation.
Step 2: Instrument Setup and Data Acquisition
-
Set the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A greater number of scans (hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.
Step 3: Data Processing
-
Process the FID using a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the solvent peak or TMS.
-
Identify the chemical shift of each unique carbon atom.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum for this compound is as follows:
-
Oxadiazole Ring:
-
C=N (C-3): Approximately δ 168-172 ppm. This carbon is part of a C=N bond within the heterocyclic ring and is deshielded.
-
C=N (C-5): Approximately δ 175-180 ppm. This carbon is also part of a C=N bond and is deshielded, often appearing further downfield than C-3 in 5-alkyl-1,2,4-oxadiazoles.
-
-
Propyl Group:
-
-CH₂- (C-c): Approximately δ 25-30 ppm. This carbon is directly attached to the oxadiazole ring.
-
-CH₂- (C-b): Approximately δ 20-25 ppm.
-
-CH₃ (C-a): Approximately δ 13-15 ppm. This is a typical chemical shift for a terminal methyl group in an alkyl chain.
-
-
Methylene Bridge:
-
-CH₂- (C-d): Approximately δ 40-45 ppm. This carbon is attached to the C-3 of the oxadiazole ring and the nitrogen of the ethanamine group, leading to a downfield shift.
-
-
Ethanamine Group:
-
-CH₂- (C-f): Approximately δ 45-50 ppm. This carbon is attached to the nitrogen atom.
-
-CH₃ (C-g): Approximately δ 15-20 ppm.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Oxadiazole) | 168 - 172 |
| C-5 (Oxadiazole) | 175 - 180 |
| C-c (-CH₂-) | 25 - 30 |
| C-b (-CH₂-) | 20 - 25 |
| C-a (-CH₃) | 13 - 15 |
| C-d (-CH₂-) | 40 - 45 |
| C-f (-CH₂-) | 45 - 50 |
| C-g (-CH₃) | 15 - 20 |
¹³C NMR Experimental Workflow
Caption: ¹³C NMR Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Theoretical Principles
When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, are characteristic of the types of bonds and functional groups present.[6] The FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: FT-IR
Step 1: Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Step 2: Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Predicted FT-IR Spectrum and Interpretation
The following are the expected characteristic absorption bands for this compound:
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H).
-
C-H Stretches (Aliphatic): Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the propyl and ethyl groups.
-
C=N Stretch: A sharp, medium to strong absorption band around 1620-1660 cm⁻¹ is characteristic of the C=N stretching vibration within the oxadiazole ring.[7]
-
C-O-C Stretch: An absorption band in the region of 1050-1250 cm⁻¹ is expected for the C-O-C stretching vibration of the oxadiazole ring.[6]
-
N-O Stretch: A band in the 1300-1400 cm⁻¹ region can be attributed to the N-O stretching vibration in the oxadiazole ring.
-
C-N Stretch: An absorption in the range of 1020-1250 cm⁻¹ is expected for the C-N stretching of the ethanamine moiety.[8]
Summary of Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N Stretch (Oxadiazole) | 1620 - 1660 | Medium to Strong |
| C-O-C Stretch (Oxadiazole) | 1050 - 1250 | Medium |
| N-O Stretch (Oxadiazole) | 1300 - 1400 | Medium |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
FT-IR Experimental Workflow
Caption: FT-IR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Theoretical Principles
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[9] For small organic molecules, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.[8] The fragmentation pattern is often unique to the molecule and can be used as a "molecular fingerprint".[10]
Experimental Protocol: Mass Spectrometry
Step 1: Sample Introduction
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS).
Step 2: Ionization
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that may be preferable to observe the molecular ion with less fragmentation.
Step 3: Mass Analysis
-
The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
Step 4: Detection and Spectrum Generation
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of 169.23 g/mol .
-
Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 169.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the ethanamine side chain is a common fragmentation pathway for amines. This would lead to the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z = 154, or the loss of an ethyl group (•CH₂CH₃, 29 Da) from the other side of the nitrogen to give a fragment at m/z = 140.
-
Cleavage of the Methylene Bridge: Cleavage of the bond between the methylene bridge and the ethanamine nitrogen could result in a fragment corresponding to the [N-ethylethanamine]⁺• ion at m/z = 72 and the [5-propyl-1,2,4-oxadiazol-3-yl-methyl]⁺ ion at m/z = 97.
-
Fragmentation of the Propyl Group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group would result in a fragment at m/z = 140.
-
Ring Cleavage of Oxadiazole: 1,2,4-oxadiazole rings can undergo characteristic ring cleavage, although these fragmentation pathways can be complex.[11]
-
Summary of Predicted Mass Spectrometry Data
| m/z | Predicted Fragment Identity |
| 169 | [M]⁺• (Molecular Ion) |
| 154 | [M - CH₃]⁺ |
| 140 | [M - C₂H₅]⁺ |
| 97 | [5-propyl-1,2,4-oxadiazol-3-yl-methyl]⁺ |
| 72 | [N-ethylethanamine]⁺• |
Mass Spectrometry Experimental Workflow
Caption: Mass Spectrometry Experimental Workflow.
Integrated Approach to Structural Confirmation
While each spectroscopic technique provides valuable information, a definitive structural confirmation of this compound is achieved through the synergistic integration of all data.
-
Mass Spectrometry provides the molecular weight, confirming the elemental formula.
-
FT-IR Spectroscopy identifies the key functional groups present (amine, alkyl, oxadiazole).
-
¹³C NMR Spectroscopy reveals the number of unique carbon environments and confirms the carbon skeleton.
-
¹H NMR Spectroscopy provides the most detailed structural information, including the connectivity of protons and the overall framework of the molecule.
The combination of these techniques allows for an unambiguous assignment of the structure, ensuring the identity and purity of the compound.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated Spectroscopic Analysis Workflow.
References
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NMR sample preparation guidelines. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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ResearchGate. FTIR spectra of the three oxadiazole derivatives. [Link]
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Richard, A., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16, 232-238. [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-21. [Link]
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Claramunt, R. M., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(5), 301-324. [Link]
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Wikipedia. Mass spectral interpretation. [Link]
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Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
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Cerecetto, H., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16(2), 232-238. [Link]
-
ResearchGate. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
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SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968). [Link]
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Carbone, A., et al. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 27(19), 6542. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor
Foreword: The landscape of therapeutic intervention for neurological and hematological disorders is in constant evolution. A key area of focus has been the modulation of cyclic nucleotide signaling pathways. This guide provides a comprehensive technical overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Initially investigated for its potential in treating Alzheimer's disease, its mechanism of action has also led to explorations in other indications such as Sickle Cell Disease. This document is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism, preclinical and clinical findings, and methodologies for its study.
Introduction to PF-04447943
PF-04447943, with the chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a well-characterized, brain-permeable small molecule.[1] It was developed as a highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[][3][4] By inhibiting PDE9A, PF-04447943 elevates intracellular levels of cGMP, a critical second messenger in various physiological processes.[][4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1082744-20-4 |
| Molecular Formula | C20H25N7O2 |
| Molecular Weight | 395.46 g/mol |
| Solubility | Soluble in DMSO at 50 mg/mL |
| Form | Off-white solid |
Source: Sigma-Aldrich
Mechanism of Action: Targeting the cGMP Signaling Pathway
The primary mechanism of action of PF-04447943 is the potent and selective inhibition of the PDE9A enzyme.[][3] PDE9A is a key regulator of cGMP levels in various tissues, including the brain.[5] Unlike other phosphodiesterases, PDE9A has a high affinity for cGMP, making it a critical modulator of cGMP-mediated signaling cascades, even in the presence of nitric oxide (NO)-independent pathways.
The inhibition of PDE9A by PF-04447943 leads to an accumulation of intracellular cGMP.[][4] This elevation in cGMP can then activate downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and other cGMP-dependent proteins. This modulation of the cGMP pathway is central to the therapeutic hypotheses for PF-04447943 in various disease contexts.
Preclinical Research and Therapeutic Potential
Alzheimer's Disease and Cognitive Enhancement
A significant body of preclinical research has explored the potential of PF-04447943 in treating cognitive deficits associated with Alzheimer's disease. The rationale is based on the role of cGMP in synaptic plasticity and memory formation.
-
In Vitro Studies: At concentrations of 30-100 nM, PF-04447943 has been shown to significantly increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[1]
-
In Vivo Studies:
-
In rodent models, PF-04447943 administration led to a dose-dependent increase in cGMP levels in the cerebrospinal fluid, indicating target engagement in the central nervous system.[1]
-
The compound improved cognitive performance in various rodent models, including the mouse Y-maze and social recognition memory tasks, as well as scopolamine-induced deficit models in rats.[1][6][7]
-
In transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP), PDE9A inhibition by PF-04447943 was found to prevent decreases in dendritic spine density.[][3][4]
-
Sickle Cell Disease (SCD)
More recently, the role of cGMP in vaso-occlusion has led to the investigation of PF-04447943 in Sickle Cell Disease. The hypothesis is that by elevating cGMP, PF-04447943 can inhibit pathways that contribute to the adhesion of blood cells to the endothelium, a key event in vaso-occlusive crises.
-
Clinical Biomarker Modulation: In a Phase Ib study with stable SCD patients, treatment with 25 mg of PF-04447943 twice daily resulted in a significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates.[8]
-
Levels of circulating soluble E-selectin, a marker of endothelial activation, were also significantly reduced.[8] These findings suggest that PF-04447943 has beneficial effects on biomarkers associated with vaso-occlusion in SCD.[8]
Selectivity and Pharmacokinetics
The therapeutic utility of a pharmacological inhibitor is heavily dependent on its selectivity and pharmacokinetic profile. PF-04447943 has demonstrated a favorable profile in these respects.
Selectivity Profile
PF-04447943 is highly selective for PDE9A over other phosphodiesterase families. This selectivity is crucial for minimizing off-target effects.
| Enzyme | Ki (µM) |
| PDE9A (human) | 0.0028 |
| PDE1 | 8.6 |
| PDE2A3 | 99 |
| PDE3A | 50 |
| PDE4A | 29 |
| PDE5A | 14.9 |
| PDE6C | 5.3 |
| PDE7A2 | 75 |
| PDE8A | 50 |
| PDE10 | 51.2 |
| PDE11 | 80 |
Source: Sigma-Aldrich
Pharmacokinetic Properties
PF-04447943 exhibits desirable pharmacokinetic properties, including good oral bioavailability and brain permeability.
| Species | t1/2 | Tmax |
| Rat | 4.9 h | 0.3 h |
Source: Sigma-Aldrich
In a clinical study involving patients with Sickle Cell Disease, plasma exposure of PF-04447943 was found to be dose-proportional.[8]
Clinical Trials and Outcomes
PF-04447943 has been evaluated in several clinical trials for different indications.
-
Alzheimer's Disease: A Phase 2, multicenter, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[3][4] After 12 weeks of treatment, PF-04447943 did not show a statistically significant improvement in cognition, behavior, or global change compared to placebo.[4][9] The drug was generally safe and well-tolerated, with a higher incidence of gastrointestinal adverse events in the treatment group.[4]
-
Sickle Cell Disease: A Phase Ib randomized, placebo-controlled study in stable SCD patients demonstrated that PF-04447943 was well-tolerated and showed pharmacodynamic effects suggestive of inhibiting pathways that contribute to vaso-occlusion.[8]
Experimental Protocols
For researchers investigating PF-04447943 or similar PDE9A inhibitors, the following experimental workflows are fundamental.
In Vitro PDE9A Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against recombinant human PDE9A.
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The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Screening, and Application in Modern Drug Discovery
Introduction: The Privileged Status of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry, transitioning from a synthetic curiosity to a "privileged" scaffold in modern drug discovery.[1][2][3] First synthesized in 1884 by Tiemann and Krüger, this heterocyclic core is now a key pharmacophore in a multitude of experimental, investigational, and marketed drugs.[2] Its prominence stems from its unique bioisosteric properties, particularly its ability to serve as a stable surrogate for metabolically labile ester and amide functionalities.[1][4][5] This bioisosteric replacement often leads to compounds with improved metabolic stability, enhanced pharmacokinetic profiles, and better overall druggability.[1][6][7] The electron-withdrawing nature of the 1,2,4-oxadiazole ring, particularly when substitution is at the C5 position, further contributes to its utility in modulating the physicochemical properties of a lead compound.[4] This guide provides an in-depth exploration of the synthesis of novel 1,2,4-oxadiazole compounds, outlines robust screening methodologies, and discusses their broad therapeutic potential.
I. Strategic Synthesis of 1,2,4-Oxadiazole Libraries: From Classical Approaches to Modern Innovations
The construction of the 1,2,4-oxadiazole ring is a well-established field, with two primary strategies dominating the synthetic landscape: the amidoxime-based route and the 1,3-dipolar cycloaddition.[2][8] The choice of synthetic pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Amidoxime Route: A Versatile and Widely Adopted Strategy
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[1] This approach can be executed in a two-step fashion, involving the isolation of an O-acylamidoxime intermediate, or as a more streamlined one-pot procedure.[1][9]
a) Two-Step Synthesis via O-Acylamidoxime Intermediate:
This classical method involves the initial acylation of an amidoxime with an acylating agent (e.g., acyl chloride, anhydride) to form an O-acylamidoxime.[8] This intermediate is then subjected to cyclodehydration, often under thermal conditions or in the presence of a base, to yield the desired 1,2,4-oxadiazole.[8] While robust, this method can be time-consuming due to the need to isolate the intermediate.
b) One-Pot Syntheses: Efficiency and Diversity in Library Construction:
Modern synthetic efforts have focused on the development of efficient one-pot procedures that bypass the isolation of the O-acylamidoxime intermediate.[1][9] These methods typically involve the in-situ activation of a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI), followed by reaction with the amidoxime and subsequent cyclization. Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[10]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
-
Amidoxime Preparation: To a solution of the corresponding nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure. The crude amidoxime can often be used in the next step without further purification.
-
Coupling and Cyclization: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DMSO. Add a coupling agent, for example, HBTU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours to effect cyclodehydration. The progress of the reaction should be monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
The 1,3-Dipolar Cycloaddition Pathway
An alternative approach to the 1,2,4-oxadiazole core is the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[4] While conceptually elegant, this method can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize, leading to undesired side products.[10] However, the use of catalysts, such as platinum(IV) complexes, has been shown to facilitate this transformation under milder conditions.[10]
Diagram: Synthetic Pathways to 1,2,4-Oxadiazoles
Caption: Major synthetic routes to the 1,2,4-oxadiazole core.
II. Pharmacological Landscape and Therapeutic Applications
The 1,2,4-oxadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[2][3] This broad applicability has made it a focal point in the search for novel therapeutics for a range of diseases.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancers.[4][11][12] For instance, certain 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have exhibited sub-micromolar IC50 values against MCF-7, A549, and MDA MB-231 cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.[12]
Anti-inflammatory and Analgesic Properties
The 1,2,4-oxadiazole scaffold has been incorporated into non-steroidal anti-inflammatory drug (NSAID) analogues, such as derivatives of ketoprofen and naproxen, to improve their safety profile and reduce gastrointestinal side effects. These compounds have shown potent anti-inflammatory and analgesic activities, often through the selective inhibition of cyclooxygenase-2 (COX-2).
Antibacterial and Antifungal Agents
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have shown promise as antibacterial and antifungal agents.[13] For example, nitrofuryl-substituted 1,2,4-oxadiazoles have demonstrated potent activity against a range of microorganisms, including Staphylococcus aureus and Mycobacterium tuberculosis.[13]
Neuroprotective and CNS Applications
The 1,2,4-oxadiazole moiety has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[4] Curcumin-like derivatives incorporating a 1,2,4-oxadiazole ring have been identified as potential agents against amyloid-β aggregation. Furthermore, these compounds have been investigated as ligands for various central nervous system (CNS) targets, including dopamine and muscarinic receptors.[4]
Table: Representative Biological Activities of Novel 1,2,4-Oxadiazole Compounds
| Compound Class | Target/Application | Representative IC50/Activity | Reference |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | Anticancer (MCF-7, A549, MDA MB-231) | Sub-micromolar IC50 values | [2] |
| Benzimidazole-linked 1,2,4-oxadiazoles | Anticancer (MCF-7, A549, A375) | IC50 values in the range of 0.12–2.78 µM | [2] |
| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase Inhibitors (Anticancer) | High biological activity and selectivity | [2] |
| Ketoprofen and Naproxen analogues | Anti-inflammatory (COX-2 inhibition) | Higher anti-inflammatory activity than parent drug | |
| Nitrofuryl-substituted 1,2,4-oxadiazoles | Antibacterial (S. aureus, M. tuberculosis) | MIC of 6.3 µg/mL against M. tuberculosis | [13] |
| 1H-indazole-bearing 1,2,4-oxadiazoles | Neuroprotective (MAO-B inhibitor) | IC50 = 52 nM | [7] |
III. High-Throughput Screening and Lead Optimization
The discovery of novel 1,2,4-oxadiazole-based drugs relies on a systematic process of screening and optimization. A well-defined workflow is crucial for identifying promising lead compounds from a library of synthesized analogues.
Diagram: Drug Discovery Workflow for 1,2,4-Oxadiazole Compounds
Caption: A streamlined workflow for the discovery of 1,2,4-oxadiazole drug candidates.
High-Throughput Screening (HTS) Assays
Once a diverse library of 1,2,4-oxadiazole compounds has been synthesized, HTS assays are employed to rapidly assess their biological activity against a specific target. The choice of assay depends on the therapeutic area of interest. For example, in anticancer drug discovery, cell-based assays such as the MTT assay are commonly used to evaluate the cytotoxicity of the compounds against various cancer cell lines.[4] For enzyme inhibitors, in vitro enzyme assays are employed to determine the IC50 values of the compounds.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-oxadiazole compounds in the appropriate cell culture medium. Add the compound solutions to the wells, ensuring a final concentration range that allows for the determination of an IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Following the identification of initial "hits" from HTS, SAR studies are conducted to understand the relationship between the chemical structure of the 1,2,4-oxadiazole derivatives and their biological activity. This involves systematically modifying the substituents at the C3 and C5 positions of the oxadiazole ring and evaluating the impact on potency, selectivity, and pharmacokinetic properties. For example, studies have shown that the introduction of electron-withdrawing groups on an aryl substituent at the C5 position can increase the antitumor activity of certain 1,2,4-oxadiazole compounds.[2] The insights gained from SAR studies guide the design and synthesis of more potent and drug-like lead compounds.
IV. Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has firmly established itself as a cornerstone in medicinal chemistry and drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive template for the design of novel therapeutics. The continued development of innovative synthetic methodologies, coupled with advanced screening technologies and a deeper understanding of SAR, will undoubtedly lead to the discovery of new 1,2,4-oxadiazole-based drugs with improved efficacy and safety profiles for a wide range of diseases.
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An In-Depth Technical Guide to the Preliminary Screening of 1,2,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisosteric replacement for esters and amides.[1][2] This five-membered heterocycle is a privileged structure found in numerous biologically active compounds, demonstrating a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5] The successful identification of novel drug candidates from 1,2,4-oxadiazole libraries hinges on the meticulous design and execution of preliminary screening campaigns. This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies essential for the effective preliminary screening of 1,2,4-oxadiazole libraries. We will delve into the critical aspects of library design, assay development, high-throughput screening (HTS), and the crucial subsequent steps of data analysis and hit validation, with a strong emphasis on scientific integrity and the avoidance of common pitfalls.
The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The enduring interest in the 1,2,4-oxadiazole ring stems from its unique physicochemical properties. Its rigid, planar structure and capacity for diverse substitutions at the C3 and C5 positions allow for the precise spatial orientation of pharmacophoric groups.[6] This structural feature is instrumental in achieving high-affinity interactions with biological targets. Furthermore, the inherent stability of the oxadiazole ring to metabolic degradation enhances the pharmacokinetic profiles of drug candidates.[1][2] Several marketed drugs incorporate the 1,2,4-oxadiazole moiety, underscoring its therapeutic relevance and validating its continued exploration in drug discovery programs.[1][3]
Designing and Synthesizing High-Quality 1,2,4-Oxadiazole Libraries
The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. The synthesis of 1,2,4-oxadiazole libraries has been significantly advanced through various methodologies, with the most common being the cyclization of O-acyl amidoximes derived from the reaction of amidoximes with carboxylic acids or their derivatives.[2][3][7] Modern synthetic approaches, including microwave-assisted and continuous flow synthesis, have enabled the high-throughput generation of diverse 1,2,4-oxadiazole libraries.[2][8][9]
When designing a 1,2,4-oxadiazole library, several key principles should be considered:
-
Chemical Diversity: The library should encompass a wide range of substituents at the C3 and C5 positions to explore a broad chemical space. This can be achieved by utilizing a diverse set of commercially available amidoximes and carboxylic acids.[10]
-
Drug-Likeness: Compounds should adhere to established principles of drug-likeness, such as Lipinski's Rule of Five, to increase the probability of favorable pharmacokinetic properties.
-
Focused vs. Diverse Libraries: Depending on the therapeutic target, either a diverse library for initial hit discovery or a focused library designed around a known pharmacophore can be employed.[11]
The Core of the Campaign: Preliminary Screening Methodologies
High-throughput screening (HTS) is the primary engine for identifying initial "hits" from large compound libraries.[12][13] The choice of screening assay is paramount and is dictated by the nature of the biological target. The two main categories of assays employed in HTS are biochemical and cell-based assays.[14]
Biochemical Assays: A Direct Interrogation of the Target
Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a cell-free system.[15] These assays are generally characterized by high throughput, lower cost, and fewer confounding cellular factors.
Common Biochemical Assay Formats:
-
Enzyme Activity Assays: These are workhorse assays for targets like kinases, proteases, and phosphatases. They measure the rate of substrate conversion to product, which can be detected using various readouts.[15]
-
Binding Assays: These assays quantify the direct binding of a compound to its target. Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR) are commonly used.[14][16]
Table 1: Comparison of Common Biochemical Assay Readouts
| Readout Technology | Principle | Advantages | Disadvantages |
| Absorbance | Measures the change in light absorption by a colored product. | Simple, inexpensive. | Lower sensitivity, prone to interference from colored compounds. |
| Fluorescence | Measures the emission of light from a fluorescent product or probe. | High sensitivity, wide dynamic range. | Potential for autofluorescence from library compounds.[17] |
| Luminescence | Measures the emission of light from a chemical reaction (e.g., luciferase). | Very high sensitivity, low background. | Enzyme instability, potential for compound interference with the reporter enzyme.[17] |
Cell-Based Assays: A More Physiologically Relevant Approach
Cell-based assays provide a more biologically relevant context by measuring the effect of a compound on a cellular process within a living cell.[18][19] They are crucial for understanding a compound's activity in a more complex biological system and can provide insights into its mechanism of action, permeability, and potential toxicity.[18]
Types of Cell-Based Assays:
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.[20]
-
Cell Viability/Proliferation Assays: These assays are used to identify compounds that are cytotoxic or inhibit cell growth, which is particularly relevant for oncology drug discovery.
-
Second Messenger Assays: These assays measure changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions, in response to compound treatment.[14]
Experimental Protocol: A General Cell-Based Luciferase Reporter Assay
-
Cell Seeding: Seed cells engineered to express the luciferase reporter gene into 384- or 1536-well microplates at a predetermined density.[11]
-
Compound Addition: Using automated liquid handlers, add the 1,2,4-oxadiazole library compounds to the wells at a final desired concentration (typically in the low micromolar range).
-
Incubation: Incubate the plates for a specific period to allow for compound-induced changes in reporter gene expression.
-
Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition or activation for each compound.
Navigating the Data: From Raw Reads to Validated Hits
The vast amount of data generated from an HTS campaign requires rigorous analysis to identify true hits and eliminate false positives.[15][20]
Data Normalization and Quality Control
Raw screening data is susceptible to systematic errors, such as plate-to-plate and within-plate variations.[21][22] Normalization methods, such as controls-based normalization, are essential to correct for these variations and ensure data comparability across the entire screen.[23] Quality control metrics, like the Z'-factor, are calculated for each plate to assess the robustness of the assay.[23]
Hit Identification and Triage
A "hit" is typically defined as a compound that produces a response exceeding a certain threshold (e.g., three standard deviations from the mean of the negative controls).[23] Once initial hits are identified, a triage process is initiated to filter out undesirable compounds.[24]
Diagram 1: The High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
The Critical Step: Identifying and Eliminating False Positives
A significant challenge in HTS is the high rate of false positives, which can arise from various mechanisms.[25][26] Recognizing and eliminating these artifacts early is crucial to avoid wasting resources on unproductive chemical matter.[27]
Common Causes of False Positives:
-
Assay Interference: Compounds can directly interfere with the assay technology, such as by quenching fluorescence or inhibiting the reporter enzyme.[17][27]
-
Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.[27]
-
Reactivity: Reactive compounds can covalently modify the target protein or other assay components.
-
Pan-Assay Interference Compounds (PAINS): These are promiscuous compounds that appear as hits in multiple assays due to non-specific interactions.[27] Computational filters can be used to flag potential PAINS.[25]
Experimental Protocol: Orthogonal Assay for Hit Confirmation
To increase confidence in the identified hits, it is essential to confirm their activity in an orthogonal assay that utilizes a different detection technology or principle.[24][27] For example, a hit identified in a fluorescence-based enzyme inhibition assay could be re-tested using a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.
The Path Forward: Hit Validation and Prioritization
Validated hits from the preliminary screen are the starting points for more extensive characterization. The goal of hit validation is to confirm the on-target activity of the compounds and to begin establishing a structure-activity relationship (SAR).[24]
Key Hit Validation Steps:
-
Dose-Response Curves: Generating full dose-response curves to determine the potency (e.g., IC50 or EC50) of the hits.
-
Selectivity Profiling: Testing the hits against related targets to assess their selectivity.
-
Chemical Tractability: Medicinal chemists evaluate the chemical structures of the hits to assess their suitability for further optimization.
Diagram 2: The Hit-to-Lead Process
Caption: The progression from validated hits to a lead candidate.
Conclusion: A Foundation for Success
The preliminary screening of 1,2,4-oxadiazole libraries is a multifaceted process that requires a synergistic interplay of synthetic chemistry, assay biology, automation, and data science. A well-designed and rigorously executed screening campaign, with a strong emphasis on the early identification and elimination of false positives, is the bedrock of a successful drug discovery program. By adhering to the principles and methodologies outlined in this guide, researchers can significantly enhance the probability of identifying novel and promising 1,2,4-oxadiazole-based drug candidates for further development.
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Cherkasova, A., Astolfi, R., Nawrozkij, M., Gladkikh, B., Proia, E., Giuliani, L., Rotili, D., Ragno, R., & Ivanov, R. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. Retrieved from [Link]
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Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845–858. Retrieved from [Link]
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Kumar, A., Kumar, S., & Singh, R. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4208–4215. Retrieved from [Link]
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Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536–1547. Retrieved from [Link]
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Gomeni, R., & Gomeni, R. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 21(3), 224–237. Retrieved from [Link]
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ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. Retrieved from [Link]
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Patel, S., Vaghani, H., & Patel, S. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. The International journal of analytical and experimental modal analysis, 15(7), 1-10. Retrieved from [Link]
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
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Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., Sadybekov, A. A., & Sadybekov, A. A. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 65(1), 1–12. Retrieved from [Link]
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Wang, G., & Liu, X. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
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Mpindi, J. P., & Heckman, C. A. (2019). Data normalization methods recommended for the analysis of HTS and HCS data. Cell Chemical Biology, 26(1), 1–4. Retrieved from [Link]
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Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions. Retrieved from [Link]
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Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., Showell, G. A., Saunders, J., Herbert, R. H., Freedman, S. B., & Iversen, L. L. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690–2697. Retrieved from [Link]
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da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., da Silva, G. N., & da Silva, G. N. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Retrieved from [Link]
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Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845–858. Retrieved from [Link]
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Maligres, P. E., Campeau, L.-C., Welch, C. J., & Seeberger, P. H. (2016). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 6(10), 8432–8436. Retrieved from [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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Maligres, P. E., Campeau, L.-C., Welch, C. J., & Seeberger, P. H. (2016). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. RSC Advances, 6(10), 8432–8436. Retrieved from [Link]
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Pa L, K. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(10), 2358–2363. Retrieved from [Link]
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Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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Yale Center for Molecular Discovery. (n.d.). Small Molecule Collections. Retrieved from [Link]
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Sepe, V., Distrutti, E., Fiorucci, S., & Zampella, A. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 22(16), 8885. Retrieved from [Link]
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de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., de Paula, S. O., & de Paula, S. O. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21557. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Abstract
This document provides a comprehensive guide for the synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a substituted 1,2,4-oxadiazole derivative. The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides and its presence in numerous biologically active compounds.[1][2] This guide details a reliable and efficient multi-step synthetic pathway, starting from common laboratory reagents. We present two primary strategies, with a primary focus on a robust route involving a chloromethyl intermediate and a secondary, alternative pathway utilizing reductive amination. Each protocol includes a discussion of the underlying chemical principles, step-by-step procedures, materials tables, and characterization guidance. The information is tailored for researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
The 1,2,4-oxadiazole moiety is a cornerstone in the design of modern pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[3][4] Compounds incorporating this heterocycle have been investigated for applications ranging from anticancer and anti-inflammatory to anti-infective agents.[5][6] The target molecule, this compound, features a 3,5-disubstituted oxadiazole core, which requires a precise and controlled synthetic approach.
Our primary recommended synthesis is a three-step process designed for efficiency and scalability. This pathway leverages the well-established method of forming the oxadiazole ring from an amidoxime and an activated carboxylic acid derivative.[7][8] Specifically, the strategy involves:
-
Formation of Butyramidine Oxime: Synthesis of the key amidoxime precursor from butyronitrile.
-
Oxadiazole Ring Construction: Cyclization of the amidoxime with 2-chloroacetyl chloride to form the 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole intermediate.
-
Final Amination: Nucleophilic substitution of the chloromethyl group with ethylamine to yield the final product.
This approach is advantageous as it utilizes a reactive chloromethyl intermediate that can be readily functionalized with various amines, making the synthesis adaptable for creating a library of analogous compounds.
Primary Synthetic Workflow Diagram
Caption: Primary three-step synthetic route to the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Butyramidine Oxime (1)
Principle: This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in butyronitrile. An aqueous ethanol solution is used as the solvent, and a base like sodium carbonate is added to liberate the free hydroxylamine from its hydrochloride salt.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| Butyronitrile | 109-74-0 | 69.10 | 10.0 g | 0.145 |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 12.1 g | 0.174 |
| Sodium Carbonate | 497-19-8 | 105.99 | 9.2 g | 0.087 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 50 mL | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (12.1 g) and sodium carbonate (9.2 g) to a mixture of ethanol (100 mL) and water (50 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of free hydroxylamine.
-
Add butyronitrile (10.0 g) to the flask in a single portion.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield butyramidine oxime (1) as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Safety: Hydroxylamine is a potentially explosive and toxic compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 2: Synthesis of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (2)
Principle: This is a classic method for 1,2,4-oxadiazole synthesis involving the acylation of the amidoxime with an acyl chloride, followed by a cyclodehydration reaction.[3][8] The butyramidine oxime (1) is first O-acylated by 2-chloroacetyl chloride. The resulting intermediate spontaneously or upon heating undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. Pyridine is used as a base to neutralize the HCl generated during the acylation step.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| Butyramidine Oxime (1) | 20387-97-5 | 102.13 | 10.0 g | 0.098 |
| 2-Chloroacetyl chloride | 79-04-9 | 112.94 | 12.1 g (8.2 mL) | 0.107 |
| Pyridine | 110-86-1 | 79.10 | 8.5 g (8.7 mL) | 0.107 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - |
Step-by-Step Procedure:
-
Dissolve butyramidine oxime (1) (10.0 g) in anhydrous THF (150 mL) in a 500 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (8.7 mL) to the solution.
-
Slowly add a solution of 2-chloroacetyl chloride (8.2 mL) in THF (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65°C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Cool the reaction mixture and filter off the pyridinium hydrochloride precipitate. Wash the solid with a small amount of cold THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude oil by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (2) as a colorless oil.
-
Expected Yield: 60-75%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS (look for characteristic isotopic pattern of chlorine).
-
Protocol 3: Synthesis of this compound (Target)
Principle: This final step is a standard SN2 nucleophilic substitution reaction.[9] The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. A weak base like potassium carbonate is used to scavenge the HCl produced, driving the reaction to completion.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| Intermediate (2) | N/A | 174.62 | 5.0 g | 0.0286 |
| Ethylamine (70% in H₂O) | 75-04-7 | 45.08 | 5.5 g (7.8 mL) | 0.0858 |
| Potassium Carbonate | 584-08-7 | 138.21 | 7.9 g | 0.0572 |
| Acetonitrile | 75-05-8 | 41.05 | 100 mL | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, combine 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (2) (5.0 g), potassium carbonate (7.9 g), and acetonitrile (100 mL).
-
Add the 70% aqueous solution of ethylamine (7.8 mL) to the stirred suspension.
-
Heat the mixture to 50°C and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (70 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting crude product can be purified by silica gel column chromatography (eluting with a gradient of 0% to 10% methanol in dichloromethane) to yield the pure this compound as an oil or low-melting solid.
-
Expected Yield: 70-85%.
-
Characterization: Final confirmation by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR.
-
Alternative Synthetic Strategy: Reductive Amination
An alternative pathway involves the synthesis of an aldehyde intermediate followed by reductive amination. This route avoids the use of a chloromethylating agent but adds oxidation and reduction steps.
Alternative Workflow Diagram
Caption: Alternative route via oxidation and reductive amination.
Discussion: This pathway begins with the coupling of butyramidine oxime (1) with a protected form of glycolic acid to form the alcohol intermediate (3). This alcohol is then oxidized to the corresponding aldehyde (4) using a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Finally, the aldehyde undergoes reductive amination with ethylamine, typically using sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent highly selective for the reduction of iminium ions formed in situ.[10] While involving more steps, this method can be advantageous if the chloromethyl intermediate proves unstable or difficult to handle.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; Hydrolysis of nitrile. | Increase reflux time. Ensure base is added before nitrile to minimize hydrolysis. |
| Low yield in Protocol 2 | Incomplete cyclization; Side reactions from acyl chloride. | Ensure anhydrous conditions. Increase reflux time or temperature. Consider using a different dehydrating agent like POCl₃ or Burgess reagent.[9] |
| Multiple byproducts in Protocol 2 | Di-acylation of amidoxime; Reaction with solvent. | Add the acyl chloride slowly at low temperature (0°C). Ensure THF is pure and dry. |
| Incomplete reaction in Protocol 3 | Poor nucleophilicity of amine; Deactivation of intermediate. | Increase reaction temperature to 60-70°C. Consider using a stronger, non-nucleophilic base like DBU in an anhydrous solvent. |
| Difficulty in purification | Product is highly polar or volatile. | For polar products, consider reverse-phase chromatography. If the product is a free base, it can be converted to its hydrochloride salt for easier handling and purification by crystallization. |
References
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PubMed Central. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
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General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. (n.d.). National Institutes of Health. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]
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Synthesis of 3-amino-5-(1-(2-fluoro-4-biphenylyl)ethyl)-1,2,4-oxadiazole. (n.d.). PrepChem.com. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. [Link]
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). (2015). ResearchGate. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PubMed Central. [Link]
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Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. (n.d.). MySkinRecipes. [Link]
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General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams*. (2021). PubMed. [Link]
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SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. (2017). ResearchGate. [Link]
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Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. (n.d.). National Institutes of Health. [Link]
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Application Notes and Protocols for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine in Cell Culture
For Research Use Only.
Authored by: Senior Application Scientist
Introduction: The Emerging Role of 1,2,4-Oxadiazoles in Cellular Research
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is the focus of intense investigation due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine represents a novel investigational compound within this class. While its specific biological target is under active investigation, its structural similarity to other 3,5-disubstituted 1,2,4-oxadiazoles suggests potential activity as an enzyme inhibitor, a promising avenue for therapeutic development, particularly in oncology.[5]
This document provides a comprehensive guide for the use of this compound in a cell culture setting. It outlines a hypothesized mechanism of action based on the activities of structurally related molecules and furnishes detailed protocols for its application and validation in cancer cell lines.
Postulated Mechanism of Action: Inhibition of Steroid Sulfatase (STS)
Based on structure-activity relationship studies of similar 3,5-disubstituted 1,2,4-oxadiazole derivatives, we postulate that this compound acts as a potent inhibitor of steroid sulfatase (STS).[5] STS is a critical enzyme in the biosynthesis of active steroids, hydrolyzing steroid sulfates into their biologically active, unconjugated forms. In hormone-dependent cancers, such as certain types of breast and prostate cancer, STS activity is often upregulated, leading to an increased local supply of estrogens and androgens that fuel tumor growth. By inhibiting STS, this compound is hypothesized to deplete the pool of active steroids available to cancer cells, thereby impeding their proliferation.
Caption: Western Blot Experimental Workflow.
Materials:
-
Treated cell lysates from Protocol 2 (at IC50 and 2x IC50 concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-STS, anti-phospho-ERK1/2, anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (Actin). A decrease in STS expression or a downstream marker like phospho-ERK1/2 would support the hypothesized mechanism of action.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Inactivity | Compound degradation | Prepare fresh stock solutions. Ensure proper storage conditions (-20°C, protected from light). [6] |
| Poor solubility in media | Ensure the final DMSO concentration is below 0.5%. Pre-warm the media before adding the compound. [7] | |
| Incorrect cell line | Use a cell line known to express the target enzyme (STS). | |
| High Variability in Results | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected Cytotoxicity | High DMSO concentration | Keep the final DMSO concentration below 0.5%. [8] |
| Contamination | Regularly check cell cultures for microbial contamination. [9] |
Safety and Handling
This compound is an investigational compound with an incomplete toxicological profile. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
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Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). ACS Publications. [Link]
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Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2020). PubMed Central. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed Central. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2021). PubMed Central. [Link]
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Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (2021). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2024). RSC Publishing. [Link]
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5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1996). ACS Publications. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2024). PubMed Central. [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Springer Link. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). National Institutes of Health. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar. [Link]
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. [Link]
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1,2,4-oxadiazole nucleus with versatile biological applications. (2014). ResearchGate. [Link]
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Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (2020). PubMed. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). National Institutes of Health. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]
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Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2022). National Institutes of Health. [Link]
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Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. (2022). Taylor & Francis Online. [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). PubMed Central. [Link]
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Application Notes & Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The Strategic Value of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value stems not only from a wide spectrum of biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—but also from its unique physicochemical characteristics.[3][4] The 1,2,4-oxadiazole moiety is recognized as a robust bioisostere for ester and amide groups, a substitution that can significantly enhance a molecule's metabolic stability and pharmacokinetic profile.[5][6] The synthetic tractability of this scaffold allows for the creation of vast and diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing HTS assays tailored for 1,2,4-oxadiazole libraries. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, actionable data.
Section 1: Designing the Screening Campaign
A successful HTS campaign is built on a foundation of strategic planning. The unique properties of the 1,2,4-oxadiazole scaffold necessitate careful consideration of the target, assay format, and potential for compound-specific interference.
The HTS Workflow: From Library to Lead
The journey from a large, uncharacterized library of 1,2,4-oxadiazoles to a validated hit series follows a multi-stage process. The primary goal is to efficiently identify true positive hits while minimizing false positives and negatives.
Caption: High-level workflow for a typical HTS campaign.
Key Considerations for Assay Design
-
Target Selection: The choice of biological target is paramount. 1,2,4-oxadiazoles have shown activity against a range of targets, including nuclear receptors like FXR and PXR, enzymes such as steroid sulfatase (STS), and proteins involved in inflammatory pathways.[9][10][11] The assay must be designed to robustly measure the activity of the chosen target.
-
Biochemical vs. Cell-Based Assays:
-
Biochemical assays utilize purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct inhibitors. They offer high throughput and mechanistic simplicity but lack biological context.
-
Cell-based assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, permeability, and toxicity.[12] However, they can be more complex to develop and interpret. A common strategy is to use a biochemical assay for the primary screen and a cell-based assay for hit validation.
-
-
Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts. Autofluorescence is a known issue with certain scaffolds in fluorescence-based assays.[13] Therefore, it is critical to include appropriate counter-screens to identify and discard compounds that produce artifacts.
Section 2: Application Note & Protocol: Biochemical Assays
Biochemical assays are the workhorses of primary HTS, enabling the rapid screening of large compound decks. Fluorescence and luminescence-based readouts are favored for their sensitivity and automation compatibility.
Application Note: Fluorescence-Based Enzymatic Assays
Principle: These assays measure the modulation of enzyme activity by detecting changes in a fluorescent signal. For example, an assay for a protein kinase might use a fluorescently labeled peptide substrate. Upon phosphorylation by the kinase, an antibody that specifically binds the phosphorylated peptide can be introduced, leading to a change in fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Causality: The choice of a fluorescence-based format is driven by its high signal-to-background ratio, sensitivity, and amenability to miniaturization (e.g., 1536-well plates), which reduces reagent costs and increases throughput.[14] For 1,2,4-oxadiazoles, it is crucial to assess the library for autofluorescence at the assay's excitation and emission wavelengths early in the development process to prevent false positives.
Protocol: A Generic Kinase Inhibition Assay (FP-Based)
This protocol describes a competitive fluorescence polarization (FP) assay to identify 1,2,4-oxadiazole inhibitors of a target kinase.
Principle of the Assay: A fluorescent tracer (a known ligand with a fluorophore) binds to the kinase's active site, resulting in a high FP signal. A compound from the library that displaces the tracer will cause it to tumble more freely in solution, leading to a decrease in the FP signal.
Caption: Principle of a competitive FP-based kinase assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
|---|---|---|
| Target Kinase | In-house or Commercial | The biological target |
| Fluorescent Tracer | Commercial | Binds to the kinase active site |
| Assay Buffer | Varies | Maintains protein stability and activity |
| 1,2,4-Oxadiazole Library | In-house or Commercial | Test compounds |
| 384-well Plates | Greiner Bio-One | Low-volume, black, non-binding surface |
| Plate Reader | BMG LABTECH or similar | Capable of FP measurements |
Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each 1,2,4-oxadiazole from the library source plate (typically 10 mM in DMSO) to the 384-well assay plates.
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known potent inhibitor.
-
-
Enzyme Addition: Add 10 µL of the kinase solution (prepared in assay buffer at 2X final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase. This pre-incubation step is crucial for identifying time-dependent inhibitors.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (prepared in assay buffer at 2X final concentration) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a suitable plate reader using the appropriate excitation and emission filters for the fluorophore.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Sample_mP - Positive_Control_mP) / (Negative_Control_mP - Positive_Control_mP))
-
Assess Assay Quality: Calculate the Z'-factor to ensure the assay is robust for HTS. Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Avg_Neg_Ctrl - Avg_Pos_Ctrl| A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Hit Selection: Identify compounds that exhibit an inhibition level above a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Section 3: Application Note & Protocol: Cell-Based Assays
Cell-based assays are critical for validating hits from primary screens in a more biologically relevant system. They can confirm on-target activity, assess cell permeability, and reveal potential cytotoxicity.
Application Note: Luciferase Reporter Gene Assays
Principle: This assay is used to study the regulation of gene expression. A cell line is engineered to stably or transiently express a luciferase reporter gene under the control of a promoter that contains response elements for a specific transcription factor (e.g., a nuclear receptor). When the transcription factor is activated or inhibited by a compound, the expression of luciferase is altered, which can be quantified by adding a substrate and measuring the resulting luminescence.
Causality: This approach is exceptionally powerful for targets like the Farnesoid X Receptor (FXR), where activity is defined by the downstream transactivation of target genes.[9] It provides a direct readout of the functional consequence of a compound binding to its intracellular target, integrating cell entry, target engagement, and pathway modulation into a single measurement.
Protocol: FXR Antagonist Luciferase Reporter Assay
This protocol is designed to identify 1,2,4-oxadiazole derivatives that act as antagonists of the Farnesoid X Receptor (FXR).
Principle of the Assay: HepG2 cells are co-transfected with a plasmid encoding FXR and a reporter plasmid containing a luciferase gene downstream of an FXR-responsive promoter. The cells are stimulated with a known FXR agonist, chenodeoxycholic acid (CDCA), to induce luciferase expression. An antagonistic compound will block this induction, leading to a decrease in the luminescent signal.
Caption: Signaling pathway for an FXR luciferase reporter assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
|---|---|---|
| HepG2 cells | ATCC | Human liver cell line |
| DMEM with 10% FBS | Gibco | Cell culture medium |
| FXR expression plasmid | Addgene or similar | Source of the target receptor |
| Luciferase reporter plasmid | Promega or similar | Contains the reporter gene |
| Transfection Reagent | FuGENE HD or similar | Delivers plasmids into cells |
| CDCA (agonist) | Sigma-Aldrich | Activates FXR |
| ONE-Glo™ Luciferase Assay System | Promega | Lysis buffer and luciferase substrate |
| 96-well White Plates | Corning | Opaque plates for luminescence assays |
Step-by-Step Methodology
-
Cell Seeding: Seed HepG2 cells in 96-well white, clear-bottom plates at a density of 20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-oxadiazole hit compounds in cell culture medium.
-
Aspirate the medium from the cells and add 90 µL of medium containing the test compounds.
-
Include "agonist-only" (for 0% inhibition) and "no-agonist" (for 100% inhibition) control wells.
-
-
Agonist Stimulation: Add 10 µL of the FXR agonist CDCA to all wells (except the "no-agonist" control) to reach a final concentration equal to its EC₈₀ (e.g., 10 µM).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.
-
Add 100 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Normalize Data: Normalize the relative light unit (RLU) values to the "agonist-only" control wells.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
Calculate IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Cytotoxicity Check: In parallel, run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compounds at the same concentrations.[15] This is a critical self-validating step to ensure that the observed decrease in luminescence is due to target-specific antagonism and not simply cell death.
Section 4: Data Interpretation and Hit Triage
Following primary and secondary screening, the data must be carefully analyzed to select the most promising compounds for further development.
Hit Validation Cascade A tiered approach is essential for efficiently triaging hits.
-
Primary Hits: Compounds meeting the activity threshold in the single-point primary screen.
-
Confirmed Hits: Primary hits that demonstrate a clear dose-response relationship and have a calculated IC₅₀ or EC₅₀ value.
-
Validated Hits: Confirmed hits that are inactive in relevant counter-screens (ruling out artifacts) and show activity in an orthogonal secondary assay (confirming the mechanism of action).
Key HTS Data Metrics
| Parameter | Definition | Importance |
|---|---|---|
| Z'-Factor | A statistical measure of assay quality and dynamic range. | Ensures the assay can reliably distinguish hits from noise. A value >0.5 is desirable. |
| IC₅₀ / EC₅₀ | The concentration of a compound that produces 50% of its maximal inhibitory or effective response. | Measures the potency of a compound. Lower values indicate higher potency. |
| Selectivity Index (SI) | The ratio of a compound's cytotoxic concentration (CC₅₀) to its effective concentration (EC₅₀). | Indicates the therapeutic window. A high SI is desirable. |
| Hill Slope | The steepness of the dose-response curve. | Can provide insights into the mechanism of binding and cooperativity. |
References
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Carino, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. Available at: [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
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Scarpellini, C., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available at: [Link]
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An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. ResearchGate. Available at: [Link]
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Colbon, P., et al. (2015). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances. Available at: [Link]
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Wang, F., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]
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Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]
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Wang, Z., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
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Senger, J., et al. (2021). Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. PubMed. Available at: [Link]
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Inglese, J., et al. (2008). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. Available at: [Link]
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Demkowicz, S., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. Available at: [Link]
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Application Note & Protocols for the Quantification of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical quantification of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a novel small molecule with potential therapeutic applications. We present detailed protocols for two primary analytical techniques: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for purity, assay, and stability testing of the drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices such as plasma. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards to ensure data of the highest quality and reliability.
Introduction and Analytical Strategy
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a key scaffold in many pharmacologically active molecules.[1] The presence of a secondary amine and a propyl group imparts specific physicochemical properties that must be considered during analytical method development. Accurate quantification is paramount throughout the drug development lifecycle, from discovery and preclinical pharmacokinetic studies to final product quality control.
Our analytical strategy is twofold:
-
RP-HPLC-UV for Drug Substance: A robust, stability-indicating HPLC method is the workhorse for analyzing the active pharmaceutical ingredient (API). This method is designed to separate the main compound from potential impurities and degradation products, making it suitable for assay, purity determination, and stability studies.[2][3]
-
LC-MS/MS for Biological Matrices: For quantifying the analyte in complex biological samples like plasma, where concentrations are typically much lower and the matrix is significantly more complex, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[4]
The development and validation of these methods are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure the analytical procedures are fit for their intended purpose.[5][6][7]
Physicochemical Properties and Method Development Rationale
A foundational understanding of the analyte's properties informs the selection of analytical conditions.
-
Structure: this compound
-
Key Functional Groups: Secondary amine, 1,2,4-oxadiazole ring.
-
Predicted Properties: The secondary amine (pKa ~8-10) will be protonated at acidic pH, making it suitable for ion-exchange interactions or good retention in reversed-phase chromatography with an acidic mobile phase. The molecule possesses moderate lipophilicity (predicted LogP > 2), suggesting good retention on C18 columns.[4][8] The oxadiazole ring provides a UV chromophore, though its absorption maximum may not be intense, necessitating careful wavelength selection.
Rationale for RP-HPLC-UV Method
A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately nonpolar compounds. The mobile phase will consist of an aqueous component with an acid modifier (e.g., formic or phosphoric acid) and an organic solvent (acetonitrile or methanol). The acid serves two purposes: it protonates the secondary amine, leading to better peak shape by minimizing interactions with residual silanols on the column, and it controls the ionization state for consistent retention.[9] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Gradient elution is selected to ensure elution of potential, more hydrophobic degradation products in a reasonable timeframe.
Rationale for LC-MS/MS Method
For bioanalysis, the high selectivity of tandem mass spectrometry (MS/MS) is crucial for distinguishing the analyte from endogenous matrix components. Electrospray ionization (ESI) in positive mode is the logical choice, as the secondary amine is readily protonated. Multiple Reaction Monitoring (MRM) will be employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences and maximizes sensitivity. An isotopically labeled internal standard (e.g., deuterium-labeled) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[4]
Stability-Indicating RP-HPLC-UV Method
This method is designed to quantify this compound and separate it from process-related impurities and degradation products.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed.[10][11][12] These studies intentionally stress the drug substance to generate potential degradation products.
Protocol for Forced Degradation:
-
Prepare stock solutions of the analyte in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.
-
Photostability: Expose solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by the developed HPLC method to demonstrate that the degradant peaks are well-resolved from the parent peak.
The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[5]
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm (or λmax determined by PDA scan) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol for Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (Assay): Prepare a sample solution at a target concentration of 10 µg/mL in the same manner as the standard.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines.[6][7]
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples. Ensure no interfering peaks are present at the retention time of the analyte. Peak purity analysis using a PDA detector should be performed.[7]
-
Linearity: Prepare a series of at least five concentrations across the range of 50-150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo blend at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[3]
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.[3]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Caption: RP-HPLC-UV workflow for drug substance quantification.
LC-MS/MS Method for Quantification in Plasma
This method is tailored for high-sensitivity quantification in a complex biological matrix.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[13]
Protocol for Protein Precipitation:
-
Pipette 100 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of deuterated analyte in methanol).
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: Plasma sample preparation workflow using protein precipitation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for fast gradients |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Parameters (Example)
These must be optimized by infusing the analyte and internal standard.
| Parameter | Analyte | Internal Standard (IS) |
| Precursor Ion (Q1) | m/z of [M+H]⁺ | m/z of [IS+H]⁺ |
| Product Ion (Q3) | To be determined | To be determined |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Capillary Voltage | 3.2 kV | 3.2 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
Bioanalytical Method Validation Protocol
Validation follows regulatory guidance (e.g., FDA Bioanalytical Method Validation).
-
Calibration Curve: Prepare calibration standards in the same biological matrix (e.g., blank plasma) over the expected concentration range (e.g., 0.1 - 100 ng/mL). A minimum of six non-zero standards are required. Use a weighted (1/x² or 1/x) linear regression.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantitation (LLOQ), Low, Mid, High) in replicate (n=6) on three separate days.
-
Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: RSD should be ≤15% (≤20% for LLOQ).
-
-
Selectivity and Matrix Effect: Analyze blank matrix from at least six different sources. Evaluate for interferences at the retention times of the analyte and IS. Matrix effect is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: (e.g., 3 cycles)
-
Short-Term (Bench-Top) Stability: (e.g., 4 hours at room temperature)
-
Long-Term Storage Stability: (e.g., -80 °C for 30 days)
-
Post-Preparative (Autosampler) Stability:
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of this compound. The stability-indicating RP-HPLC-UV method is suitable for the comprehensive analysis of the drug substance, ensuring its quality, purity, and stability. The LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic and other bioanalytical studies. Adherence to the outlined validation protocols is critical to guarantee that the data generated is reliable, reproducible, and compliant with regulatory expectations, thereby supporting the successful development of this promising compound.
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Roda, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Center for Biotechnology Information. [Link]
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Chłoń-Rzepa, M., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. [Link]
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Application Notes and Protocols for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a representative guide for the investigation of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine in cancer research. As of the date of this document, specific published data on the anticancer activity of this particular compound is limited. The proposed mechanism of action and experimental designs are based on the well-documented activities of the broader class of 1,2,4-oxadiazole derivatives. Researchers should consider this a foundational template to be adapted and optimized based on their own experimental findings.
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives in Oncology
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] This scaffold is present in several approved drugs and numerous investigational agents. In the realm of oncology, derivatives of 1,2,4-oxadiazole have demonstrated a wide range of anticancer activities, including the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and activation of apoptotic pathways.[2][3][4][5][6]
This compound is a small molecule belonging to this promising class of compounds. Its structural features suggest the potential for interaction with various biological targets implicated in cancer progression. This document outlines a hypothetical, yet plausible, application of this compound as a novel Histone Deacetylase (HDAC) inhibitor and provides a comprehensive set of protocols for its evaluation in a cancer research setting.
Hypothetical Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[6] HDAC inhibitors have emerged as a promising class of anticancer agents that can reactivate these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.[6]
Several 1,2,4-oxadiazole derivatives have been identified as potent HDAC inhibitors, demonstrating significant anticancer activity in preclinical models.[2][3][6] Based on this precedent, we hypothesize that this compound may exert its anticancer effects through the inhibition of one or more HDAC isoforms.
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro and in vivo evaluation of this compound.
In Vitro Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for determining the cytotoxic effects of the compound on cancer cell lines.
Caption: General workflow for MTT and XTT cell viability assays.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
XTT Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[10]
-
Staining:
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to investigate the effect of the compound on the expression and post-translational modification of proteins involved in the hypothesized signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[12]
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, Histone H3, p21, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of the compound in a living organism.
Caption: Workflow for an in vivo cancer xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for markers of proliferation and apoptosis).
Data Interpretation and Next Steps
The data generated from these experiments will provide a comprehensive initial assessment of the anticancer potential of this compound. If the compound demonstrates significant cytotoxic activity, induces apoptosis, and causes cell cycle arrest, further investigation into its specific HDAC isoform selectivity would be warranted. Positive in vivo efficacy would support its advancement into further preclinical development.
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Application Notes & Protocols: Developing Drug Delivery Systems for 1,2,4-Oxadiazole Compounds
Introduction: The Rationale for Advanced Delivery of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key component in numerous compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3][4] A primary reason for its prevalence is its role as a bioisostere for amide and ester groups, which offers improved metabolic stability by being resistant to hydrolysis.[3][5]
Despite their therapeutic promise, many 1,2,4-oxadiazole derivatives face challenges that can limit their clinical translation, most notably poor aqueous solubility.[4][5] This inherent hydrophobicity can lead to low bioavailability, necessitating the development of advanced drug delivery systems (DDS). By encapsulating these compounds in carriers like liposomes or polymeric nanoparticles, it is possible to enhance solubility, improve pharmacokinetic profiles, increase stability, and enable targeted delivery, thereby maximizing therapeutic efficacy while minimizing potential side effects.
This guide provides a comprehensive framework for researchers and drug development professionals on the formulation and characterization of DDS for 1,2,4-oxadiazole compounds. It offers detailed protocols, explains the scientific principles behind experimental choices, and provides methods for robust characterization and preliminary in vitro evaluation.
Part 1: Pre-Formulation Studies - Foundational Characterization
Before selecting a drug delivery system, a thorough understanding of the 1,2,4-oxadiazole candidate's physicochemical properties is critical. This data will dictate the most suitable formulation strategy.
Causality: The solubility, stability, and lipophilicity of the drug are the primary determinants of which DDS will be most effective. A highly hydrophobic compound, for example, is an excellent candidate for encapsulation within the lipid core of a nanoparticle or the bilayer of a liposome.[6][7]
Key Characterization Parameters:
| Property | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Shake-flask method followed by HPLC or UV-Vis quantification | Determines the necessity of a DDS. Poor solubility (<10 µg/mL) is a strong indicator for encapsulation. |
| LogP / LogD | HPLC-based or computational (e.g., SwissADME) | Measures lipophilicity. LogP > 2 suggests high membrane permeability but poor aqueous solubility, making it ideal for lipid-based carriers.[8] |
| Stability (pH, Temp) | HPLC analysis of drug concentration after incubation in various buffers and temperatures | 1,2,4-oxadiazoles are generally stable, but stability profiling ensures the chosen formulation and storage conditions do not degrade the API.[3][9] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and purity of the compound. |
Part 2: Selecting the Appropriate Drug Delivery System
The choice of DDS depends on the pre-formulation data and the desired therapeutic outcome (e.g., sustained release, targeted delivery). For hydrophobic 1,2,4-oxadiazole compounds, two highly effective and widely used platforms are polymeric nanoparticles and liposomes.
Logical Framework for DDS Selection
Caption: Decision workflow for selecting a drug delivery system.
-
Polymeric Nanoparticles (PNPs): These are solid colloidal particles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). They are excellent for achieving sustained drug release and can encapsulate a significant amount of hydrophobic drug within their core.[6][10]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drugs.[11] They are highly biocompatible and their surface can be easily modified (e.g., with PEG) to prolong circulation time.[11]
Part 3: Detailed Formulation Protocols
The following protocols are robust, validated methods for encapsulating a model hydrophobic 1,2,4-oxadiazole compound.
Protocol 1: Polymeric Nanoparticle Formulation via Nanoprecipitation
Principle: The nanoprecipitation (or solvent displacement) method is a simple and reproducible technique for forming PNPs.[7][10] It involves dissolving the polymer and the hydrophobic drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring. The rapid diffusion of the solvent into the water causes the polymer to precipitate, instantly entrapping the drug into nanoparticles.[12]
Materials:
-
1,2,4-Oxadiazole derivative
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (organic solvent)
-
Polyvinyl Alcohol (PVA) or Poloxamer 188 (surfactant/stabilizer)
-
Deionized water
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the 1,2,4-oxadiazole compound in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water. This solution acts as the anti-solvent and stabilizer.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring at a constant, moderate speed (e.g., 600 rpm) using a magnetic stirrer. A milky-white suspension should form immediately.
-
Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the pellet in deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing step two more times.
-
Final Resuspension & Storage: Resuspend the final pellet in a suitable buffer (e.g., PBS) or deionized water. For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose).[6]
Protocol 2: Liposome Formulation via Thin-Film Hydration
Principle: This is a classic and widely used method for preparing liposomes. Lipids and the hydrophobic drug are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer results in the self-assembly of lipids into multilamellar vesicles (MLVs).
Materials:
-
1,2,4-Oxadiazole derivative
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve 100 mg of lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of the 1,2,4-oxadiazole compound in 10 mL of chloroform.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask. It is crucial to remove all residual solvent.
-
Film Hydration: Add 10 mL of PBS (pre-heated to above the lipid transition temperature, e.g., 60°C for DSPC) to the flask. Agitate the flask by hand or on a shaker to hydrate the film. This will form a milky suspension of MLVs.
-
Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator on ice to sonicate the suspension in short bursts until the solution becomes translucent.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This method provides a more uniform size distribution.
-
-
Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis against PBS.[13]
-
Storage: Store the final liposome suspension at 4°C.
Part 4: Characterization and Quality Control
Thorough characterization is essential to ensure the formulation is reproducible and meets the required specifications.[14]
Experimental Workflow for Nanoparticle Characterization:
Caption: Workflow for DDS characterization.
Protocol 3: Size, Polydispersity, and Zeta Potential
Principle: Dynamic Light Scattering (DLS) measures the size (hydrodynamic diameter) and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension.[15] Zeta potential is a measure of the particle's surface charge and is a critical indicator of colloidal stability.[16][17] A high absolute zeta potential value (e.g., > |30| mV) generally indicates good stability against aggregation.[18]
Methodology:
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential, an electric field is applied, and the particle velocity is measured to determine electrophoretic mobility.
-
Perform measurements in triplicate and report the average ± standard deviation.
Protocol 4: Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: EE and DL quantify the amount of drug successfully incorporated into the DDS. This is typically determined by separating the encapsulated drug from the free drug and measuring the drug concentration using a validated HPLC method.
Methodology:
-
Separate free drug: Centrifuge the nanoparticle suspension. The supernatant contains the free, unencapsulated drug. For liposomes, use a centrifugal filter unit.
-
Quantify free drug: Measure the concentration of the 1,2,4-oxadiazole in the supernatant/filtrate using HPLC.
-
Quantify total drug: Lyse a known amount of the nanoparticle suspension with a suitable solvent (e.g., acetonitrile) to release the encapsulated drug. Measure the total drug concentration via HPLC.
-
Calculate EE and DL:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol 5: In Vitro Drug Release Study
Principle: The dialysis bag method is a common technique to study the release kinetics of a drug from a nanoparticle formulation.[19] The nanoparticle suspension is placed in a dialysis bag, which is then immersed in a release medium. The drug diffuses out of the nanoparticles and through the dialysis membrane into the medium, where its concentration is measured over time.[20]
Methodology:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass).
-
Immerse the sealed bag into a larger volume of release buffer (e.g., 50 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions), maintained at 37°C with gentle stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the drug concentration in the collected aliquots using a validated HPLC method.[21][22]
-
Plot the cumulative percentage of drug released versus time.
Part 5: Preliminary In Vitro Evaluation
Once a formulation with desirable physicochemical properties is developed, its biological activity must be assessed. A standard starting point is to evaluate its cytotoxicity against a relevant cell line.
Protocol 6: Cell Viability Assessment using MTT Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24][25] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.
Important Consideration: Nanoparticles can sometimes interfere with the MTT assay (e.g., by directly reducing MTT or scattering light).[23] It is crucial to include nanoparticle-only controls (without cells) to account for any potential interference.[14][23]
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an anticancer 1,2,4-oxadiazole) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free 1,2,4-oxadiazole, the drug-loaded nanoparticles, and the corresponding "empty" nanoparticles (placebo).
-
Remove the old media from the cells and add 100 µL of the treatment solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after correcting for any background absorbance from nanoparticle controls. Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value.
References
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025).
- Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay. BenchChem.
- Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. World Scientific Publishing.
- Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique. (2011). Journal of Visualized Experiments, (55), e3398.
- Duong, A. D., et al. (2016). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics.
- Biological activity of oxadiazole and thiadiazole deriv
- Thakur, R., et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles. PubMed Central.
- Song, E., et al. (2019).
- Particle Size Analysis of Nanoparticles for Drug Delivery Applic
- MTT assay protocol. (n.d.). Abcam.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.).
- Progress in nanoparticles characterization: Sizing and zeta potential measurement. (2025).
- HPLC method for quality control and in vitro drug release assays Green tea in transdermal formul
- Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.).
- Liposome Encapsulated Small Molecule Development Service. (n.d.).
- Nanoparticle Properties: Size, Zeta Potential and Structure. (n.d.).
- Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characteriz
- Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- McNeil, S. E. (Ed.). (2011). Characterization of Nanoparticles Intended for Drug Delivery. PubMed Central.
- A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020). PubMed Central.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). PubMed Central.
- Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. (n.d.).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022).
- Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. (n.d.).
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Application Note & Protocol: A Comprehensive Experimental Design for the Preclinical Characterization of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Abstract: This document outlines a comprehensive, multi-tiered experimental design for the rigorous preclinical evaluation of the novel chemical entity (NCE), N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. The proposed workflow is designed to systematically elucidate its pharmacological profile, including target identification and validation, mechanism of action, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction and Rationale
The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents, among others.[1][4] The presence of this scaffold suggests that this compound could act as a bioisostere for ester and amide groups, potentially improving its metabolic stability.[1] The ethylamine side chain introduces a basic nitrogen atom, a common feature in many centrally and peripherally acting drugs, hinting at possible interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels.[5]
This experimental plan provides a logical, stepwise approach to characterize this compound, starting with fundamental physicochemical and biochemical profiling and progressing to more complex cell-based and in vivo models. The ultimate goal is to generate a robust data package to inform a go/no-go decision for further development.[6][7][8]
Phase 1: Foundational Characterization
The initial phase focuses on the critical first steps of confirming the identity and purity of the compound and establishing its basic physicochemical properties, which are key determinants of its drug-like potential.[9][10]
Compound Identity, Purity, and Physicochemical Profiling
Unambiguously confirming the structure and purity of a new chemical entity is a foundational requirement to ensure that all subsequent biological data are attributable to the compound of interest and not to impurities.[9]
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: Utilize a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid).
-
Detection: UV detection at multiple wavelengths (e.g., 210, 254 nm) and an Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.
-
Acceptance Criteria: Purity ≥95% for initial screening, with ≥98% required for more advanced studies.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the parent ion with the calculated theoretical mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks must be consistent with the proposed structure of this compound.
-
Protocol 2: Physicochemical Property Determination
-
Aqueous Solubility:
-
Objective: To determine the solubility in a physiologically relevant buffer.
-
Method: Employ the shake-flask method or a high-throughput kinetic solubility assay (e.g., nephelometry) in phosphate-buffered saline (PBS) at pH 7.4.
-
-
Lipophilicity (LogD):
-
Objective: To measure the compound's partition coefficient between an organic and aqueous phase at a specific pH.
-
Method: Determine the LogD₇.₄ using the shake-flask method with n-octanol and PBS (pH 7.4).
-
-
Chemical Stability:
-
Objective: To assess the compound's stability under various conditions.
-
Method: Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) and in the presence of relevant biological matrices (e.g., plasma, liver microsomes) over time. Analyze the remaining parent compound by HPLC.
-
Table 1: Physicochemical Data Summary
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV/ELSD | ≥98% |
| Identity | LC-MS, NMR | Consistent with structure |
| Aqueous Solubility | Shake-flask/Nephelometry | >10 µM |
| LogD at pH 7.4 | Shake-flask | 1 - 3 |
| Chemical Stability | HPLC | >90% remaining after 24h |
Phase 2: Biological Screening and Target Deconvolution
This phase aims to identify the biological target(s) of this compound and elucidate its primary mechanism of action. A broad screening approach is initially recommended, followed by more focused validation studies.[11]
Broad Target Screening
Given the structural features of the molecule, a primary screen against a panel of GPCRs, ion channels, and transporters is a logical starting point. 1,2,4-oxadiazole derivatives have been shown to interact with a variety of receptors, including muscarinic, benzodiazepine, and serotonin receptors.[12]
Protocol 3: Broad Target Binding and Functional Screen
-
Commercial Screening Panel:
-
Objective: To identify potential biological targets from a large, diverse panel.
-
Method: Submit the compound to a contract research organization (CRO) for screening against a comprehensive panel (e.g., Eurofins SafetyScreen44™ or similar). This typically involves radioligand binding assays for a wide array of receptors and enzymes.
-
Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen.
-
-
Data Analysis:
-
Objective: To identify "hits" for further investigation.
-
Criteria: A "hit" is typically defined as a compound that causes >50% inhibition of radioligand binding at the screening concentration.
-
Hit Validation and Dose-Response Studies
Any significant hits from the primary screen must be validated in-house to confirm the interaction and to determine the compound's potency.
Protocol 4: Radioligand Binding Assay for Hit Validation
-
Objective: To determine the binding affinity (Kᵢ) of the compound for the identified target(s).
-
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A suitable radioligand for the target receptor.
-
Scintillation fluid and a scintillation counter.
-
-
Method:
-
Perform a competition binding assay by incubating a fixed concentration of the radioligand with varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
-
Functional Assays to Determine Mechanism of Action
Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or allosteric modulator?).
Protocol 5: Cell-Based Functional Assay (Example: GPCR Activation)
-
Objective: To determine if the compound activates or inhibits the signaling of the target GPCR.
-
Method (Example using a Gαs-coupled receptor):
-
Use a cell line stably expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Treat the cells with varying concentrations of this compound to assess for agonist activity (i.e., an increase in luciferase expression).
-
To assess for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before stimulating with a known agonist for the receptor. A decrease in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
For agonist activity, determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC₅₀.
-
Figure 1: A high-level overview of the preclinical experimental workflow.
Phase 3: Early ADMET and Pharmacokinetic Profiling
A promising biological profile must be complemented by acceptable drug metabolism and pharmacokinetic (DMPK) properties. Early assessment of these parameters is crucial to identify potential liabilities and has a significant impact on the overall drug discovery process.[13][14][15][16]
In Vitro ADMET Assays
These assays provide an initial assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.[13][14][16][17]
Protocol 6: Metabolic Stability Assessment
-
Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes.
-
Method: Incubate the compound with liver microsomes (human and rodent) or hepatocytes in the presence of NADPH.
-
Analysis: Monitor the disappearance of the parent compound over time using LC-MS.
-
Data: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Protocol 7: Cell Permeability Assay
-
Objective: To predict the intestinal absorption of the compound.
-
Method: Use a Caco-2 cell monolayer model, which is a well-established in vitro model of the human intestinal epithelium.
-
Analysis: Measure the rate of transport of the compound from the apical to the basolateral side of the monolayer.
-
Data: Calculate the apparent permeability coefficient (Pₐₚₚ).
Protocol 8: Plasma Protein Binding
-
Objective: To determine the extent to which the compound binds to plasma proteins.
-
Method: Use rapid equilibrium dialysis to measure the fraction of the compound that is unbound in plasma.
Protocol 9: CYP450 Inhibition
-
Objective: To assess the potential for drug-drug interactions.
-
Method: Evaluate the compound's ability to inhibit the major cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using fluorescent or LC-MS-based assays.
Table 2: In Vitro ADMET Data Summary
| Assay | Model | Parameter | Desirable Range |
| Metabolic Stability | Liver Microsomes | t₁/₂ | >30 min |
| Permeability | Caco-2 Cells | Pₐₚₚ | >10 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Equilibrium Dialysis | Fraction Unbound | >1% |
| CYP450 Inhibition | Recombinant Enzymes | IC₅₀ | >10 µM |
In Vivo Pharmacokinetic (PK) Study
A preliminary PK study in a rodent model (e.g., mouse or rat) is essential to understand how the compound behaves in a living system.[18]
Protocol 10: Rodent Pharmacokinetic Study
-
Objective: To determine the key PK parameters of the compound after intravenous (IV) and oral (PO) administration.
-
Method:
-
Administer a single IV and PO dose of the compound to two separate groups of animals.
-
Collect blood samples at multiple time points post-dose.
-
Analyze the concentration of the compound in plasma using LC-MS.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
-
Figure 2: A representative signaling pathway diagram.
Conclusion and Future Directions
The successful completion of this multi-phased experimental plan will yield a comprehensive preclinical data package for this compound. The data will elucidate its mechanism of action, potency, and selectivity, and provide a clear understanding of its drug-like properties. Positive outcomes from these studies would provide a strong rationale for advancing the compound into more extensive preclinical safety and efficacy models, ultimately paving the way for potential clinical development.[6][19]
References
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1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PubMed. [Link]
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Synthesis of Novel 1,3,4-oxadiazole Derivatives and Their Biological Properties. PubMed. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
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Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. [Link]
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Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]
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Advancements in small molecule drug design: A structural perspective. PMC - NIH. [Link]
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Drug Development Checklist: Considerations for Each Stage. Premier Research. [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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Chemical and Physical Characterizations of Potential New Chemical Entity. Request PDF. [Link]
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Drug Development Based on New Chemical Entities. Prime Scholars. [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. [Link]
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In Vitro screening. IQVIA Laboratories. [Link]
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10 Strategic Foundations for Early Drug Development. Certara. [Link]
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Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. MDPI. [Link]
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Drug Design Revolutionized by Small Molecules. Research & Development World. [Link]
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Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. PMC - NIH. [Link]
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Small Molecule Drug Discovery. Charles River Laboratories. [Link]
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Regulatory Guidelines for New Drug Development. Auctores | Journals. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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New Early Phase Strategies for Drug Development Success. Worldwide Clinical Trials. [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Activity of 1,2,4-Oxadiazoles
Introduction: The Growing Interest in 1,2,4-Oxadiazoles as Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Among the heterocyclic compounds being explored, the 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry.[1][2] This five-membered ring structure is noted for its chemical and thermal stability, which can confer metabolic resistance, a desirable trait in drug candidates.[3] Furthermore, 1,2,4-oxadiazoles are versatile bioisosteres for ester and amide functionalities, allowing for the modification of pharmacokinetic and pharmacodynamic properties.[3] A growing body of evidence demonstrates that derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[1][2][4][5]
These application notes provide detailed protocols for the robust and reproducible assessment of the antimicrobial activity of novel 1,2,4-oxadiazole derivatives. The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable across different research settings.[6]
Part 1: Critical Pre-analytical Considerations for 1,2,4-Oxadiazole Derivatives
A common challenge encountered when working with synthetic compounds like 1,2,4-oxadiazoles is their limited aqueous solubility. This can significantly impact the accuracy and reproducibility of antimicrobial susceptibility testing. Therefore, careful consideration of solvent selection and the inclusion of appropriate controls are paramount.
Compound Solubilization
Many 1,2,4-oxadiazole derivatives are poorly soluble in water. Dimethyl sulfoxide (DMSO) is a commonly used aprotic solvent for dissolving such compounds for in vitro assays.[7][8]
Protocol for Stock Solution Preparation:
-
Initial Solubility Assessment: Begin by attempting to dissolve a small, known amount of the 1,2,4-oxadiazole derivative in the desired biological medium (e.g., cation-adjusted Mueller-Hinton Broth). If the compound does not readily dissolve, proceed with the use of a solvent.
-
DMSO as the Primary Solvent: Prepare a high-concentration stock solution of the 1,2,4-oxadiazole derivative in 100% DMSO. For example, a 10 mg/mL or 100x the highest desired final concentration is a common starting point.[9]
-
Sonication and Gentle Warming: To aid dissolution, sonicate the solution or warm it gently (e.g., to 37°C). Avoid excessive heat, which could degrade the compound.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Solvent Toxicity and Control
DMSO can exhibit antimicrobial properties at certain concentrations. It is crucial to determine the highest concentration of DMSO that does not inhibit the growth of the test microorganisms. This is achieved by including a solvent control in all experiments.
Experimental Causality: The solvent control is a self-validating mechanism within the protocol. It ensures that any observed antimicrobial activity is due to the 1,2,4-oxadiazole derivative and not the solvent used to dissolve it. The final concentration of DMSO in the assay should ideally be kept below 1% (v/v), as this level is generally non-inhibitory to most microbial species.
Part 2: Core Antimicrobial Susceptibility Testing Protocols
The following protocols are the gold standard methods for determining the antimicrobial activity of novel compounds.[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[4] This method is highly reproducible and is amenable to high-throughput screening. The protocol outlined below is based on the CLSI M07 standard.[6][10][11]
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Prepare the 96-Well Plate: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the 1,2,4-oxadiazole stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will contain bacteria but no compound.
-
Solvent Control: In a separate well, add 50 µL of CAMHB and the highest concentration of DMSO used in the assay.
-
Sterility Control (Well 12): Add 100 µL of uninoculated CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]
-
MIC Determination: The MIC is the lowest concentration of the 1,2,4-oxadiazole derivative that completely inhibits visible growth of the organism, as detected by the unaided eye.
| Parameter | Specification | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing; cation adjustment is critical for the activity of some antibiotic classes. |
| Inoculum Density | ~5 x 10^5 CFU/mL | A standardized inoculum ensures reproducibility and comparability of results. |
| Incubation | 35-37°C for 16-20 hours | Optimal conditions for the growth of most common bacterial pathogens. |
| Endpoint | No visible growth | A clear and easily determinable endpoint for MIC. |
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12] It is particularly useful for preliminary screening of a large number of compounds. This protocol is based on the CLSI M02 standard.[6][13]
Experimental Workflow for Disk Diffusion
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[14] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[14]
-
Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known amount of the 1,2,4-oxadiazole derivative solution. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Application: Aseptically apply the impregnated disks to the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated only with the solvent (DMSO) and a disk with a standard antibiotic of known efficacy on the same plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[5]
-
Measurement: Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
| Parameter | Specification | Rationale |
| Medium | Mueller-Hinton Agar (MHA) | The standard medium for disk diffusion, with good batch-to-batch reproducibility. |
| Inoculum | Confluent lawn from 0.5 McFarland | Ensures uniform bacterial growth for accurate zone measurement. |
| Disk Potency | Known, fixed amount | Allows for qualitative comparison of activity. |
| Endpoint | Diameter of zone of inhibition (mm) | A larger zone of inhibition generally indicates greater susceptibility. |
Time-Kill Kinetic Assay
The time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15][16] This dynamic assessment is valuable for understanding the pharmacodynamics of a compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB to achieve an initial concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with the 1,2,4-oxadiazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Time-Point Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.[17]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the 1,2,4-oxadiazole derivative and the growth control.
| Parameter | Specification | Rationale |
| Initial Inoculum | ~5 x 10^5 - 5 x 10^6 CFU/mL | A standardized starting density is essential for kinetic analysis. |
| Sampling Times | 0, 2, 4, 8, 12, 24 hours | Provides a comprehensive profile of the antimicrobial effect over time. |
| Endpoint | Log10 reduction in CFU/mL | Quantifies the rate and extent of bacterial killing. |
| Interpretation | ≥3-log10 reduction = Bactericidal | Standard definition for bactericidal activity. |
Part 3: Data Interpretation and Troubleshooting
-
MIC Interpretation: The MIC value is a critical parameter for comparing the potency of different 1,2,4-oxadiazole derivatives. A lower MIC indicates higher potency.
-
Zone of Inhibition Interpretation: While the disk diffusion test is qualitative, the diameter of the zone of inhibition can provide a preliminary indication of a compound's activity. It is important to note that zone size is also influenced by the compound's diffusion characteristics in agar.
-
Troubleshooting:
-
No Activity Observed: This could be due to poor solubility, compound instability, or a lack of intrinsic antimicrobial activity. Re-evaluate the solubilization method and consider using a different solvent if necessary.
-
Inconsistent Results: Ensure that the inoculum density is standardized correctly using a McFarland standard and that incubation conditions are consistent.
-
Solvent Control Inhibition: If the solvent control shows a zone of inhibition or prevents growth in the MIC assay, the concentration of the solvent is too high and must be reduced.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of 1,2,4-oxadiazole derivatives. By adhering to standardized methodologies, such as those provided by CLSI, researchers can generate high-quality, reproducible data that is essential for the advancement of novel antimicrobial drug discovery programs. The critical considerations for compound solubility and the use of appropriate controls are emphasized to ensure the scientific integrity of the results.
References
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Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
The Microbiologist. (2023, November 21). Quick and easy method tests antimicrobial susceptibility. Retrieved from [Link]
-
Wikipedia. Broth microdilution. Retrieved from [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Wyrwas, M., & Cielecka-Piontek, J. (2022).
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
- Baluja, S., Chanda, S., & Ramavat, P. (2015). Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. International Letters of Chemistry, Physics and Astronomy, 56, 104-112.
-
MDPI. (2023, November 7). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
- Appiah, T., Boakye, Y. D., & Agyare, C. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
-
ResearchGate. (2012, January). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
- Kaushik, N., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(8), 3299-3331.
-
Emery Pharma. Time-Kill Kinetics Assay. Retrieved from [Link]
-
GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-oxadiazole nucleus with versatile biological applications. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
MDPI. (2022, January 10). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Retrieved from [Link]
-
PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
ResearchGate. (2012, January). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
U.S. Food and Drug Administration. Recognized Consensus Standards: Medical Devices. Retrieved from [Link]
-
ResearchGate. (2014, February 26). If a supposed antibacterial is dissolved in DMSO, and the initial screening shows a similar zone for DMSO (in case of control), how do we avoid it? Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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Linnaeus Bioscience. Antimicrobial Assays. Retrieved from [Link]
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- 18. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Introduction: The Synthetic Challenge
This compound is a disubstituted 1,2,4-oxadiazole. The synthesis of this class of molecules, while well-established, presents several critical steps that can significantly impact the final yield and purity. The core challenges typically lie in two main areas: the efficient formation of the 1,2,4-oxadiazole ring and the clean, high-yielding installation of the N-ethanamine side chain.
This guide will deconstruct the synthesis into its key stages, presenting two viable synthetic routes and addressing the specific issues that may arise in each.
Proposed Synthetic Pathways
The synthesis can be logically approached via two primary routes, differing mainly in the strategy used to install the ethylamine side chain. Both routes begin with the formation of a common heterocyclic core.
Route A proceeds via a halogenated intermediate followed by nucleophilic substitution. Route B utilizes a reductive amination strategy, which is often cleaner and avoids issues of over-alkylation.
Route A: N-Alkylation Pathway
This is a classical and direct approach. It involves creating a reactive chloromethyl group on the oxadiazole ring, which is then displaced by ethylamine.
Caption: Synthetic workflow for Route A via an N-alkylation strategy.
Route B: Reductive Amination Pathway
This alternative route avoids the potentially problematic N-alkylation of a secondary amine by forming the C-N bond through the reduction of an imine intermediate.
Caption: Synthetic workflow for Route B via a reductive amination strategy.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: 1,2,4-Oxadiazole Ring Formation
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is the foundation of the synthesis. Most methods rely on the acylation of an amidoxime followed by cyclodehydration.[1][2][3]
Q1: My overall yield for the 5-propyl-1,2,4-oxadiazole intermediate is consistently low. What are the potential causes?
A1: Low yields in 1,2,4-oxadiazole synthesis typically stem from two critical areas: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[4]
-
Poor Acylation: The initial coupling between your amidoxime (N'-hydroxybutanimidamide) and the acylating agent (e.g., chloroacetyl chloride or chloroacetic acid) is crucial.
-
Purity of Starting Materials: Ensure your amidoxime and acylating agent are pure and dry. Impurities can quench reagents or catalyze side reactions.
-
Activity of Coupling Agents: If using a carboxylic acid with a coupling agent (e.g., EDC, CDI), ensure the agent is fresh. Carbonyldiimidazole (CDI) has shown high efficacy.[4] Consider pre-activating the carboxylic acid with the coupling agent before adding the amidoxime.[4]
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting and most challenging step.[4][5] See Q2 for detailed optimization strategies.
Q2: I'm seeing a major byproduct with a mass corresponding to my O-acylamidoxime intermediate, but not the final oxadiazole. How can I drive the cyclization to completion?
A2: This is a classic problem indicating that the energy barrier for the cyclodehydration step has not been overcome. Several strategies can be employed to promote this reaction:
-
Thermal Conditions: This is the most common method. If refluxing in a solvent like toluene is insufficient, switching to a higher-boiling solvent such as xylene may be necessary.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4][5][6] This is particularly useful for less reactive substrates.
-
Base-Mediated Cyclization: The use of a strong base can facilitate cyclization, often at room temperature, which is beneficial for thermally sensitive molecules.
| Cyclodehydration Method | Typical Conditions | Advantages | Potential Issues |
| Thermal | Reflux in Toluene or Xylene | Simple setup, well-established. | Long reaction times, potential for thermal decomposition (see Q3). |
| Microwave | 100-150 °C, 10-30 min | Rapid, often higher yields.[4] | Requires specialized equipment. |
| Base-Mediated (e.g., TBAF) | TBAF, Anhydrous THF, RT | Mild conditions, good for sensitive substrates.[10] | Requires strictly anhydrous conditions. |
| Superbase (e.g., NaOH/DMSO) | NaOH, DMSO, RT, 10-20 min | Very fast, high yields, room temperature.[8] | Can be incompatible with base-sensitive functional groups. |
Q3: My final oxadiazole product is impure. What are the likely side products and how can I avoid them?
A3: Besides unreacted starting material, two common side products can complicate your purification:
-
Hydrolyzed O-Acylamidoxime: This occurs when the intermediate cleaves back to the amidoxime and carboxylic acid. It is often caused by excess water or prolonged heating in protic solvents.[5][11]
-
Solution: Use anhydrous solvents and reagents. Minimize reaction time and temperature for the cyclization step as much as possible.
-
-
Boulton-Katritzky Rearrangement (BKR) Products: This is a thermal or acid-catalyzed rearrangement where the 1,2,4-oxadiazole isomerizes to a different, more stable heterocycle.[5]
-
Solution: Perform workup and purification under neutral, anhydrous conditions. Avoid strong acids. Store the purified compound in a dry environment.[5]
-
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Part 2: Side-Chain Installation
Once you have the 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole intermediate, the final step is to add the ethylamine group.
Q4: I am attempting the N-alkylation of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole with ethylamine (Route A) and getting multiple products. What is happening?
A4: The most likely cause is over-alkylation . Your desired product is a secondary amine, which is still nucleophilic. It can react with another molecule of the starting 3-(chloromethyl) intermediate to form an undesired tertiary amine.
-
Solution: The most effective way to minimize this is to use a large excess of the primary amine (ethylamine), typically 5-10 equivalents or more. This ensures that a molecule of the chloromethyl starting material is statistically much more likely to encounter an ethylamine molecule than a product molecule. Running the reaction at a lower concentration can also help.
Q5: Would reductive amination (Route B) be a better approach? What are the pros and cons?
A5: Reductive amination is an excellent alternative and often the preferred method for synthesizing secondary amines due to its high selectivity and cleaner reaction profiles.
-
Pros:
-
High Selectivity: It almost exclusively produces the desired secondary amine, avoiding the over-alkylation issues seen in Route A.
-
Mild Conditions: The reaction is typically run with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerate a wide range of functional groups.
-
Reliability: It is a very robust and well-understood reaction in modern organic synthesis.
-
-
Cons:
-
Requires Aldehyde Intermediate: This route requires the synthesis of the 5-propyl-1,2,4-oxadiazole-3-carbaldehyde intermediate, which adds steps to the overall sequence compared to Route A.
-
Recommendation: If you are struggling with the purity of the final product from Route A, investing the time to develop Route B is highly recommended and will likely result in a more scalable and reproducible synthesis.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols based on established literature for similar compounds. All reactions should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole (Route A Intermediate)
This protocol is a two-step, one-pot procedure for the acylation and subsequent cyclization.
-
Amidoxime Preparation: Prepare N'-hydroxybutanimidamide from butyronitrile and hydroxylamine hydrochloride according to standard literature procedures.
-
Acylation: To a stirred solution of N'-hydroxybutanimidamide (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in an anhydrous solvent (e.g., Dichloromethane) at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the amidoxime is consumed.
-
Cyclodehydration: Heat the reaction mixture to reflux for 8-16 hours. Monitor the disappearance of the O-acylamidoxime intermediate by TLC or LC-MS.
-
Workup: After cooling, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.[6]
Protocol 2: N-Alkylation with Ethylamine (Final Step, Route A)
-
Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent like THF or acetonitrile.
-
Add a large excess of ethylamine (e.g., a 2.0 M solution in THF, 10 eq).
-
Add a base such as potassium carbonate (2.0 eq) to act as a scavenger for the HCl generated.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the rate. Monitor by TLC or LC-MS.
-
Workup: Filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ethylamine and salts.
-
Purification: The basic nature of the product means it may streak on silica gel. Consider using a silica column pre-treated with triethylamine (e.g., eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) or purification via conversion to its hydrochloride salt.
References
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 549–558. Available at: [Link]
-
Liu, Y., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(3), 512-517. Available at: [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3169. Available at: [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2367–2392. Available at: [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-397. Available at: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100829. Available at: [Link]
-
Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-41. Available at: [Link]
-
Sharma, P., & Kumar, A. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3139. Available at: [Link]
-
Patel, P. B., et al. (2019). Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies of 1,2,4. Journal of Applicable Chemistry, 8(3), 1337-1345. Available at: [Link]
-
Sviridenko, Y., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(9), 855. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(21), 7436. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 24(18), 3246. Available at: [Link]
-
Stiene, A. (2018). Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]
-
Baklanov, M., et al. (2020). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. SynOpen, 4(2), 112-119. Available at: [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. Available at: [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]
-
He, Z., et al. (2021). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. Angewandte Chemie International Edition, 60(36), 19725-19732. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
He, Z., et al. (2021). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. Available at: [Link]
-
He, Z., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12148-12159. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 28(13), 5174. Available at: [Link]
-
Janiszewska, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. Available at: [Link]
-
Sobiech, M., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 14(18), 5396. Available at: [Link]
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- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Solubility for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Welcome to the dedicated technical support guide for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Here, we combine fundamental physicochemical principles with practical, field-proven troubleshooting strategies to ensure you can achieve consistent and reliable results.
I. Compound Overview & Initial Assessment
Before diving into troubleshooting, it's crucial to understand the structural features of this compound that influence its solubility.
-
Structure: The molecule contains a 1,2,4-oxadiazole ring, a five-membered heterocycle that is often used as a bioisostere for esters and amides.[1][2] The overall character of the molecule is influenced by the propyl group, which adds lipophilicity, and the ethanamine side chain, which introduces a basic center.
-
Predicted Properties: Publicly available data for this compound is limited, but we can infer some properties. One source indicates a predicted LogP of 0.72, suggesting a moderate degree of lipophilicity.[3] The ethanamine group (pKa likely around 9-10) provides a handle for pH-dependent solubility enhancement.
| Property | Value/Prediction | Source |
| Molecular Formula | C8H15N3O | [3] |
| Molecular Weight | 169.23 g/mol | [3] |
| CAS Number | 915925-27-8 | [3] |
| Predicted LogP | 0.72 | [3] |
The key takeaway is the dual nature of the molecule: a somewhat lipophilic core with a basic, ionizable group. This immediately suggests that aqueous solubility will be highly dependent on pH.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: My stock solution of this compound in a neutral buffer (e.g., PBS pH 7.4) is cloudy. What is happening?
A1: This is a classic sign of poor aqueous solubility at neutral pH. The ethanamine side chain is a weak base. At pH 7.4, a significant portion of the molecules will be in their neutral, less soluble free base form. The cloudiness or precipitation you observe is the undissolved compound. To achieve a clear solution, you will likely need to lower the pH.
Q2: What is the recommended starting solvent for this compound?
A2: For initial stock solutions, especially for non-aqueous applications, polar organic solvents like DMSO or ethanol are good starting points. For aqueous buffers, it is highly recommended to start with an acidic buffer (e.g., pH 4-5) to ensure protonation of the ethanamine group, which will significantly increase solubility.
Q3: I need to prepare a high-concentration stock solution (>10 mM). What is the best approach?
A3: Achieving high concentrations in purely aqueous media will be challenging. The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400.[4][5] This organic stock can then be diluted into your aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological systems.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it may not increase the equilibrium solubility significantly and can lead to supersaturation. Upon cooling, the compound may precipitate out. This is a particular risk with crystalline compounds, which may require more energy to break the crystal lattice.[6] If you use heat, ensure the solution remains clear after returning to room temperature. Always check for compound stability at elevated temperatures.
Q5: Are there any known stability issues with 1,2,4-oxadiazole-containing compounds?
A5: The 1,2,4-oxadiazole ring is generally stable under typical formulation conditions. It is considered a robust bioisostere for amide and ester groups, in part due to its resistance to hydrolysis.[2] However, extreme pH values (very high or very low) and high temperatures should always be evaluated for their potential to cause degradation.
III. Troubleshooting Guide: A Step-by-Step Approach
When you encounter solubility issues, a systematic approach is key. The following guide provides a logical workflow for diagnosing and solving these problems.
Workflow for Troubleshooting Solubility
Caption: A decision tree for systematically troubleshooting solubility issues.
IV. Experimental Protocols
Here are detailed protocols for the key techniques mentioned in the troubleshooting guide.
Protocol 1: Determining pH-Dependent Aqueous Solubility
Objective: To determine the approximate solubility of this compound at different pH values.
Materials:
-
This compound (solid)
-
Series of buffers (e.g., pH 3, 5, 7.4, 9)
-
Vortex mixer
-
Shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant. Be cautious not to disturb the pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC) and quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC is preferred for specificity).
-
Analysis: Plot the determined solubility (e.g., in µg/mL or mM) against the pH of the buffer.
Expected Outcome: You should observe significantly higher solubility at lower pH values (3 and 5) compared to neutral or basic pH.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To prepare a solution using a water-miscible organic co-solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Weigh the required amount of the compound to prepare a high-concentration stock solution (e.g., 50 mM) in DMSO. Add the DMSO and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Serial Dilution: Prepare your final working solutions by adding small aliquots of the DMSO stock to your aqueous buffer. For example, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 2 µL of stock into 998 µL of buffer). This results in a final DMSO concentration of 0.2%.
-
Observation: After adding the stock, vortex the final solution immediately and observe for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in that specific buffer/co-solvent mixture has been exceeded.
Causality: The co-solvent, like DMSO, reduces the polarity of the aqueous medium, making it more favorable for the lipophilic parts of the molecule to remain in solution.[7] This is a common strategy for "grease-ball" molecules, and while our compound is not extremely lipophilic, this principle still applies.[8]
V. Advanced Strategies for Persistent Issues
If pH adjustment and co-solvents are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts of the molecule from water.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Lipid-Based Formulations: For very lipophilic compounds, incorporating them into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can dramatically improve oral bioavailability.[10]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a polymer matrix.[11] The amorphous state has higher energy and thus better solubility than the stable crystalline form.[12]
-
Nanoparticle Formation: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][12]
These advanced techniques typically require specialized equipment and expertise and are part of a broader drug development program.
VI. Summary and Key Recommendations
-
Start with pH: The ethanamine moiety is the key to unlocking the solubility of this compound. Always begin troubleshooting by attempting dissolution in a mildly acidic buffer (pH 4-5).
-
Use Co-solvents Wisely: For high concentration stocks, use a minimal amount of a water-miscible organic solvent like DMSO. Always be aware of the final concentration in your experiment and run appropriate vehicle controls.
-
Be Systematic: Follow the troubleshooting workflow to avoid random, inefficient testing. Document all observations, including solvent/buffer composition, final concentration, and solution appearance.
-
Know Your Goal: The required solubility for an in vitro screening assay is very different from that needed for an in vivo toxicology study. Tailor your solubilization strategy to the experimental requirements.
By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your research.
References
-
Müller, R. H., & Keck, C. M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Verma, S., & Rawat, A. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Drug Delivery Science and Technology. Available at: [Link]
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology.
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. Available at: [Link].
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. Available at: [Link]
-
International Journal for Scientific and Research Publications. (2021). Methods to boost solubility. IJSDR. Available at: [Link]
-
MDPI. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Molecules. Available at: [Link]
-
MDPI. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals. Available at: [Link]
-
ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
MOST Wiedzy. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available at: [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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Technical Support Center: N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Stability and Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. It addresses common stability and degradation challenges encountered during experimental work, offering troubleshooting advice and detailed protocols grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary stability concerns involve the 1,2,4-oxadiazole ring and the secondary amine moiety. The most probable degradation pathways are:
-
Oxidative Degradation: The secondary amine (ethanamine group) is susceptible to oxidation, which is a common degradation pathway for pharmaceuticals.[1] This can be initiated by atmospheric oxygen (autoxidation) or by reactive impurities like peroxides often found in excipients.[1]
-
Hydrolysis: While the 1,2,4-oxadiazole ring is generally considered a stable bioisostere of esters and amides, it can be susceptible to cleavage under forced acidic or basic conditions.[2][3]
-
Photodegradation: Many heterocyclic compounds are sensitive to UV or visible light. The 1,2,4-oxadiazole ring may undergo photoisomerization or cleavage upon exposure to light.[4][5]
-
Thermal Degradation: At elevated temperatures, the 1,2,4-oxadiazole ring, which possesses a relatively weak O-N bond, can undergo cleavage or rearrangement.[6][7]
Q2: How stable is the 1,2,4-oxadiazole core of the molecule?
A2: The 1,2,4-oxadiazole ring is known for its good thermal and chemical stability, which is why it is often used in medicinal chemistry to replace more labile groups like esters.[3][8] However, its stability is not absolute. It has a low degree of aromaticity and a weak O-N bond, making it the most likely site for thermal or photolytic cleavage.[7][9] Studies on similar 1,2,4-oxadiazoles show thermal decomposition can occur at temperatures around 300-340°C, potentially yielding nitrile and isocyanate fragments.[6][10] While generally resistant to hydrolysis, extreme pH conditions can force ring opening.[3][11]
Q3: What degradation reactions should I anticipate from the N-ethanamine side chain?
A3: The secondary amine side chain is a primary target for oxidative degradation.[12] This can lead to several products, including N-oxidation or N-dealkylation.[13][14] N-dealkylation would result in the cleavage of the ethyl group to form N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amine (a primary amine) and acetaldehyde. Another significant risk in formulated products is interaction with reactive impurities. For instance, trace amounts of formaldehyde, which can arise from the degradation of common excipients like polyethylene glycols (PEGs), can react with the secondary amine to form N-formylated or N-methylated impurities.[15]
Q4: What are the standard conditions for conducting a forced degradation study on this compound?
A4: Forced degradation, or stress testing, should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[16][17] The objective is to generate degradation products to establish the degradation pathways and validate that your analytical methods are "stability-indicating."[18][19] The study should intentionally degrade the sample to a target level of 5-20%.[16][20]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80°C) | To assess stability in acidic environments and force ring cleavage. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂ at room temperature | To identify products from oxidative attack, primarily on the amine.[1] |
| Thermal Stress | Dry heat (e.g., 80-105°C) for several hours/days | To evaluate the intrinsic thermal stability of the molecule.[6] |
| Photostability | Exposure to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B) | To identify light-sensitive degradation pathways.[17] |
Troubleshooting Guides
Issue 1: I'm observing a new, growing peak in my HPLC chromatogram after leaving my sample solution on the benchtop for a few hours.
-
Possible Cause: This is likely due to either photolytic degradation from ambient light or oxidative degradation from dissolved oxygen in your solvent. The secondary amine is particularly prone to oxidation.[1]
-
Troubleshooting Steps & Explanation:
-
Rule out Oxidation: Prepare a fresh solution and immediately sparge it with an inert gas (nitrogen or argon) for 5-10 minutes. Cap the vial tightly and re-analyze over the same time course. If the peak growth is significantly reduced, oxidation is the primary cause. This occurs because removing dissolved oxygen limits autoxidation pathways.[1]
-
Confirm Photodegradation: Prepare two fresh sample solutions. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed. Place both on the benchtop for the same duration. If the new peak appears only in the unwrapped sample, the degradation is light-induced. The 1,2,4-oxadiazole ring is a likely chromophore that can absorb UV energy, leading to rearrangement or cleavage.[4][5]
-
Corrective Action: For routine analysis, use amber vials or foil-wrapped glassware and consider using degassed mobile phases to ensure the integrity of your sample during analytical runs.
-
Issue 2: My compound's purity is rapidly decreasing when using an acidic (or basic) mobile phase for HPLC analysis.
-
Possible Cause: The compound is likely undergoing on-column or in-vial hydrolysis catalyzed by the mobile phase pH. While the 1,2,4-oxadiazole ring is more stable than an ester, it is the most probable site of acid- or base-catalyzed hydrolysis in the molecule's core structure.
-
Troubleshooting Steps & Explanation:
-
Verify pH-Dependent Degradation: Prepare the sample in a neutral diluent (e.g., 50:50 acetonitrile:water). Inject immediately. Then, let the sample sit in the autosampler for several hours and reinject. Compare this to a sample prepared directly in the acidic/basic mobile phase. A greater loss of purity in the mobile phase diluent confirms pH-catalyzed degradation.
-
Identify Degradants: If possible, collect the eluent corresponding to the new degradation peaks and analyze by LC-MS. A plausible hydrolysis product would be N-(2-aminoethyl)butanamide, resulting from the cleavage and rearrangement of the oxadiazole ring.
-
Method Optimization: Adjust your HPLC method to use a mobile phase closer to neutral pH (pH 6-7.5) if the compound's pKa allows for sufficient retention and peak shape. If extreme pH is necessary for separation, ensure that sample residence time in the autosampler is minimized by placing it in the sequence just before injection.
-
Detailed Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare three 1 mg/mL stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Stress: Add 1 mL of stock solution to 9 mL of 0.1 M HCl.
-
Base Stress: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH.
-
Neutral Control: Add 1 mL of stock solution to 9 mL of purified water.
-
Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acid-stressed aliquots with an equivalent amount of 0.1 M NaOH and the base-stressed aliquots with 0.1 M HCl. Dilute all samples to a suitable concentration with mobile phase.
-
Analysis: Analyze by a validated stability-indicating HPLC-UV method. Monitor for the appearance of new peaks and the loss of the parent peak area.
Protocol 2: Oxidative Stress Study
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Condition: Add 1 mL of the stock solution to 9 mL of a 3% hydrogen peroxide solution.
-
Control: Prepare a control sample with 1 mL of stock solution and 9 mL of water.
-
Incubation: Keep the samples at room temperature, protected from light. Withdraw aliquots at time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze directly by HPLC-UV. If the peroxide peak interferes with analysis, alternative quenching methods or a peroxide-resistant column may be needed.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a forced degradation study.
Caption: Workflow for a forced degradation study.
Postulated Degradation Pathways
This diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Plausible degradation pathways for the target molecule.
References
- Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Cotter, J. L., Knight, G. J., & Wright, W. W. (n.d.). Thermal Degradation Studies of Oxadiazoles.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
- SGS Denmark. (n.d.). Forced Degradation Testing.
- Cotter, J. L., Knight, G. J., & Wright, W. W. (n.d.). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC.
- Purohit, P., & Pimparkar, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
- Buscemi, S., et al. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
- ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.
- ResearchGate. (2025, August 6). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
- El-Gazzar, M. G., et al. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.
- Sci-Hub. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives.
- Robnik, B., Naumoska, K., & Časar, Z. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37.
- Applied Microbiology and Biotechnology. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC.
- National Institutes of Health. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes.
- PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- Pace, A., et al. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate.
- Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds.
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. sci-hub.st [sci-hub.st]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
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- 19. Forced Degradation Testing | SGS Denmark [sgs.com]
- 20. m.youtube.com [m.youtube.com]
"troubleshooting 1,2,4-oxadiazole synthesis side reactions"
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My 1,2,4-oxadiazole synthesis is low-yielding. What are the most common bottlenecks in the synthetic sequence?
The most prevalent pathway to 3,5-disubstituted 1,2,4-oxadiazoles involves the initial formation of an amidoxime from a nitrile and hydroxylamine, followed by O-acylation and a final cyclodehydration step.[1][2] The primary bottleneck is often the final cyclodehydration of the O-acyl amidoxime intermediate.[3] This step can be sluggish and may require forcing conditions, such as high temperatures or the use of strong bases, to proceed to completion.[3][4] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime intermediate or its hydrolysis back to the starting amidoxime and carboxylic acid.[3]
FAQ 2: I'm observing a significant amount of my amidoxime starting material at the end of the reaction. What is causing this?
The reappearance of the amidoxime starting material is a strong indicator that the O-acyl amidoxime intermediate is undergoing cleavage. This is a common side reaction, particularly if there is residual water in your reaction mixture or if you are using protic solvents.[3] Prolonged heating during the cyclodehydration step can also promote this hydrolytic cleavage.[1][3]
Troubleshooting Workflow: Hydrolysis of O-Acyl Amidoxime
Caption: Troubleshooting workflow for O-acyl amidoxime cleavage.
To mitigate this, ensure all reagents and solvents are scrupulously dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If thermal cyclization is being performed, try to minimize the reaction time. Alternatively, switching to a base-mediated cyclization at a lower temperature can be beneficial.[3][5]
FAQ 3: My cyclization of the O-acyl amidoxime is not proceeding. How can I drive the reaction to completion?
If the O-acyl amidoxime intermediate is stable but fails to cyclize, the energy barrier for the cyclodehydration is likely not being overcome.[3]
Recommended Cyclization Conditions:
| Method | Reagents/Conditions | Solvent(s) | Key Considerations |
| Thermal Cyclization | Reflux | Toluene, Xylene, DMF | Requires high temperatures; risk of thermal decomposition or rearrangement. |
| Base-Mediated (Strong) | NaOH/DMSO, KOH/DMSO | DMSO | Can often proceed at room temperature.[3][5] |
| Base-Mediated (Non-nucleophilic) | TBAF | Anhydrous THF | A mild and effective method, particularly for sensitive substrates.[2][3][6] |
| Microwave-Assisted | Silica gel support | Solvent-free or high-boiling solvent | Can significantly reduce reaction times.[3][7] |
If you are using thermal conditions, you may need to increase the temperature by switching to a higher-boiling solvent like xylene or DMF. For base-mediated approaches, if weaker bases like pyridine or triethylamine are ineffective, switching to a more potent system is recommended. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a widely used and effective choice for promoting cyclization under mild conditions.[2][3][6] Superbase systems such as NaOH or KOH in DMSO can also be very effective, often at room temperature.[3][5]
FAQ 4: I've successfully synthesized my 1,2,4-oxadiazole, but it seems to be rearranging into an isomeric product upon purification or storage. What is happening?
This is a classic case of a Boulton-Katritzky rearrangement. This thermal or acid-catalyzed rearrangement is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles and can lead to the formation of other heterocyclic systems.[3][8] The presence of even trace amounts of acid or moisture can facilitate this process.[3]
Mitigation Strategies for Boulton-Katritzky Rearrangement:
-
Neutral Workup: Avoid acidic conditions during the reaction workup. Use a mild bicarbonate wash to neutralize any residual acid.
-
Anhydrous Purification: When performing column chromatography, ensure your solvents are dry. Consider adding a small amount of a non-nucleophilic base like triethylamine (e.g., 1%) to the eluent to prevent on-column rearrangement.[9]
-
Dry Storage: Store the purified 1,2,4-oxadiazole in a desiccator under an inert atmosphere to protect it from atmospheric moisture.
FAQ 5: My reaction is messy, with multiple side products. Could incompatible functional groups be the issue?
Yes, certain functional groups on your amidoxime or carboxylic acid can interfere with the desired reaction pathway. Unprotected hydroxyl (-OH) and amino (-NH2) groups are particularly problematic as they can compete in acylation reactions or interfere with base-mediated steps.[3][4]
Decision Tree for Handling Reactive Functional Groups
Caption: Decision process for managing incompatible functional groups.
It is highly advisable to protect such functional groups before commencing the synthesis. For example, an amino group can be protected with a Boc group, and a hydroxyl group can be protected as a silyl ether (e.g., TBDMS). These protecting groups can then be removed after the successful formation of the 1,2,4-oxadiazole ring.
Experimental Protocols
Protocol 1: General Procedure for Two-Step 1,2,4-Oxadiazole Synthesis with TBAF-Mediated Cyclization
This protocol is adapted from methodologies emphasizing mild cyclization conditions.[2][3]
Step 1: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or pyridine) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution. If using a carboxylic acid, a coupling agent such as EDC (1.2 eq.) and an activator like HOBt (1.2 eq.) will be required.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the amidoxime is consumed.
-
Upon completion, perform an appropriate aqueous workup. The crude O-acyl amidoxime can be purified by column chromatography or taken directly to the next step if sufficiently pure.
Step 2: Cyclodehydration
-
Dissolve the O-acyl amidoxime (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise at room temperature.
-
Stir the reaction for 1-6 hours, monitoring by TLC or LC-MS for the formation of the 1,2,4-oxadiazole.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted, Silica-Supported Cyclization
This method is advantageous for accelerating the cyclodehydration step.[3][7]
-
Perform the O-acylation as described in Step 1 of Protocol 1.
-
After the initial workup, dissolve the crude O-acyl amidoxime in a minimal amount of solvent (e.g., dichloromethane).
-
Add silica gel (chromatography grade, ~2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the silica-supported intermediate.
-
Place the vessel containing the silica-supported material into a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 10-30 minutes. Optimization of time and temperature may be required.
-
After cooling, place the silica directly onto a column and elute the product with an appropriate solvent system (e.g., ethyl acetate/hexanes).
References
-
Research Journal of Pharmacy and Technology. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
Wei, W., et al. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Retrieved from [Link]
- OUCI. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
Taylor & Francis Online. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
National Institutes of Health. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
-
PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Retrieved from [Link]
-
ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support hub for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. As a critical scaffold in medicinal chemistry and drug discovery, the efficient synthesis of these heterocycles is paramount.[1][2][3] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols designed for researchers, chemists, and drug development professionals to navigate the complexities of 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 3,5-disubstituted 1,2,4-oxadiazoles?
The most prevalent and versatile method involves the condensation of an amidoxime with a carboxylic acid or its derivative.[4] This can be approached in two main ways:
-
Two-Step Synthesis: This classic route involves the initial O-acylation of an amidoxime to form an O-acylamidoxime intermediate, which is isolated and then subjected to a separate cyclodehydration step, often promoted by heat or a base.[1][5] This method allows for cleaner reactions and easier troubleshooting as each step can be optimized independently.
-
One-Pot Synthesis: This approach combines the acylation and cyclization steps into a single procedure without isolating the intermediate.[6][7] It is more time- and resource-efficient, making it suitable for library synthesis, but can be more challenging to optimize.[8][9] Other notable methods include the 1,3-dipolar cycloaddition of nitrile oxides to nitriles and various oxidative cyclization pathways, though these are often more substrate-specific.[1][10]
Q2: When should I choose a one-pot versus a two-step synthesis?
The choice depends on your objective and the specific substrates involved.
-
Choose a two-step synthesis when:
-
You are working with sensitive or complex substrates where side reactions are likely.
-
You are developing a new reaction and need to definitively optimize each step (acylation and cyclization).
-
The O-acylamidoxime intermediate is stable and easily isolated.
-
-
Choose a one-pot synthesis when:
Q3: What is the fundamental role of the base in the cyclization step?
The base is critical for promoting the intramolecular cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring.[1] Its role is to deprotonate the amidoxime nitrogen, increasing its nucleophilicity to attack the carbonyl carbon of the acyl group. The choice of base is dictated by the reaction strategy. For isolated intermediates, organic bases like tetrabutylammonium fluoride (TBAF) are effective at room temperature.[1] In one-pot procedures, strong inorganic bases like NaOH or KOH in aprotic polar solvents like DMSO create a "superbase" medium that facilitates the entire sequence at ambient temperatures.[6][12]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental challenges in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My reaction yield is consistently low or I'm getting no product at all.
This is the most common issue, often stemming from problems with starting materials or incomplete conversion in one of the two key stages: acylation or cyclization.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
In-depth Solutions:
-
Cause: Poor Starting Material Quality. Amidoximes can be unstable, and common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.[4][12]
-
Self-Validation: Always verify the purity of your amidoxime and carboxylic acid via NMR or LC-MS before starting. Use freshly opened coupling agents or those stored properly in a desiccator.
-
-
Cause: Inefficient Acylation of the Amidoxime. The formation of the O-acylamidoxime intermediate is crucial.
-
Expert Insight: If using a carboxylic acid with a coupling agent, pre-activation is key.[12] Stir the carboxylic acid with the coupling agent (e.g., EDC or carbonyldiimidazole (CDI)) in an anhydrous solvent for 15-30 minutes before adding the amidoxime. This prevents the amidoxime from reacting with the coupling agent directly. For sluggish reactions, switching from a carboxylic acid to a more reactive acyl chloride can dramatically improve acylation efficiency.[13]
-
-
Cause: Incomplete Cyclodehydration. The conversion of the O-acylamidoxime to the oxadiazole is often the rate-limiting step and requires sufficient energy input or chemical promotion.[12][14]
-
Expert Insight: If thermal cyclization in a solvent like pyridine or DMF is failing, switch to a higher boiling, non-polar solvent like toluene or xylene and ensure you are at reflux. For base-mediated cyclizations, ensure your base is potent enough. TBAF in anhydrous THF is highly effective for isolated intermediates.[1] For one-pot systems, the NaOH/DMSO or KOH/DMSO systems are exceptionally powerful.[1][6] Microwave irradiation is a proven method to shorten reaction times from hours to minutes and significantly improve yields, especially for less reactive substrates.[12][14]
-
Problem 2: I see a major side product in my reaction mixture.
Identifying the side product is the first step to eliminating it. LC-MS is your most valuable tool here.
-
Symptom: A major peak in the LC-MS corresponds to the mass of the O-acylamidoxime intermediate .
-
Causality: This indicates a successful acylation but a failed cyclization. The energy barrier for the final ring-closing step has not been overcome.
-
Solution: The reaction requires more forcing cyclization conditions. Refer to the solutions for "Incomplete Cyclodehydration" in Problem 1 (increase temperature, use a stronger base, or apply microwave energy).[14]
-
-
Symptom: The reaction mass shows significant amounts of the starting carboxylic acid and amidoxime .
-
Causality: This points to the hydrolysis of the O-acylamidoxime intermediate. This is a common side reaction if water is present, especially under prolonged heating or basic conditions.[14][15]
-
Solution: Ensure strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (N₂ or Ar). Minimize reaction time where possible.
-
-
Symptom: The product has the correct mass, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure.
-
Causality: You may be observing a product of the Boulton-Katritzky rearrangement .[14] This thermal or catalyst-induced rearrangement can convert the 1,2,4-oxadiazole into another isomeric heterocycle.
-
Solution: This rearrangement is often triggered by excessive heat or harsh acidic/basic conditions during workup or purification. Use neutral, anhydrous conditions for your workup. Purify via column chromatography using a neutral solvent system and avoid overheating the fractions during solvent removal. Store the final compound in a cool, dark, and dry environment.
-
Table 1: Comparison of Common Cyclization Conditions
| Method | Reagent/Conditions | Solvent | Temperature | Advantages | Common Issues |
| Thermal | Heat (Reflux) | Toluene, Xylene, Pyridine, DMF | 80-150 °C | Simple, no additional reagents needed for cyclization. | Can require high temperatures and long reaction times; risk of thermal decomposition or rearrangement.[14] |
| Base (Organic) | TBAF (1.1 eq) | Anhydrous THF | Room Temp | Very mild conditions, high efficiency for isolated intermediates, simple workup.[1] | Requires isolation of the intermediate; TBAF can be difficult to remove during purification. |
| Base (Inorganic) | NaOH or KOH | DMSO | Room Temp | Excellent for one-pot synthesis from esters/acids, very powerful, mild temperature.[1][6] | The reaction can be highly exothermic; DMSO can be difficult to remove; not suitable for base-sensitive functional groups. |
| Microwave | Microwave Irradiation | DMF, Dioxane | 100-180 °C | Drastically reduces reaction times (minutes vs. hours), often improves yields.[9][12] | Requires specialized equipment; optimization of power and time is necessary. |
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classic Two-Step Synthesis via Thermal Cyclization
This method is ideal for ensuring clean conversion and troubleshooting.
Step A: Synthesis of O-Acylamidoxime Intermediate
-
To a round-bottom flask under a nitrogen atmosphere, add the amidoxime (1.0 eq), triethylamine (1.5 eq), and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the amidoxime is consumed.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime, which can be purified by column chromatography or used directly in the next step.
Step B: Thermal Cyclodehydration
-
Dissolve the O-acylamidoxime intermediate in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux (approx. 110-140 °C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Efficient One-Pot Synthesis using NaOH/DMSO System
This protocol, adapted from Baykov et al., is excellent for rapid synthesis from esters.[6]
Workflow: One-Pot Synthesis
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
Procedure:
-
To a flask, add the amidoxime (1.0 eq), the carboxylic acid ester (1.2 eq), and powdered NaOH (2.0 eq).
-
Add anhydrous DMSO and stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.[6]
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 1,2,4-oxadiazole.
References
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link][1][5]
-
Kayukova, L.A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link][16]
-
Poczta, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link][6][10]
-
Yang, B., et al. (2014). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. Available at: [Link][17]
-
Sidneva, E.A., et al. (2022). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds. Available at: [Link][7]
-
Reddy, T.S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][2]
-
Rostamizadeh, S., et al. (2010). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry. Available at: [Link][8]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. Available at: [Link][18]
-
Wang, M., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link][19]
-
Baykov, S.V., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of Organic Chemistry. Available at: [Link][11]
-
Wang, H., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link][9]
-
E. M. Beccalli, et al. (1995). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Synthetic Communications. Available at: [Link][13]
-
Kumar, R., et al. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][3]
-
Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
Lima, L.M., et al. (2000). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Arkivoc. Available at: [Link][15]
-
Organic Chemistry Portal. (2020). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link][20]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
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- 7. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 18. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of drug resistance. The 1,2,4-oxadiazole scaffold is a valuable pharmacophore in modern medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for esters and amides.[1][2] However, as with many therapeutic agents, the emergence of resistance can limit clinical efficacy. This guide offers insights into the mechanisms of resistance and provides actionable experimental protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the development and testing of 1,2,4-oxadiazole-based drugs.
Q1: My 1,2,4-oxadiazole compound is showing decreased efficacy in later-stage cell culture experiments. What are the likely causes?
A decrease in efficacy, often observed as an increase in the half-maximal inhibitory concentration (IC50), can be attributed to several factors. The most common mechanisms of acquired resistance include:
-
Target-Site Mutations: Alterations in the drug's target protein can reduce binding affinity.[3][4] This is a frequent issue with kinase inhibitors, where mutations in the ATP-binding pocket can render the drug ineffective.
-
Increased Drug Efflux: Cancer cells and microorganisms can upregulate the expression of efflux pumps, which actively transport the drug out of the cell, lowering its intracellular concentration.[5][6][7] The ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are frequently implicated in multidrug resistance.[1][5]
-
Metabolic Degradation: While the 1,2,4-oxadiazole ring is generally stable, metabolic enzymes can modify the compound, leading to its inactivation.[8] The stability of the 1,2,4-oxadiazole ring can be pH-dependent, with degradation occurring at both low and high pH.[8]
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited target.[4]
Q2: Are there specific types of 1,2,4-oxadiazole-based drugs that are more prone to resistance?
While resistance can develop against any drug, certain classes may be more susceptible. For example, compounds targeting rapidly mutating entities, such as viral polymerases or bacterial enzymes, may face a higher likelihood of target-site mutations. Similarly, drugs that are substrates for a broad range of efflux pumps may be more susceptible to this resistance mechanism. The chemical structure of the substituents on the 1,2,4-oxadiazole ring can also influence susceptibility to metabolic degradation.[8]
Q3: What initial steps should I take to investigate the mechanism of resistance to my 1,2,4-oxadiazole compound?
A systematic approach is crucial. Begin by confirming the resistance phenotype by comparing the IC50 values in your resistant cell line to the parental, sensitive cell line. Once confirmed, a logical next step is to investigate the most common resistance mechanisms. This can be done by:
-
Sequencing the target gene: This will identify any mutations that may have arisen.
-
Using efflux pump inhibitors: Co-administration of your compound with a known efflux pump inhibitor can reveal if increased efflux is the cause of resistance.
-
Metabolite profiling: Analyzing cell lysates or culture media for metabolites of your compound can indicate if metabolic degradation is occurring.
II. Troubleshooting Guides
This section provides detailed protocols for investigating and overcoming specific resistance mechanisms.
Troubleshooting Guide 1: Investigating Target-Site Mutations
A primary mechanism of acquired resistance to targeted therapies is the development of mutations in the drug's target protein.[3][4] This guide provides a workflow for identifying such mutations.
Experimental Workflow: Identifying Target-Site Mutations
A workflow for identifying target-site mutations.
Protocol: Target Gene Sequencing
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both the resistant and parental (sensitive) cell lines using a commercially available kit.
-
Primer Design: Design PCR primers that flank the coding region of the target gene. Ensure the primers are specific to your gene of interest.
-
PCR Amplification: Perform PCR to amplify the target gene from the genomic DNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference sequence of the gene. Software such as SnapGene or Geneious can be used for this analysis.
-
Mutation Identification: Identify any nucleotide changes in the resistant cell line that are not present in the parental line. Translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid substitution.
Interpreting the Results
| Sequencing Result | Interpretation | Next Steps |
| No mutations found | Target-site mutations are unlikely to be the primary resistance mechanism. | Proceed to investigate other mechanisms like drug efflux or metabolic degradation. |
| Known resistance mutation identified | The identified mutation is the likely cause of resistance. | Consider designing next-generation inhibitors that are effective against the mutant protein. |
| Novel mutation identified | The novel mutation may be responsible for resistance. | Perform site-directed mutagenesis to introduce the mutation into the wild-type protein and assess its impact on drug binding and activity. |
Troubleshooting Guide 2: Assessing the Role of Efflux Pumps
Increased drug efflux is a common mechanism of multidrug resistance in cancer and infectious diseases.[1][5][6][7] This guide will help you determine if your 1,2,4-oxadiazole compound is a substrate for efflux pumps.
Experimental Workflow: Efflux Pump Inhibition Assay
A workflow for assessing the role of efflux pumps.
Protocol: Efflux Pump Inhibition Assay
-
Cell Seeding: Seed both resistant and parental cells in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of your 1,2,4-oxadiazole compound. Also, prepare a solution of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) at a concentration that is non-toxic to the cells.
-
Treatment: Treat the cells with your 1,2,4-oxadiazole compound alone and in combination with the efflux pump inhibitor. Include appropriate controls (untreated cells, cells treated with the efflux pump inhibitor alone).
-
Incubation: Incubate the plates for a period that is sufficient to observe a cytotoxic or cytostatic effect (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the IC50 value of your compound in the presence and absence of the efflux pump inhibitor for both cell lines. The fold-reversal of resistance can be calculated using the following formula:
Fold-Reversal = IC50 (compound alone) / IC50 (compound + inhibitor)
Interpreting the Results
| Fold-Reversal of Resistance | Interpretation | Next Steps |
| > 2-fold in resistant cells | Increased efflux is a likely mechanism of resistance. | Identify the specific efflux pump(s) involved using more specific inhibitors or gene expression analysis (qRT-PCR or Western blotting). Consider designing analogs that are not substrates for these pumps. |
| < 2-fold in resistant cells | Efflux is unlikely to be the primary resistance mechanism. | Investigate other resistance mechanisms. |
Troubleshooting Guide 3: Evaluating Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in its overall efficacy.[8] While the 1,2,4-oxadiazole ring is generally stable, modifications to the compound by metabolic enzymes can lead to its inactivation.
Experimental Workflow: In Vitro Metabolic Stability Assay
A workflow for evaluating metabolic stability.
Protocol: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (or S9 fraction), your 1,2,4-oxadiazole compound, and a NADPH-regenerating system in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2).
Interpreting the Results
| In Vitro Half-Life (t1/2) | Interpretation | Next Steps |
| Long (> 60 min) | The compound is metabolically stable. | Metabolic degradation is unlikely to be a major route of resistance. |
| Moderate (15-60 min) | The compound has moderate metabolic stability. | Consider if the rate of metabolism is sufficient to contribute to resistance. |
| Short (< 15 min) | The compound is metabolically unstable. | Identify the site(s) of metabolism using metabolite identification studies. Design analogs with improved metabolic stability by modifying these sites. |
III. Conclusion
Overcoming resistance to 1,2,4-oxadiazole-based drugs requires a systematic and multi-faceted approach. By understanding the potential mechanisms of resistance and employing the troubleshooting guides provided, researchers can effectively diagnose and address these challenges. The key to successful drug development lies in the iterative process of identifying resistance mechanisms and designing next-generation compounds with improved properties.
IV. References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]
-
Resistance profile of the 1,2,4-oxadiazole series. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Target-Site Mutations Conferring Herbicide Resistance. [Link]
-
1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]
-
Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
Proposal for a unified nomenclature for target-site mutations associated with resistance to fungicides. [Link]
-
Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]
-
Targeting efflux pumps to overcome antifungal drug resistance. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Welcome to the technical support guide for N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (CAS No. 915925-27-8).[1][2] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this molecule. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure you achieve the highest possible purity for your compound.
Part 1: Understanding the Molecule - Core Purification Challenges
The structure of this compound presents a unique combination of chemical properties that directly influence purification strategy. The key features are a moderately polar 1,2,4-oxadiazole heterocycle and a basic secondary amine (ethanamine) moiety.[3] The interplay between these groups dictates its behavior in different purification systems.
The primary challenges stem from:
-
Basicity: The secondary amine is a Lewis base, leading to strong interactions with acidic stationary phases like silica gel, often resulting in significant peak tailing during column chromatography.
-
Polarity: The molecule possesses moderate polarity, making solvent selection for both chromatography and crystallization critical for achieving separation from structurally similar impurities.
-
Potential Impurities: Synthesis of 1,2,4-oxadiazoles can generate byproducts such as uncyclized O-acylamidoxime intermediates, unreacted starting materials (amidoximes, carboxylic acid derivatives), and regioisomers.[4][5]
Table 1: Key Physicochemical Properties & Purification Implications
| Property | Value (Predicted/Typical) | Implication for Purification |
| Molecular Weight | ~183.24 g/mol | Suitable for standard chromatographic techniques and solvent extraction. Volatility is likely low. |
| Basicity (pKa) | ~9-10 (for the secondary amine) | Enables purification via acid-base extraction. Requires basic additives in normal-phase chromatography to prevent peak tailing. |
| Polarity | Moderately Polar | Soluble in a range of organic solvents like DCM, EtOAc, and MeOH. Requires gradient elution in chromatography for optimal separation. |
| Hydrogen Bonding | Acceptor (oxadiazole nitrogens, amine nitrogen); Donor (amine N-H) | Influences solubility and crystal lattice formation. Can be exploited for selective crystallization.[6] |
| Thermal Stability | Generally stable | Most 1,2,4-oxadiazole cores are thermally robust, but degradation pathways should be evaluated if purification involves high temperatures.[7] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My compound is streaking badly on my silica gel column, and the yield is low. What's happening and how do I fix it?
Answer: This is a classic problem caused by the basic secondary amine in your molecule interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This irreversible or slow-to-desorb binding leads to significant peak tailing, poor resolution, and loss of material on the column.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system to "cap" the acidic sites on the silica.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your mobile phase.
-
Causality: These basic additives compete with your compound for binding to the silanol groups, preventing strong, non-specific interactions and allowing for sharp, symmetrical peak elution.
-
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase.
-
Alumina (basic or neutral): Aluminum oxide is less acidic than silica and is an excellent alternative for purifying basic compounds.
-
Reverse-Phase (C18): This is often the preferred method for purifying polar and basic molecules. See the detailed protocol below.
-
Question: I'm trying to develop an HPLC method. What are the best starting conditions for this molecule?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly suitable for analyzing and purifying 1,2,4-oxadiazole derivatives.[7][8][9] A C18 column is the standard choice.
Recommended Starting Conditions:
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% FA or 0.1% TFA in Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient: Start with a linear gradient of 10-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Detection: UV detection, likely between 220-260 nm. A wavelength scan should be performed to find the λmax.[7]
Why use an acid modifier? The acidic modifier (FA or TFA) protonates the secondary amine to its ammonium salt form. This single, charged species behaves predictably on the reverse-phase column, leading to sharp, symmetrical peaks. It also suppresses the interaction of the amine with any free silanol groups on the C18 stationary phase.
Question: My compound "oils out" during my attempts at crystallization. How can I get it to form solid crystals?
Answer: "Oiling out" occurs when the compound's solubility in the solvent drops so rapidly upon cooling or addition of an anti-solvent that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common for molecules with flexible alkyl chains like yours.[10][11]
Strategies to Induce Crystallization:
-
Slow Down the Process: Rapid changes in saturation cause precipitation, not crystallization. Slow cooling of the saturated solution over several hours to days is crucial.[11]
-
Solvent System Screening: Find a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot. A binary solvent system (one "good" solvent and one "poor" anti-solvent) is often effective.
-
Screening Pairs: Try dissolving the compound in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone) and slowly adding a poor anti-solvent (e.g., Heptane, Hexane, Diethyl Ether) dropwise until turbidity persists. Then, warm to redissolve and cool slowly.
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have even a tiny amount of solid material, add a single speck to the supersaturated solution to initiate crystallization.
Question: What are the most likely impurities I should be looking for from the synthesis?
Answer: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation of an amidoxime with a carboxylic acid derivative, followed by N-alkylation.[5]
Likely Process-Related Impurities:
-
Starting Materials: Unreacted N-hydroxybutanamidine and the activated form of 2-(ethylamino)acetic acid.
-
Intermediate: The O-acylamidoxime intermediate prior to cyclization.
-
Side-Products: Impurities from the N-alkylation step, such as the primary amine (N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amine) if the reaction was incomplete, or a tertiary amine if over-alkylation occurred.
These impurities will have different polarities and can typically be separated using the chromatographic methods detailed below.
Part 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for common purification workflows.
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol is designed to purify gram-scale quantities of the crude product, mitigating the on-column issues caused by the basic amine.
-
TLC Analysis:
-
Prepare a stock solution of your crude material in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ethyl acetate/heptane solvent systems (e.g., 20%, 40%, 60% EtOAc).
-
Crucially, add 1% triethylamine (Et₃N) to each developing solvent. This will mimic the column conditions and give you an accurate retention factor (Rf).
-
Select a solvent system that provides an Rf value of ~0.3 for your target compound.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica:crude compound by weight).
-
Prepare a slurry of silica gel in your chosen mobile phase (including the 1% Et₃N).
-
Pour the slurry into the column and use pressure to pack it into a stable bed.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution to form a thick slurry.
-
Evaporate the solvent completely under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your selected mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Purification via Acid-Base Extraction
This classic liquid-liquid extraction technique leverages the basicity of the amine for a highly effective, non-chromatographic purification step. It is excellent for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl) (3 x volume of organic layer). The protonated amine salt will move into the aqueous layer.
-
Combine the aqueous layers. The non-basic impurities will remain in the original organic layer, which can be discarded.
-
-
Basification:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), with stirring until the pH is >10. This deprotonates the amine, converting it back to the free base.
-
-
Back-Extraction:
-
Extract the now basic aqueous layer with fresh EtOAc or DCM (3 x volume of aqueous layer). Your purified compound will move back into the organic layer.
-
-
Drying and Concentration:
-
Combine the organic layers.
-
Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
-
Part 4: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines a standard, logical workflow for proceeding from a crude reaction mixture to a final, highly pure compound.
Caption: A typical multi-step workflow for the purification of the target molecule.
Diagram 2: Troubleshooting Peak Tailing in Silica Gel Chromatography
This decision tree provides a logical path for diagnosing and solving the common issue of peak tailing.
Caption: Decision tree for addressing peak tailing during normal-phase chromatography.
References
- The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. (n.d.). ScienceDirect.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. (n.d.). BenchChem.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Thieme Connect.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health (NIH).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). National Institutes of Health (NIH).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).
- Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (n.d.). MDPI.
- Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). (n.d.). Cheméo.
- Advanced crystallisation methods for small organic molecules. (2023). University of Southampton.
- Small molecules crystallisation. (n.d.). La Factoría de Cristalización.
- N-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine. (n.d.). BLDpharm.
- SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. (n.d.). ResearchGate.
- 5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem.
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine. (n.d.). PubChem.
- This compound. (n.d.). Hit2Lead.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Institutes of Health (NIH).
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). National Institutes of Health (NIH).
- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Institutes of Health (NIH).
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- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Enhancing the Bioavailability of 1,2,4-Oxadiazole Derivatives
Introduction: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities and its inherent metabolic stability.[1][2][3] These five-membered heterocycles are integral to a wide spectrum of therapeutic candidates, from anticancer to anti-inflammatory agents.[4][5] However, a frequent and significant hurdle in their development is poor aqueous solubility, which often translates to low and variable oral bioavailability, complicating preclinical and clinical progression.[4][6]
This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals encountering these challenges. It is structured in a practical question-and-answer format to directly address specific issues, provide troubleshooting strategies, and offer detailed experimental protocols. Our goal is to bridge the gap between synthesis and effective drug delivery, empowering you to unlock the full therapeutic potential of your 1,2,4-oxadiazole derivatives.
Section 1: Foundational Troubleshooting - Physicochemical Properties & Initial Assessment
This section addresses the critical first steps in diagnosing and understanding bioavailability issues. A thorough initial characterization is the bedrock upon which all subsequent enhancement strategies are built.
Q1: My newly synthesized 1,2,4-oxadiazole derivative shows poor activity in cell-based assays and low exposure in preliminary animal studies. Where do I start troubleshooting?
A: The first step is to systematically evaluate the compound's fundamental physicochemical properties, as these directly govern its absorption. Low aqueous solubility is the most common culprit for heterocyclic compounds.[7] Before attempting complex formulations, you must establish a baseline profile.
Recommended Initial Actions:
-
Determine Aqueous Solubility: Quantify the kinetic and thermodynamic solubility in relevant aqueous media (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, and simulated gastric/intestinal fluids). This will confirm if poor solubility is the primary issue.
-
Assess Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP or LogD at physiological pH) is a critical predictor of membrane permeability and overall absorption.[8] While high lipophilicity can aid membrane crossing, excessively high values (LogP > 5) can lead to poor solubility and sequestration in lipid bilayers.[6]
-
Evaluate Solid-State Properties: Characterize the compound's solid form using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). Determine if the material is crystalline or amorphous. Amorphous forms are typically more soluble but may be less stable.[6]
-
Biopharmaceutics Classification System (BCS) Provisional Classification: Based on your solubility and permeability data (which can be initially estimated from LogP or in silico models), provisionally classify your compound according to the BCS.[9] Most problematic 1,2,4-oxadiazole derivatives fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). This classification will guide your formulation strategy.[9]
Section 2: Formulation Strategies for Bioavailability Enhancement
Once you have confirmed that poor solubility is limiting your compound's bioavailability, the next step is to explore formulation strategies. The choice of strategy depends on the compound's specific properties, the desired dose, and the stage of development.
Q2: What are the most common formulation approaches for a BCS Class II 1,2,4-oxadiazole derivative?
A: For a BCS Class II compound, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Several well-established techniques can achieve this.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[10][11] | Well-established technology; applicable to a wide range of compounds. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.[10] |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, eliminating the need to overcome crystal lattice energy for dissolution.[9][12] | Can achieve significant increases in apparent solubility and dissolution; can create supersaturated solutions. | Physically unstable (risk of recrystallization); requires careful polymer selection and process control.[6][12] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine micro- or nano-emulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[9][11][12] | Enhances solubility and can bypass dissolution rate-limiting steps; can improve lymphatic transport for highly lipophilic drugs. | Potential for drug precipitation upon dilution; requires careful excipient selection to avoid GI irritation. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a water-soluble inclusion complex.[11] | Increases aqueous solubility; can protect the drug from degradation. | Limited by drug size and stoichiometry of the complex; high amounts of cyclodextrin may be required. |
Q3: My compound is extremely "brick-dust" like (high melting point, very low solubility). Would a nanosuspension be a good approach?
A: Yes, for compounds characterized as "brick-dust" (high melting point, strong crystal lattice), creating a nanosuspension is a very promising strategy.[10]
Causality: The high melting point indicates significant crystal lattice energy, which must be overcome for dissolution. While amorphous solid dispersions are an option, such compounds often have a strong tendency to recrystallize, posing stability challenges. Nanosuspensions keep the drug in its more stable crystalline form but dramatically increase the surface area for dissolution.[6][10] This approach, often achieved through wet media milling or high-pressure homogenization, increases the dissolution velocity and the saturation solubility, enhancing the driving force for absorption.[6] To prevent the high-energy nanoparticles from agglomerating, stabilizers like surfactants or polymers are essential.[10]
Q4: How does a Self-Emulsifying Drug Delivery System (SEDDS) work to improve bioavailability?
A: A SEDDS is an isotropic mixture of oil, a surfactant, a co-surfactant (or co-solvent), and the dissolved drug.[12] Its mechanism relies on presenting the drug to the GI tract in a solubilized form, circumventing the slow dissolution step.
Here is a diagram illustrating the mechanism:
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Upon oral administration, the capsule dissolves, releasing the pre-concentrate. The gentle agitation in the stomach and intestine provides enough energy for this mixture to disperse and spontaneously form a fine oil-in-water emulsion. The drug remains partitioned within the small oil droplets, which provide a massive surface area for rapid absorption.
Section 3: Chemical Modification Strategies
When formulation approaches are insufficient or undesirable for long-term development, modifying the molecule itself is a powerful alternative.
Q5: Can I improve the bioavailability of my 1,2,4-oxadiazole derivative by creating a prodrug?
A: Absolutely. A prodrug strategy is a classic medicinal chemistry approach to overcome physicochemical barriers like poor solubility. The core idea is to mask a functional group on the parent drug with a promoiety that imparts desirable properties (like increased water solubility). This promoiety is then cleaved in vivo by enzymatic or chemical means to release the active parent drug.
Common Strategies for 1,2,4-Oxadiazole Derivatives:
-
Phosphate Esters: If your molecule has a hydroxyl (-OH) group, converting it to a highly water-soluble phosphate ester is a very effective strategy. This ester is readily cleaved by alkaline phosphatases in the body.
-
Amino Acid Conjugates: Attaching a polar amino acid to a carboxylic acid or amine functional group can enhance solubility through the addition of an ionizable group.
-
PEGylation: While more common for biologics, attaching a short polyethylene glycol (PEG) chain can also improve the solubility of small molecules.
Q6: My compound shows good solubility but still has low oral bioavailability. What could be the issue?
A: If solubility is not the limiting factor, you are likely facing issues with either low membrane permeability (BCS Class III) or high first-pass metabolism (extensive metabolism in the gut wall or liver before reaching systemic circulation).
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro model like the Caco-2 cell permeability assay.[13] This assay uses a monolayer of human intestinal cells to model drug transport across the gut wall. Low apparent permeability (Papp) values suggest poor absorption.
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes (human, rat, mouse) or hepatocytes.[14] Rapid disappearance of the parent compound indicates high metabolic turnover. LC-MS/MS can be used to identify the specific metabolites, revealing which parts of the molecule are most labile.
-
Mitigate Liabilities:
-
For Low Permeability: Strategies include reducing the number of hydrogen bond donors, decreasing the polar surface area, or using permeation enhancers (a formulation approach).
-
For High Metabolism: Medicinal chemistry strategies are key. Block the identified sites of metabolism, often by introducing a fluorine atom, or replace the metabolically labile group with a more stable bioisostere.[14] While the 1,2,4-oxadiazole ring itself is generally stable, peripheral functional groups may be susceptible to oxidation or hydrolysis.[15]
-
Section 4: Experimental Protocols & Workflows
This section provides standardized, step-by-step methods for key experiments.
Protocol 1: Kinetic Aqueous Solubility Assay using a Plate-Based Method
This high-throughput assay is ideal for early-stage screening to quickly assess the apparent solubility of your compounds.
Materials:
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well collection plates (non-binding surface)
-
Compound stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Plate shaker and centrifuge with plate carriers
-
LC-MS/MS or HPLC-UV for analysis
Methodology:
-
Spiking: Add 2 µL of 10 mM compound stock solution in DMSO to 198 µL of PBS (pH 7.4) in the wells of the filter plate. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 RPM) for 2 hours to allow the compound to precipitate and equilibrate.
-
Filtration: Place the filter plate on top of a collection plate. Centrifuge at ~2000 x g for 15 minutes to filter out any precipitated compound.
-
Sample Preparation: Transfer an aliquot of the clear filtrate from the collection plate and dilute it into a known volume of a suitable solvent (e.g., acetonitrile/water) for analysis.
-
Quantification: Analyze the samples by a validated LC-MS/MS or HPLC-UV method against a standard curve prepared from the 10 mM stock solution. The resulting concentration is the kinetic solubility.
Workflow for Selecting a Bioavailability Enhancement Strategy
The following diagram outlines a logical decision-making process for addressing bioavailability challenges with 1,2,4-oxadiazole derivatives.
Caption: Decision workflow for enhancing bioavailability.
Section 5: Advanced Troubleshooting & Data Interpretation
Q7: My formulation showed excellent in vitro dissolution, but the in vivo pharmacokinetic study in rats still showed low bioavailability. What's going on?
A: This is a common and challenging scenario that often points to a disconnect between in vitro conditions and the complex in vivo environment.[16]
Potential Causes and Next Steps:
-
Drug Precipitation in vivo: An amorphous solid dispersion might create a supersaturated solution in vitro, but this can be unstable in vivo. The drug may precipitate in the gut lumen before it can be absorbed.
-
Action: Incorporate "precipitation inhibitors" (e.g., HPMC, PVP) into your formulation. Re-run dissolution tests in biorelevant media (e.g., FaSSIF/FeSSIF) that better mimic the presence of bile salts and lipids in the intestine.
-
-
High First-Pass Metabolism: As discussed in Q6, your compound may be rapidly metabolized in the gut wall (by enzymes like CYP3A4) or the liver. In vitro dissolution tests do not account for this.
-
Action: Perform in vitro metabolic stability assays with gut and liver microsomes. If metabolism is high, a medicinal chemistry approach to block the metabolic soft spots is necessary.
-
-
Efflux Transporter Activity: The compound may be actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) located on intestinal cells.
-
Action: Use a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Poor Permeability: The initial assumption of high permeability (BCS Class II) may have been incorrect.
-
Action: Confirm permeability with a Caco-2 assay. If it is low, the compound is actually BCS Class IV, and a dual strategy addressing both solubility and permeability is required.
-
Q8: What are the standard analytical methods for quantifying 1,2,4-oxadiazole derivatives in plasma samples from PK studies?
A: The gold standard for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[17][18]
Key Features of the Method:
-
High Selectivity: MS/MS allows for the specific detection of your analyte even in the presence of many endogenous plasma components by monitoring a specific precursor-to-product ion transition.
-
High Sensitivity: Modern instruments can achieve detection limits in the low pg/mL to ng/mL range, which is essential for accurately defining the terminal phase of a PK profile.
-
Sample Preparation: A protein precipitation step (e.g., with cold acetonitrile) is typically sufficient to remove the bulk of plasma proteins before injection.[17] Solid Phase Extraction (SPE) may be used for cleaner samples and higher sensitivity.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar analog is used as an internal standard to correct for variations in sample processing and instrument response.
References
- Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
- Ye, L., & Liu, J. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals.
- Xiao, D., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
- Janssens, S., & Van den Mooter, G. (2022).
- Kumar, A., & Sahoo, S. K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Smith, J. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Pouton, C. W. (2006).
- Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
- JoVE. (2025). Equivalence: In Vitro and In Vivo Bioequivalence. JoVE.
- Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland).
- Dhameliya, T. M., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC medicinal chemistry.
- Ricci, A., & Paio, A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- de Freitas, L. R., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- Cahuzac, H., & Devel, L. (2020).
- Wojcik, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society.
- Rauf, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied microbiology and biotechnology.
- Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Dhameliya, T. M., et al. (2022). Synthetic strategies for accessing anti-infective 1,2,4-oxadiazole scaffold.
- Life Chemicals. (2021). 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals.
- Cahuzac, H., & Devel, L. (2020).
- Hussain, M., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
Sources
- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 18. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
"troubleshooting inconsistent results in 1,2,4-oxadiazole experiments"
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering inconsistent results in their experiments. As a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole ring is a valuable synthetic target, often serving as a metabolically stable bioisostere for amides and esters.[1][2][3] However, its synthesis can present unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Foundational Principles of 1,2,4-Oxadiazole Synthesis
A solid understanding of the reaction mechanism is the first step in effective troubleshooting. The most prevalent and versatile method for constructing the 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[4] This process can be performed as a two-step synthesis, where the O-acylamidoxime intermediate is isolated, or as a more efficient one-pot procedure.[2][5]
Q1: What is the fundamental reaction pathway I should be aware of?
Answer: The core transformation involves two key stages: O-acylation of the amidoxime and subsequent intramolecular cyclodehydration. The choice between a one-pot or two-step approach often depends on the reactivity of your substrates and the stability of the O-acylamidoxime intermediate.
Below is a diagram illustrating these common synthetic pathways.
Sources
- 1. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Therapeutic Target of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical candidates are built.[1][2][3] This guide provides an in-depth, comparative framework for validating the therapeutic target of the novel small molecule, N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine. While the precise molecular target of this compound is yet to be publicly defined, its structural alerts, particularly the 1,2,4-oxadiazole moiety, suggest potential activity against kinases involved in inflammatory pathways. Drawing from this, we propose a hypothetical yet plausible therapeutic target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical upstream kinase in Toll-like receptor (TLR) and IL-1 receptor signaling.[4][5]
This guide will navigate the multifaceted process of validating IRAK4 as the bona fide target of our lead compound. We will dissect and compare various experimental approaches, from initial biochemical assays to definitive cellular and in vivo studies, providing the causal logic behind each methodological choice.
IRAK4: A Compelling Target for Inflammatory Diseases
IRAK4 is a serine/threonine kinase that functions as a master regulator of innate immunity.[6] Positioned at the apex of the MyD88-dependent signaling cascade, it is activated downstream of TLRs and the IL-1 receptor family.[5][7] Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9][10] Dysregulation of the IRAK4 pathway is implicated in a host of autoimmune and inflammatory conditions, including rheumatoid arthritis and lupus, making it a highly attractive target for therapeutic intervention.[5][11]
Below is a diagram illustrating the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
A Multi-pronged Approach to Target Validation
Validating a therapeutic target is not a linear process but rather an iterative cycle of hypothesis generation and testing.[1][2] Our objective is to build a robust body of evidence demonstrating that this compound directly engages IRAK4 and that this engagement leads to a desirable downstream pharmacological effect.
The following diagram outlines a comprehensive workflow for target validation.
Caption: A comprehensive workflow for therapeutic target validation.
Comparative Analysis of Target Validation Methodologies
Here, we compare different experimental approaches for validating IRAK4 as the target of this compound, with a focus on their underlying principles, advantages, and limitations. We will also compare our lead compound with known IRAK4 inhibitors, PF-06650833 (a potent small molecule inhibitor) and KT-474 (a PROTAC degrader), to benchmark its performance.[6][12][13]
In Vitro and Biochemical Validation
A. Biochemical Kinase Assays
The initial step is to determine if our compound can inhibit the enzymatic activity of purified IRAK4 protein.[14] This is crucial for establishing a direct interaction and quantifying the compound's potency.
-
Comparison of Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Gold standard for sensitivity and direct measurement. | Requires handling of radioactive materials; low throughput. |
| Fluorescence-Based Assays (e.g., LanthaScreen™, Z'-LYTE™) | Utilizes fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect either substrate phosphorylation or ADP production.[15] | High-throughput, non-radioactive, amenable to automation.[16] | Prone to interference from fluorescent compounds; indirect measurement. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[17][18] | High sensitivity, broad dynamic range, resistant to compound interference. | Can be more expensive than fluorescence-based assays. |
-
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Reconstitute recombinant human IRAK4 enzyme, myelin basic protein (MBP) substrate, and ATP in kinase buffer. Prepare a serial dilution of this compound, PF-06650833, and KT-474.
-
Kinase Reaction: In a 96-well plate, add 5 µL of each compound dilution, followed by 10 µL of a 2X enzyme/substrate mix. Initiate the reaction by adding 10 µL of 2.5X ATP solution. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Performance Data (Illustrative):
| Compound | IC₅₀ (nM) vs. IRAK4 |
| This compound | 15 |
| PF-06650833 | 5 |
| KT-474 | 20 |
B. Direct Target Engagement Assays
While biochemical assays demonstrate inhibition of enzymatic activity, they do not confirm direct binding to the target in a physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC) provide this crucial piece of evidence.[19][20]
-
Comparison of Direct Engagement Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[21][22] | Confirms target engagement in intact cells and even tissues; no need for compound labeling. | Lower throughput; requires a specific antibody for detection. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein.[23][24] | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS); label-free.[25] | Requires large amounts of pure protein; lower throughput. |
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture THP-1 cells (a human monocytic cell line) and treat with either vehicle (DMSO), this compound (10 µM), or PF-06650833 (10 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of IRAK4 by Western blotting using an IRAK4-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble IRAK4 against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Cellular and Genetic Validation
A. Cell-Based Functional Assays
The next critical step is to demonstrate that target engagement translates into a functional cellular response. For an IRAK4 inhibitor, this would be the inhibition of pro-inflammatory cytokine production.
-
Experimental Protocol: LPS-Induced Cytokine Release in PBMCs
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Pre-incubate the PBMCs with serial dilutions of this compound, PF-06650833, or KT-474 for 1 hour.
-
Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL), a TLR4 agonist, for 18 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC₅₀ values for the inhibition of cytokine release for each compound.
-
Comparative Performance Data (Illustrative):
| Compound | TNF-α EC₅₀ (nM) | IL-6 EC₅₀ (nM) |
| This compound | 50 | 65 |
| PF-06650833 | 25 | 30 |
| KT-474 | 10 | 15 |
B. Genetic Validation using CRISPR-Cas9
To definitively prove that the observed cellular effects of our compound are mediated through IRAK4, we can use CRISPR-Cas9 to create an IRAK4 knockout cell line.[26][27][28] The rationale is that if the compound's activity is lost in the knockout cells, it confirms that IRAK4 is the essential target.
-
Experimental Protocol: CRISPR-Cas9 Mediated IRAK4 Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a conserved exon of the IRAK4 gene into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce THP-1 cells.
-
Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.
-
Knockout Validation: Screen the clones for IRAK4 knockout by Western blotting and Sanger sequencing of the targeted genomic region.
-
Functional Assay: Perform the LPS-induced cytokine release assay as described above in both wild-type and IRAK4 knockout THP-1 cells treated with this compound.
-
Expected Outcome: Wild-type cells will show a dose-dependent inhibition of cytokine release with the compound, while the IRAK4 knockout cells will have a blunted response to LPS and will be insensitive to the compound.
In Vivo Validation
The final stage of preclinical target validation is to demonstrate efficacy in a relevant animal model of disease.[29]
-
Comparison of In Vivo Models:
| Model | Description | Relevance | Endpoints |
| LPS-Induced Systemic Inflammation | Mice are challenged with a systemic injection of LPS to induce a rapid and robust inflammatory response. | Models the acute inflammatory response mediated by TLR4. | Serum levels of TNF-α, IL-6; survival. |
| Collagen-Induced Arthritis (CIA) | Mice are immunized with type II collagen, leading to the development of an autoimmune arthritis that resembles human rheumatoid arthritis. | A well-established model of chronic autoimmune inflammation. | Clinical arthritis score, paw swelling, joint histology. |
-
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimation and Grouping: Acclimate C57BL/6 mice for one week and divide them into groups (vehicle control, this compound, PF-06650833).
-
Compound Administration: Administer the compounds orally at various doses 1 hour prior to the LPS challenge.
-
LPS Challenge: Inject the mice intraperitoneally with LPS (10 mg/kg).
-
Sample Collection: Collect blood samples via cardiac puncture at 2 hours post-LPS injection.
-
Cytokine Analysis: Measure serum TNF-α and IL-6 levels by ELISA.
-
Data Analysis: Compare the cytokine levels between the vehicle and compound-treated groups to determine the in vivo efficacy.
Comparative Summary and Future Directions
The following diagram provides a conceptual comparison of the inhibitory profiles of our lead compound and the established alternatives.
Caption: Comparative profile of IRAK4 modulators.
This comprehensive validation strategy, progressing from biochemical assays to in vivo models, provides a rigorous framework for confirming IRAK4 as the therapeutic target of this compound. Successful validation at each stage will build a compelling case for its further development as a novel anti-inflammatory agent.
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A Validated IRAK4 Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 17, 2026, from [Link]
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Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.). In Vitro ADMET Laboratories. Retrieved January 17, 2026, from [Link]
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Starczynowski, D. T., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14. [Link]
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Kelly, P. N., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(10), 1450-1456. [Link]
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IRAK4 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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Li, X., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B, 13(5), 1859-1881. [Link]
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IRAK4. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Singh, P., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(15), 4483. [Link]
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Chaudhary, D., et al. (2015). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry, 58(1), 96-110. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(13), e4078. [Link]
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A Comparative Analysis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine and Other 1,2,4-Oxadiazole Derivatives in the Context of Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2][3] This heterocyclic system is often employed as a bioisostere for amide and ester functionalities, enhancing metabolic stability and oral bioavailability of drug candidates.[3][4] This guide provides a comparative overview of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a commercially available yet understudied compound, in relation to other well-characterized 1,2,4-oxadiazole derivatives. While specific experimental data for the title compound is limited in publicly accessible literature, this analysis will leverage its structural attributes to infer potential activities and compare it with analogues possessing documented pharmacological profiles.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole nucleus is a versatile scaffold found in a number of approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective properties.[5][6][7] The chemical stability of the oxadiazole ring, coupled with its ability to engage in various non-covalent interactions with biological targets, makes it a valuable component in the design of novel therapeutic agents.[8]
Structural and Functional Dissection of this compound
This compound is a 3,5-disubstituted 1,2,4-oxadiazole with the following key structural features:
-
1,2,4-Oxadiazole Core: Provides the foundational heterocyclic structure known for its metabolic stability and ability to act as a bioisostere.
-
5-Propyl Group: A small, lipophilic alkyl chain that can influence the compound's overall lipophilicity and potential interactions with hydrophobic pockets in target proteins.
-
3-Ethylaminomethyl Group: A flexible side chain containing a secondary amine, which can act as a hydrogen bond donor and acceptor, and is ionizable at physiological pH. This group can significantly impact the compound's solubility, basicity, and ability to form salt bridges with acidic residues in biological targets.
Based on these structural motifs, it can be hypothesized that this compound possesses good drug-like properties. The presence of the amine group suggests potential applications in targeting receptors or enzymes where interactions with a basic moiety are crucial, such as certain G-protein coupled receptors or kinases.
Comparative Analysis with Other 1,2,4-Oxadiazole Analogues
To contextualize the potential of this compound, it is instructive to compare it with other 1,2,4-oxadiazole derivatives that have been synthesized and biologically evaluated.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an acylating agent, such as a carboxylic acid, acid chloride, or ester.[9][10] The general synthetic scheme is depicted below:
Caption: General synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.
This methodology allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, enabling the exploration of structure-activity relationships.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the calculated properties of this compound and two representative 1,2,4-oxadiazole analogues is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C8H15N3O | 169.23 | 1.2 |
| 3-(4-Chlorophenyl)-5-(1-piperazinyl)-1,2,4-oxadiazole | C12H13ClN4O | 264.71 | 1.8 |
| 5-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | C17H12N2O3 | 292.29 | 3.5 |
This table highlights the diversity in physicochemical properties that can be achieved by modifying the substituents on the 1,2,4-oxadiazole core. The lower molecular weight and calculated logP of this compound suggest it may have good solubility and permeability characteristics.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
-
Anticancer Activity: Many 1,2,4-oxadiazoles with aryl substituents at the 3- and 5-positions have demonstrated potent anticancer activity.[11][12] For instance, derivatives bearing a benzothiazole moiety have shown equipotent activity to 5-fluorouracil against colon cancer cell lines.[12] The presence of electron-donating or electron-withdrawing groups on the aryl rings can significantly modulate the cytotoxic potency.[1] In comparison, the aliphatic substituents of this compound may confer a different pharmacological profile, potentially with reduced non-specific cytotoxicity.
-
Anti-inflammatory Activity: 1,2,4-oxadiazole derivatives have been investigated as anti-inflammatory agents, with some compounds exhibiting significant inhibition of cyclooxygenase (COX) enzymes.[13] Flurbiprofen-based oxadiazole derivatives have shown remarkable in vivo anti-inflammatory activity in carrageenan-induced paw edema assays in mice.[13] The ethylaminomethyl group in the title compound is a common feature in some anti-inflammatory drugs and could contribute to a similar activity profile.
-
Neuroprotective and CNS Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting the central nervous system. For example, certain derivatives have been developed as potent agonists for cortical muscarinic receptors, which are implicated in cognitive function.[14] The basic amine in this compound could facilitate interactions with targets in the CNS, although its ability to cross the blood-brain barrier would need to be experimentally determined.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel 1,2,4-oxadiazole derivatives like this compound, a battery of in vitro and in vivo assays is typically employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is commonly used to screen for anticancer activity.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and a vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[13]
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each group is calculated relative to the vehicle control group.
Conclusion
While this compound remains a largely uncharacterized compound, its structural features suggest it is a promising candidate for biological evaluation. By comparing it with other 1,2,4-oxadiazole derivatives, we can appreciate the vast chemical space and diverse pharmacological activities associated with this privileged scaffold. The ethylaminomethyl and propyl substituents on the title compound may confer a unique activity profile, potentially in the areas of inflammation or CNS disorders. Further investigation through synthesis and rigorous biological testing, following established protocols such as those outlined in this guide, is warranted to unlock the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives.
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Chavva, K., & Krishna, C. (2023). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 136-145. [Link]
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A Preclinical Head-to-Head Analysis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine and Standard of Care in a Model of Neurodegeneration
Prepared by: Senior Application Scientist
This guide provides a comparative analysis of the novel investigational compound, N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, against the current standard of care for a prevalent neurodegenerative condition. The focus of this document is to outline a rigorous preclinical experimental framework to ascertain the therapeutic potential of this 1,2,4-oxadiazole derivative.
Introduction: The Pressing Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health burden.[1] Current therapeutic options are often limited to symptomatic relief and do not halt the underlying progressive neuronal loss.[2] The development of disease-modifying therapies is therefore a critical priority for the scientific and medical communities.[1][2]
The 1,2,4-oxadiazole scaffold has emerged as a promising framework in medicinal chemistry due to the diverse biological activities of its derivatives, which include anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6] this compound is a novel small molecule from this class that warrants investigation for its potential as a neuroprotective agent. This guide outlines a preclinical strategy to compare its efficacy and safety against a current standard of care.
Hypothetical Mechanism of Action and Therapeutic Rationale
Based on the known bioactivities of 1,2,4-oxadiazole derivatives, we hypothesize that this compound exerts its neuroprotective effects through a multi-target mechanism involving the modulation of neuroinflammatory pathways and the enhancement of neuronal survival signaling.
Caption: Hypothetical mechanism of this compound.
Selection of a Relevant Disease Model and Standard of Care
For this comparative study, we will utilize a preclinical model of Alzheimer's disease. The current standard of care for symptomatic treatment of Alzheimer's disease includes cholinesterase inhibitors such as Donepezil.[2] Therefore, Donepezil will serve as the comparator in this experimental paradigm.
Comparative Experimental Workflow
A multi-tiered approach will be employed, progressing from in vitro characterization to in vivo efficacy studies.[7][8]
Caption: High-level experimental workflow for comparative analysis.
Part 1: In Vitro Comparative Analysis
Objective: To compare the neuroprotective and anti-inflammatory effects of this compound and Donepezil in cellular models of Alzheimer's disease.
Experimental Protocols:
1. Neuronal Viability Assay in an Aβ-Toxicity Model:
-
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.
-
Procedure:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with a dose range of this compound or Donepezil for 2 hours.
-
Introduce oligomeric Amyloid-beta (Aβ) 1-42 to induce neurotoxicity.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay.
-
-
Rationale: This assay evaluates the ability of the compounds to protect neurons from the cytotoxic effects of Aβ, a key pathological hallmark of Alzheimer's disease.[1]
2. Anti-inflammatory Activity in Microglia:
-
Cell Line: BV-2 murine microglial cells.
-
Procedure:
-
Culture BV-2 cells in 24-well plates.
-
Pre-treat with the test compounds for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
-
Rationale: Neuroinflammation is a critical component of Alzheimer's disease progression. This assay will determine the anti-inflammatory potential of the compounds.
Hypothetical Data Summary:
| Compound | Neuroprotection (EC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | 1.5 | 2.3 | 3.1 |
| Donepezil | >50 | 15.7 | 22.4 |
| Vehicle Control | N/A | N/A | N/A |
Part 2: In Vivo Comparative Efficacy
Objective: To compare the in vivo efficacy of this compound and Donepezil in a transgenic mouse model of Alzheimer's disease.
Experimental Protocol:
1. Animal Model and Treatment:
-
Model: 5XFAD transgenic mice, which exhibit accelerated Aβ deposition and cognitive decline.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10 mg/kg, daily oral gavage)
-
Donepezil (e.g., 1 mg/kg, daily oral gavage)
-
-
Duration: 3 months of treatment, starting at 3 months of age.
-
Rationale: The 5XFAD model is a well-established tool for evaluating potential Alzheimer's disease therapeutics in a setting that mimics aspects of the human disease.[9]
2. Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Rationale: These behavioral tests provide functional readouts of cognitive improvement, which is a key goal for Alzheimer's disease therapies.[7][9]
3. Post-mortem Brain Tissue Analysis:
-
Immunohistochemistry: To quantify Aβ plaque load and microglial activation (Iba1 staining).
-
ELISA: To measure brain levels of pro-inflammatory cytokines.
-
Rationale: These analyses will provide insights into the in vivo mechanism of action by examining the impact on key neuropathological and neuroinflammatory markers.
Hypothetical Data Summary:
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Y-Maze (Spontaneous Alternation, %) | Aβ Plaque Load (% Area) |
| Vehicle Control | 60 ± 5 | 50 ± 4 | 15 ± 2 |
| This compound | 35 ± 4 | 75 ± 5 | 8 ± 1.5 |
| Donepezil | 45 ± 5 | 65 ± 4 | 14 ± 2 |
| p < 0.05 vs. Vehicle Control |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound may offer a superior neuroprotective and anti-inflammatory profile compared to the standard of care, Donepezil, in preclinical models of Alzheimer's disease. The proposed multi-faceted mechanism of action, targeting both neuronal survival and neuroinflammation, represents a promising strategy for a disease-modifying therapy.
Further preclinical development should focus on comprehensive safety and toxicology studies, as well as pharmacokinetic and pharmacodynamic profiling to establish a clear dose-response relationship. The successful completion of these studies would provide a strong rationale for advancing this compound into early-phase clinical trials for the treatment of Alzheimer's disease.[10][11][12] The design of such trials should incorporate relevant biomarkers to assess target engagement and treatment response.[11]
Conclusion
This preclinical comparison guide outlines a robust experimental framework for evaluating the therapeutic potential of this compound against the standard of care for Alzheimer's disease. The unique chemical scaffold and hypothesized multi-target mechanism of action position this compound as a promising candidate for further investigation in the pursuit of a much-needed disease-modifying therapy for neurodegenerative disorders.
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A Comparative Guide to the Structure-Activity Relationship of 5-Propyl-1,2,4-Oxadiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of 1,2,4-oxadiazole analogs, with a particular focus on the influence of the 5-propyl substituent and its variations on biological activity. By examining key experimental data, we aim to provide actionable insights for the rational design of novel therapeutic agents.
The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle
The five-membered 1,2,4-oxadiazole ring is a versatile scaffold found in a variety of pharmacologically active compounds.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The stability of the 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive component in drug design, offering an alternative to more labile functional groups.[4]
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. This typically proceeds through the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of 5-propyl-1,2,4-oxadiazole analogs, butyric acid or a related acylating agent is used to introduce the propyl group at the 5-position.
Experimental Protocol: General Synthesis of 3-Aryl-5-propyl-1,2,4-oxadiazoles
-
Amidoxime Formation: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.
-
O-Acylation: The resulting benzamidoxime is then acylated with butyryl chloride in the presence of a non-nucleophilic base like pyridine in an inert solvent such as dichloromethane (DCM) at low temperature (e.g., 0 °C to room temperature).
-
Cyclization: The intermediate O-acylamidoxime is cyclized to the 3-aryl-5-propyl-1,2,4-oxadiazole by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of acid or base, or by microwave irradiation.[5]
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: General synthetic scheme for 3-aryl-5-propyl-1,2,4-oxadiazoles.
Structure-Activity Relationship (SAR) of 5-Alkyl-1,2,4-Oxadiazole Analogs
While a comprehensive SAR study focused solely on 5-propyl analogs is not extensively documented in a single source, valuable insights can be gleaned from broader studies on 3-aryl-5-alkyl-1,2,4-oxadiazoles. A notable example is the investigation of these compounds as inhibitors of the NAD+-dependent lysine deacetylase HDSirt2, a target for neurodegenerative diseases and cancer.[4]
Influence of the 5-Alkyl Group on Biological Activity
In the context of HDSirt2 inhibition, the nature of the alkyl group at the 5-position of the 1,2,4-oxadiazole ring plays a crucial role in modulating the potency of the compounds. The general trend observed is that small, linear alkyl chains are well-tolerated, and in some cases, preferred for optimal activity.
A comparative analysis of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives reveals the following SAR trends:
-
Chain Length: Increasing the alkyl chain length from methyl to ethyl and propyl can have a variable effect, which is often dependent on the nature of the substituent at the 3-position. In some series, a propyl group may offer a good balance of lipophilicity and steric fit within the target's binding pocket.
-
Bulky Substituents: The introduction of bulky groups at the 5-position generally leads to a decrease or loss of activity, suggesting steric hindrance within the binding site.
-
Polar Groups: The incorporation of polar functionalities on the alkyl chain can either enhance or diminish activity, depending on the specific interactions they form within the target protein.
SAR at the 3-Position: The Aryl Substituent
With a constant 5-propyl group, modifications to the aryl ring at the 3-position have a significant impact on biological activity. Key observations from various studies include:
-
Substituent Position: The position of substituents on the aryl ring is critical. For instance, in some anticancer agents, a meta-substituted nitro group was found to be more favorable than a para substitution.[4]
-
Electronic Effects: Both electron-donating and electron-withdrawing groups on the aryl ring can influence activity. The optimal electronic nature of the substituent is target-dependent. For example, in a series of anticancer 1,2,4-oxadiazoles linked to 5-fluorouracil, the introduction of electron-donating methoxy groups on the phenyl ring significantly enhanced anticancer activity.[6]
-
Heterocyclic Rings: Replacement of the phenyl ring with other aromatic heterocycles, such as pyridine or thiophene, can also modulate activity and selectivity.[7]
Comparative Performance Data
The following table summarizes the inhibitory activity of a series of 3-aryl-5-alkyl-1,2,4-oxadiazole analogs against HDSirt2, highlighting the influence of the 5-alkyl substituent.
| Compound | 3-Aryl Substituent | 5-Alkyl Substituent | HDSirt2 IC50 (µM) |
| 1 | 4-Methoxyphenyl | Methyl | > 50 |
| 2 | 4-Methoxyphenyl | Ethyl | 25 |
| 3 | 4-Methoxyphenyl | Propyl | 15 |
| 4 | 3,4-Dimethoxyphenyl | Methyl | 10 |
| 5 | 3,4-Dimethoxyphenyl | Ethyl | 5 |
| 6 | 3,4-Dimethoxyphenyl | Propyl | 2.5 |
| 7 | 3,4,5-Trimethoxyphenyl | Methyl | 1.5 |
| 8 | 3,4,5-Trimethoxyphenyl | Ethyl | 0.8 |
| 9 | 3,4,5-Trimethoxyphenyl | Propyl | 0.5 |
Data is hypothetical and for illustrative purposes to demonstrate SAR trends based on published findings.
The data suggests that for this particular target, increasing the alkyl chain length from methyl to propyl at the 5-position consistently improves the inhibitory potency across different 3-aryl substitution patterns. This indicates that the propyl group likely engages in favorable hydrophobic interactions within the enzyme's active site.
Caption: Key SAR takeaways for 5-propyl-1,2,4-oxadiazole analogs.
Comparison with Alternative Scaffolds
The 1,2,4-oxadiazole ring is often compared to other five-membered heterocycles such as 1,3,4-oxadiazoles, thiadiazoles, and triazoles. While these scaffolds can also exhibit a wide range of biological activities, the 1,2,4-oxadiazole offers a unique electronic distribution and hydrogen bonding capacity that can be advantageous for specific targets. For instance, in some cases, 1,2,4-oxadiazoles have shown superior metabolic stability compared to their 1,3,4-isomers.
Future Directions
The exploration of the SAR of 5-propyl-1,2,4-oxadiazole analogs is an ongoing endeavor. Future studies should focus on:
-
Systematic modifications of the propyl chain: Introducing branching, unsaturation, or cyclic moieties to probe the steric and electronic requirements of the binding pocket.
-
Diverse 3-position substituents: Expanding the library of aryl and heteroaryl groups at the 3-position to fine-tune activity and selectivity.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the design of more potent and selective analogs.[3]
By systematically exploring the chemical space around the 5-propyl-1,2,4-oxadiazole core, researchers can unlock the full potential of this privileged scaffold for the development of next-generation therapeutics.
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A Cross-Validation Framework for Characterizing Novel Oxadiazole-Based Apelin Receptor Agonists
A Comparative Guide for Preclinical Drug Discovery
Abstract
The discovery of novel small-molecule agonists for the Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), holds significant promise for the treatment of cardiovascular and metabolic diseases.[1][2] This guide introduces a robust cross-validation strategy for characterizing the bioactivity of emerging chemotypes, using the hypothetical compound N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (hereafter designated Compound-OXA ) as a case study. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its favorable metabolic stability and bioisosteric properties.[3][4] We present a direct comparison of Compound-OXA's hypothetical bioactivity against two established benchmarks: the endogenous peptide agonist Apelin-13 and the well-characterized small-molecule agonist BMS-986224 .[5][6] This guide provides detailed, field-proven protocols for receptor binding affinity, functional potency, and downstream signaling pathway engagement to ensure a comprehensive and reliable assessment of novel drug candidates.
Introduction: The Rationale for Rigorous APJ Agonist Validation
The apelin/APJ system is a critical regulator of cardiovascular homeostasis, and its activation offers therapeutic potential for conditions like heart failure and pulmonary hypertension.[1][2][7] While endogenous apelin peptides are potent activators, their therapeutic utility is hampered by a short biological half-life.[8] This has driven the search for orally bioavailable, small-molecule agonists. Compound-OXA, featuring a 1,2,4-oxadiazole core, represents a class of compounds with potential for improved drug-like properties.[4][9]
However, the journey from a screening hit to a viable lead candidate requires a stringent cross-validation workflow. It is not sufficient to demonstrate activity in a single assay. A multi-faceted approach is essential to confirm on-target engagement, quantify functional potency, understand the mechanism of action, and rule out off-target effects. This guide establishes such a framework, providing researchers with the tools to generate a robust and defensible data package for novel APJ agonists.
The Cross-Validation Blueprint: From Binding to Function
A rigorous validation cascade ensures that experimental resources are focused on the most promising candidates. The proposed workflow logically progresses from confirming direct target interaction to quantifying functional cellular responses and exploring downstream signaling pathways.
Caption: Cross-Validation Workflow for APJ Agonists.
Comparative Bioactivity Profile: A Head-to-Head Analysis
To provide a tangible benchmark, this section presents hypothetical, yet plausible, experimental data for Compound-OXA against our selected standards. This data is summarized for clarity and direct comparison.
| Compound | Target | Assay Type | Key Parameter | Value |
| Compound-OXA | Human APJ | Radioligand Binding | Kᵢ (nM) | 15.2 |
| Apelin-13 | Human APJ | Radioligand Binding | Kᵢ (nM) | 0.45 |
| BMS-986224 | Human APJ | Radioligand Binding | Kᵢ (nM) | 0.30[5] |
| Compound-OXA | Human APJ | cAMP Inhibition | EC₅₀ (nM) | 25.8 |
| Apelin-13 | Human APJ | cAMP Inhibition | EC₅₀ (nM) | 0.37[5] |
| BMS-986224 | Human APJ | cAMP Inhibition | EC₅₀ (nM) | ~1.0 |
| Compound-OXA | Human APJ | β-Arrestin Recruitment | EC₅₀ (nM) | 112.5 |
| Apelin-13 | Human APJ | β-Arrestin Recruitment | EC₅₀ (nM) | ~5.0 |
| BMS-986224 | Human APJ | β-Arrestin Recruitment | EC₅₀ (nM) | ~8.0 |
Interpretation of Hypothetical Data: The data suggests Compound-OXA is a potent small-molecule agonist of the APJ receptor. Its binding affinity (Kᵢ) is in the nanomolar range, though weaker than the endogenous peptide and the comparator small molecule. Crucially, it demonstrates functional activity by inhibiting cAMP production with an EC₅₀ of 25.8 nM. The higher EC₅₀ in the β-arrestin assay suggests a potential bias towards the G-protein signaling pathway, a characteristic that can be therapeutically advantageous.[8]
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following protocols are foundational for the cross-validation of any putative APJ agonist.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for the APJ receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12]
-
Objective: To determine the inhibitory constant (Kᵢ) of Compound-OXA for the human APJ receptor.
-
Causality: A lower Kᵢ value indicates a higher binding affinity. This experiment is critical to confirm that the compound physically interacts with the target receptor.[10]
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably overexpressing the human APJ receptor.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of test compound (Compound-OXA, Apelin-13, or BMS-986224) at various concentrations.
-
50 µL of radioligand (e.g., [¹²⁵I]-Apelin-13) at a final concentration equal to its Kₑ.
-
100 µL of APJ receptor membrane preparation (5-10 µg protein/well).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of unlabeled Apelin-13 (e.g., 1 µM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-pre-soaked glass fiber filter plate, followed by three washes with ice-cold wash buffer. This separates bound from free radioligand.[13]
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract NSB from all wells. Plot the percent specific binding against the log concentration of the competitor compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: HTRF® cAMP Functional Assay
This assay measures the functional consequence of receptor activation. The APJ receptor is coupled to a Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][15]
-
Objective: To determine the potency (EC₅₀) and efficacy of Compound-OXA in modulating the APJ signaling pathway.
-
Causality: An agonist will decrease cAMP levels in response to a stimulant like forskolin. The EC₅₀ value represents the concentration of agonist required to produce 50% of the maximal effect, indicating its functional potency.[16]
-
Methodology:
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Cell Plating: Seed cells into a 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (Compound-OXA, Apelin-13, or BMS-986224) to the cells.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) as per the manufacturer's protocol.[17][18]
-
Incubation: Incubate for 60 minutes at room temperature to allow for the competitive binding reaction.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio, which is inversely proportional to the intracellular cAMP concentration.[16] Plot the ratio against the log concentration of the agonist and fit the data using a non-linear regression model to determine the EC₅₀.
-
Caption: APJ Receptor Gi-Coupled Signaling Pathway.
Protocol: β-Arrestin Recruitment Assay
GPCRs can signal through G-protein-dependent and G-protein-independent pathways, the latter often mediated by β-arrestins. Assessing β-arrestin recruitment is key to understanding potential for biased agonism, receptor desensitization, and internalization.[19][20][21]
-
Objective: To quantify the potency (EC₅₀) of Compound-OXA for inducing the recruitment of β-arrestin to the APJ receptor.
-
Causality: Ligand binding changes the receptor's conformation, creating a binding site for β-arrestin. This assay measures the physical interaction between the two proteins.[22][23] A significant difference between the G-protein and β-arrestin potencies indicates "biased agonism."[8]
-
Methodology:
-
Assay Principle: Utilize a commercially available assay system, such as DiscoverX's PathHunter®, which uses enzyme fragment complementation.[20] In this system, the APJ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (EA).
-
Cell Line: Use the engineered PathHunter® cell line co-expressing the tagged APJ receptor and β-arrestin.
-
Assay Procedure:
-
Plate the cells in a 384-well white-walled assay plate.
-
Add serial dilutions of the test compound.
-
Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection: Add the chemiluminescent substrate as per the manufacturer's protocol. The complemented enzyme will hydrolyze the substrate, generating a light signal.
-
Plate Reading: Read the plate on a luminometer.
-
Data Analysis: The light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the agonist and fit with a non-linear regression model to determine the EC₅₀.
-
Conclusion
The systematic cross-validation framework presented here provides a comprehensive strategy for evaluating novel APJ receptor agonists like Compound-OXA. By integrating binding, functional, and downstream signaling assays, researchers can build a high-confidence data package that elucidates a compound's affinity, potency, and mechanism of action. Direct comparison against established benchmarks like Apelin-13 and BMS-986224 is crucial for contextualizing the performance of new chemical entities and making informed decisions in the drug discovery cascade. This rigorous, multi-assay approach is indispensable for identifying and advancing promising new therapeutics for cardiovascular and metabolic diseases.
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Lioi, et al. (2021). In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. JACC: Basic to Translational Science.
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Structural and Physicochemical Properties: A Tale of Three Isomers
An In-Depth Comparative Analysis of 1,2,4-Oxadiazole and its Isomers for Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. Among the five-membered heterocycles, oxadiazoles are of paramount importance, frequently employed as bioisosteric replacements for amide and ester functionalities to enhance metabolic stability and fine-tune molecular properties.[1][2] This guide provides a comprehensive comparative analysis of the 1,2,4-oxadiazole ring system and its stable, synthetically accessible isomers: 1,3,4-oxadiazole and 1,2,5-oxadiazole (commonly known as furazan).
This analysis moves beyond a simple recitation of facts, delving into the structural causality behind the observed differences in properties. For researchers, scientists, and drug development professionals, understanding these nuances is key to making informed decisions in scaffold selection, optimizing lead compounds, and ultimately, designing more effective and safer therapeutics. We will explore their comparative stability, electronic characteristics, synthetic accessibility, and resulting pharmacological profiles, supported by experimental data and established protocols.
The arrangement of the two nitrogen atoms and one oxygen atom within the five-membered ring dictates the fundamental electronic distribution, aromaticity, and stability of each oxadiazole isomer.[3] These differences are not trivial; they translate directly into variations in key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1][4]
The 1,2,3-oxadiazole isomer is notably unstable, readily undergoing ring-opening to form a diazoketone tautomer, and is thus rarely utilized in drug discovery programs.[5][6] Our focus, therefore, remains on the three stable and widely used isomers.
Caption: Chemical structures of the three stable oxadiazole isomers.
Aromaticity and Stability
Quantum mechanics computations and experimental UV data reveal significant differences in the aromatic character of the isomers.[5][7]
-
1,3,4-Oxadiazole is generally considered the most stable and most aromatic of the isomers.[5][8] Its symmetrical structure allows for more effective delocalization of π-electrons, contributing to its greater thermal stability.[9]
-
1,2,4-Oxadiazole possesses a lower degree of aromaticity and is often described as behaving more like a conjugated diene.[7][9] This is attributed to the N-O bond, which introduces a point of weakness and lowers the overall resonance stabilization.[10] This reduced aromaticity makes the ring susceptible to thermal and photochemical rearrangements.[10]
-
1,2,5-Oxadiazole (Furazan) also has a degree of aromaticity, with a Bird unified aromaticity index of 53, similar to isoxazole.[11] Derivatives of this isomer have found applications as high-energy density materials, which speaks to a different profile of stability and reactivity.[12]
Electronic Distribution and Dipole Moment
The intrinsic charge distribution, quantified by the molecular dipole moment, is perhaps the most critical differentiator for drug design. It directly impacts lipophilicity (logD), aqueous solubility, and potential for off-target interactions like hERG inhibition.[1][2]
-
1,3,4-Oxadiazole: The symmetrical arrangement of heteroatoms results in a lower overall dipole moment compared to the 1,2,4-isomer. This is a key factor in its more favorable physicochemical profile.
-
1,2,4-Oxadiazole: The asymmetric placement of the heteroatoms creates a stronger dipole moment. This increased polarity can be disadvantageous, often leading to higher lipophilicity and lower aqueous solubility in matched molecular pairs.[1][4]
-
1,2,5-Oxadiazole: This isomer has a very large dipole moment (3.38 D), significantly greater than its isomers, which influences its interactions and physical properties.[11]
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection revealed that in almost all cases, the 1,3,4-oxadiazole isomer exhibits significantly lower lipophilicity (logD), higher aqueous solubility, greater metabolic stability, and lower hERG inhibition.[1][2][4]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for the three isomers, providing a clear basis for comparison.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Aromaticity | Lower, behaves like a conjugated diene[7][9] | Higher, more aromatic character[7][9] | Aromatic, index of 53[11] |
| Stability | Less stable, prone to rearrangement[5][10] | Most stable isomer[5][8] | Stable at room temp.; used in HEDMs[11][12] |
| Dipole Moment | High | Lower | Very High (3.38 D)[11] |
| Aqueous Solubility | Generally lower than 1,3,4-isomer[2][10] | Generally higher than 1,2,4-isomer[2] | Parent compound is soluble in water[11] |
| Lipophilicity (logD) | Generally higher than 1,3,4-isomer[1][4] | Generally lower than 1,2,4-isomer[1][4] | Data varies with substitution |
| pKa | Very weak base[13] | Weak base | Less basic than isoxazole (pKa ≈ -5.0)[11] |
Synthetic Accessibility: Pathways to the Core Scaffolds
The choice of an isomeric scaffold is often influenced by the ease and versatility of its synthesis. Fortunately, all three isomers are accessible through well-established synthetic routes, though the specific precursors and reaction types differ, reflecting their unique electronic structures.
Caption: Common synthetic pathways to the three major oxadiazole isomers.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The most prevalent method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[12]
Rationale: This pathway is highly modular, allowing for diverse substitutions at the C3 and C5 positions by varying the starting amidoxime and acylating agent, respectively. The use of a coupling agent like a Vilsmeier reagent or a carbodiimide activates the carboxylic acid for efficient acylation of the amidoxime.[12] The subsequent cyclization is typically promoted by heat or a base, which facilitates the dehydration step to form the stable heterocyclic ring.
Step-by-Step Methodology:
-
Activation: To a solution of a selected carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Condensation: Add the corresponding amidoxime (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting materials and formation of the O-acyl amidoxime intermediate.
-
Cyclization: Heat the reaction mixture to 80-120 °C for 4-12 hours. The thermal conditions promote the intramolecular cyclodehydration to yield the 1,2,4-oxadiazole.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The synthesis of the 1,3,4-oxadiazole core is commonly achieved via the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. The former is often preferred for its reliability.
Rationale: This method relies on the formation of a stable hydrazine linkage followed by an intramolecular cyclization driven by a strong dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. The choice of dehydrating agent is critical; stronger reagents are required for less reactive substrates but may not be compatible with sensitive functional groups.
Step-by-Step Methodology:
-
Hydrazide Formation: React a primary hydrazide (R¹-CONHNH₂) with an acyl chloride or anhydride (R²-COCl) (1.0 eq) in the presence of a base like pyridine or triethylamine in a solvent such as DCM or THF at 0 °C to room temperature to form the diacylhydrazine intermediate.
-
Cyclodehydration: To the isolated diacylhydrazine (1.0 eq), add an excess of a dehydrating agent such as POCl₃ (5-10 eq) either neat or in a high-boiling solvent like toluene.
-
Reaction: Heat the mixture under reflux for 2-6 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., aqueous NaHCO₃ or NaOH) and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Protocol 3: Synthesis of 1,2,5-Oxadiazoles (Furazans)
The parent furazan ring is typically synthesized by the dehydration of glyoxime (a type of α-dioxime).
Rationale: This is a classical and direct method where a dehydrating agent removes two molecules of water from the dioxime to facilitate ring closure. Succinic anhydride is a common choice for this dehydration, providing a high-temperature, acidic environment necessary for the reaction.
Step-by-Step Methodology:
-
Mixing Reagents: In a distillation apparatus, thoroughly mix an α-dioxime (e.g., glyoxaldioxime) (1.0 eq) with a dehydrating agent like succinic anhydride (2-3 eq).
-
Dehydration and Distillation: Heat the mixture to 150-170 °C. The 1,2,5-oxadiazole product will form and distill out of the reaction flask.
-
Purification: Collect the distillate, which can be further purified by redistillation if necessary.
Biological and Pharmacokinetic Profiles: The Impact of Isomerism
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, present in marketed drugs and numerous clinical candidates.[14] It is widely recognized as a bioisostere of esters and amides, a role it shares with the 1,3,4-oxadiazole isomer.[15][16] This bioisosteric replacement is a key strategy to address liabilities associated with amides and esters, such as poor metabolic stability (hydrolysis by esterases and amidases) and low oral bioavailability.[16]
However, as established by comparative studies, not all oxadiazole bioisosteres are created equal.[6][17] The choice between the 1,2,4- and 1,3,4-isomers can have profound consequences for the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.
Caption: Relationship between isomeric properties and drug development outcomes.
-
1,2,4-Oxadiazoles in Medicinal Chemistry: This scaffold has been incorporated into a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[14][15] Marketed drugs like Ataluren (a read-through promoter) contain this moiety. Its rigid structure serves as a valuable linker for positioning pharmacophoric groups in a precise orientation for target engagement.
-
1,3,4-Oxadiazoles in Medicinal Chemistry: This isomer is also exceptionally prevalent.[12] The HIV integrase inhibitor Raltegravir is a prominent example.[15] As previously noted, its more favorable physicochemical profile (lower lipophilicity, higher solubility) often makes it a more attractive choice than the 1,2,4-isomer when aiming to improve the overall drug-like properties of a series.[1][2]
-
1,2,5-Oxadiazoles in Medicinal Chemistry: While less common than the other two isomers in marketed drugs, furazan derivatives are not without significant biological activity. They have been investigated for cytotoxic properties and as inhibitors of indoleamine 2,3-dioxygenase for cancer therapy.[11][12]
The key takeaway for drug developers is that an isomeric switch, for example from a 1,2,4- to a 1,3,4-oxadiazole, is a powerful and subtle strategy. It constitutes a minimal structural change that can dramatically improve a compound's ADME profile, potentially converting a problematic lead compound into a viable clinical candidate.[6]
Conclusion
The 1,2,4-oxadiazole ring and its isomers, 1,3,4-oxadiazole and 1,2,5-oxadiazole, are foundational scaffolds in modern medicinal chemistry. While they all can function as effective bioisosteres for amides and esters, they are not interchangeable. The specific arrangement of heteroatoms imparts a unique electronic signature to each isomer, resulting in significant and predictable differences in aromaticity, stability, dipole moment, and, consequently, their pharmacokinetic profiles.
The 1,3,4-isomer often presents a more favorable profile with lower lipophilicity and higher metabolic stability compared to the 1,2,4-isomer. The 1,2,5-isomer possesses a distinct high-dipole character that can be exploited for specific applications. A thorough understanding of these structure-property relationships is essential for the rational design of new chemical entities. By carefully selecting the appropriate oxadiazole isomer, researchers can strategically modulate the properties of lead compounds to overcome common developmental hurdles and accelerate the journey from discovery to the clinic.
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Archiv der Pharmazie, 355(6), 2200045. [Link]
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Pace, A., Pierro, P., & Pace, V. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2020(1), 376-399. [Link]
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Kucińska, M., Wujec, M., & Cielecka-Piontek, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
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Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817-1830. [Link]
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Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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Singh, S., Kumar, D., & Budakoti, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3958. [Link]
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Boyarskiy, V. P., Beliaev, A., & Luque, R. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5926. [Link]
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Kucińska, M., Wujec, M., & Cielecka-Piontek, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Pitasse-Santos, P., Sueth-Santiago, V., & de F. F. M. Lima, M. E. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Mini-Reviews in Medicinal Chemistry, 18(1), 53-64. [Link]
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da Silva, G. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. International Journal of Molecular Sciences, 23(23), 14999. [Link]
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Goldberg, K., et al. (2012). Oxadiazole isomers: All bioisosteres are not created equal. Medicinal Chemistry Communication, 3(5), 600-604. [Link]
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Singh, R., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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La Monica, G., et al. (2022). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 27(19), 6667. [Link]
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de Morais, A. C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 11119. [Link]
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"benchmarking the efficacy of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine"
An In-Depth Comparative Efficacy Analysis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a Novel S1P1 Receptor Agonist
Guide Objective: This document provides a comprehensive framework for benchmarking the efficacy of the novel compound this compound, hereafter designated as Compound-X , a putative Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis against established S1P1 modulators, featuring detailed experimental protocols and supporting data to objectively evaluate its therapeutic potential, particularly in the context of autoimmune disorders such as multiple sclerosis.
Introduction: The Rationale for Novel S1P1 Receptor Modulators
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. The S1P gradient between the lymph and the blood is essential for this process, with higher S1P concentrations in the blood acting as a chemoattractant for lymphocytes expressing S1P1.
Functional antagonism of the S1P1 receptor, by inducing its internalization and degradation, effectively traps lymphocytes within the lymph nodes. This sequestration prevents their infiltration into target tissues, such as the central nervous system in multiple sclerosis, thereby mitigating inflammation and tissue damage. This mechanism is the cornerstone of the therapeutic success of approved S1P1 modulators like Fingolimod (FTY720), Siponimod, and Ozanimod.
However, the development of next-generation S1P1 modulators aims to improve upon existing therapies by optimizing selectivity, reducing off-target effects (e.g., bradycardia associated with S1P3 agonism), and refining pharmacokinetic and pharmacodynamic profiles. Compound-X, featuring a 1,2,4-oxadiazole core, represents a novel chemical scaffold designed to achieve potent and selective S1P1 agonism. This guide outlines a rigorous, multi-tiered approach to benchmark its efficacy against the well-characterized modulator, Fingolimod.
Part 1: In Vitro Characterization - Receptor Affinity and Functional Activity
The initial phase of benchmarking involves a detailed in vitro assessment to confirm the compound's interaction with the S1P1 receptor and quantify its functional consequences.
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of Compound-X for the human S1P1 receptor and assess its selectivity against other S1P receptor subtypes (S1P2-5).
Methodology: Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
Assay Buffer: The assay is conducted in a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competition Reaction: Receptor membranes are incubated with a fixed concentration of [3H]-S1P and increasing concentrations of Compound-X or a reference compound (e.g., Fingolimod-phosphate).
-
Incubation: The reaction is incubated for 60 minutes at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Expected Outcome: A low nanomolar or sub-nanomolar Ki value for S1P1 would indicate high binding affinity. A significantly higher Ki for other S1P subtypes would demonstrate selectivity.
Functional Agonist Activity
Objective: To quantify the potency (EC50) and efficacy (Emax) of Compound-X in activating the S1P1 receptor.
Methodology: GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor, a proximal event following agonist binding.
Step-by-Step Protocol:
-
Assay Components: The assay mixture includes S1P1-expressing cell membranes, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Compound Addition: Increasing concentrations of Compound-X or a reference agonist are added to the mixture.
-
Incubation: The reaction is incubated for 30 minutes at 30°C.
-
Signal Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect) values.
Logical Workflow for In Vitro Characterization
Caption: S1P1 signaling cascade leading to cell migration and its therapeutic antagonism.
Part 3: In Vivo Efficacy - Animal Model of Multiple Sclerosis
The definitive test of efficacy requires evaluating Compound-X in a relevant animal model that recapitulates key aspects of human disease pathology.
Objective: To assess the ability of Compound-X to prevent or reduce the clinical signs of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis.
Methodology: MOG35-55-induced EAE in C57BL/6 Mice
Step-by-Step Protocol:
-
EAE Induction: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered on days 0 and 2 to facilitate blood-brain barrier permeability.
-
Treatment Groups: Mice are randomized into groups: Vehicle control, Compound-X (at various doses, e.g., 0.1, 0.3, 1 mg/kg), and Fingolimod (0.3 mg/kg).
-
Dosing: Oral administration (gavage) of the compounds begins on the day of immunization (prophylactic model) or upon the first signs of disease (therapeutic model).
-
Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE according to a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Peripheral Lymphocyte Counts: Blood samples are collected at specified time points to confirm the pharmacodynamic effect of lymphocyte sequestration.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue stains).
Comparative In Vivo Efficacy Data (Hypothetical)
| Group | Mean Peak Clinical Score (± SEM) | Day of Onset (± SEM) | Peripheral Lymphocyte Count (% of Vehicle) |
| Vehicle | 3.5 ± 0.3 | 11.2 ± 0.5 | 100% |
| Fingolimod (0.3 mg/kg) | 1.2 ± 0.2 | Delayed (18.5 ± 1.1) | 25% |
| Compound-X (0.1 mg/kg) | 2.5 ± 0.4 | 13.1 ± 0.8 | 65% |
| Compound-X (0.3 mg/kg) | 1.1 ± 0.3 | Delayed (19.2 ± 1.3) | 22% |
| Compound-X (1.0 mg/kg) | 0.8 ± 0.2 | Delayed (20.5 ± 1.0) | 18%* |
*p < 0.05 vs. Vehicle. This hypothetical data shows Compound-X is equipotent to Fingolimod in suppressing EAE clinical signs and inducing peripheral lymphopenia.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the efficacy of this compound (Compound-X) as a novel S1P1 receptor agonist. The proposed experiments, progressing from molecular target engagement to cellular function and finally to in vivo therapeutic efficacy, provide a robust framework for comparison against established standards like Fingolimod.
Based on the hypothetical data presented, Compound-X demonstrates a highly promising profile, characterized by potent S1P1 agonism, superior selectivity against the S1P3 subtype, and strong efficacy in a preclinical model of multiple sclerosis. These attributes suggest it could represent a safer and equally effective therapeutic alternative. Further development should focus on comprehensive ADME/Tox profiling and long-term efficacy and safety studies.
References
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Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. British Journal of Pharmacology, 158(5), 1173-1182. Available at: [Link]
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Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91–101. Available at: [Link]
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Chaudhry, B. Z., Cohen, J. A., & Conway, D. S. (2017). Sphingosine 1-phosphate receptor modulators in multiple sclerosis. Journal of Neurology, 264(7), 1311–1326. Available at: [Link]
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Constantinescu, C. S., Farooqi, N., O'Brien, K., & Gran, B. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology, 164(4), 1079–1106. Available at: [Link]
-
Miller, S. D., & Karpus, W. J. (2007). Experimental autoimmune encephalomyelitis in the mouse. Current Protocols in Immunology, Chapter 15, Unit 15.1. Available at: [Link]
Bridging the Divide: A Comparative Guide to In Vivo Validation of 1,2,4-Oxadiazole Scaffolds
A Senior Application Scientist's Guide to Translating Benchtop Success to Preclinical Reality
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its value lies not just in its diverse biological activities—spanning anticancer, anti-inflammatory, and anti-infective properties—but also in its role as a bioisostere for amide and ester groups, often enhancing metabolic stability and pharmacokinetic profiles.[4] However, the journey from a promising sub-micromolar IC50 value in a 96-well plate to a tangible therapeutic effect in a living system is fraught with challenges. Promising in vitro findings frequently fail to translate to in vivo efficacy, a critical attrition point in the drug discovery pipeline.[5]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute robust in vivo validation studies for novel 1,2,4-oxadiazole derivatives. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that each step is a self-validating system designed to rigorously test the therapeutic hypothesis.
Part 1: The In Vitro Foundation – Defining a High-Quality Starting Point
The success of any in vivo campaign is predicated on the quality of the initial in vitro data. An in vitro "hit" must be characterized by more than just raw potency. The primary goal is to establish a clear, quantifiable biological effect on a target cell line or enzyme.
Common In Vitro Screening Assays for 1,2,4-Oxadiazoles
The choice of assay is dictated by the therapeutic hypothesis. For 1,2,4-oxadiazoles, which have shown significant promise in oncology, cell-based cytotoxicity assays are a common starting point.[6][7]
-
MTT/MTS Assays: These colorimetric assays are the workhorses of initial screening, measuring the metabolic activity of cells as a proxy for viability. Their high-throughput nature allows for rapid screening of dozens of compounds against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][8]
-
Enzyme Inhibition Assays: When a specific molecular target is hypothesized, such as a kinase or histone deacetylase (HDAC), direct enzymatic assays are employed.[7] These provide mechanistic insight that a simple cytotoxicity assay cannot.
-
Apoptosis Assays: To confirm the mechanism of cell death, assays like Annexin V/PI staining can differentiate between apoptosis and necrosis, providing crucial information about the compound's mode of action.[8][9]
Causality in Assay Selection: Why start with a broad cytotoxicity screen? It's a pragmatic approach. A compound must kill cancer cells to be a viable anticancer agent. Only after confirming this fundamental activity does it become resource-effective to invest in more complex, mechanism-of-action studies.
Table 1: Representative In Vitro Data for Novel 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Cell Line/Enzyme | In Vitro Assay | Reported Potency (IC50) | Reference |
| 1,2,4-Oxadiazole-5-fluorouracil | MCF-7 (Breast Cancer) | MTT | 0.76 µM | [6] |
| 1,2,4-Oxadiazole-Benzimidazole | A549 (Lung Cancer) | MTT | 0.12 - 2.78 µM | [1] |
| 1,2,4-Oxadiazole Hydroxamates | HDAC1 (Enzyme) | Enzymatic | 8.9 nM | [7] |
| 3,5-Diaryl-1,2,4-oxadiazole | JEG-3 (STS Inhibition) | Cell-based | 6.64 nM | [10] |
| 1,2,4-Oxadiazole Derivative | Trypanosoma cruzi | Antiparasitic | 3.5 - 9.5 µM | [11][12] |
Part 2: The Translational Workflow – From Hit to In Vivo Candidate
The transition from in vitro to in vivo is not a direct leap but a structured process of de-risking.[5][13] This involves assessing the compound's drug-like properties, primarily its pharmacokinetic (PK) profile. A potent molecule is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration.
Part 3: A Comparative Guide to In Vivo Model Selection
The choice of animal model is the single most critical decision in the study design. The model must be relevant to the human disease state being investigated.
Table 2: Comparison of In Vivo Models for 1,2,4-Oxadiazole Validation
| Therapeutic Area | Common Model | Rationale & Key Features | Pros | Cons |
| Oncology | Subcutaneous Xenograft (e.g., MCF-7, A549 cells in nude mice) | Human tumor cells are implanted in immunocompromised mice, allowing for direct assessment of anti-tumor activity.[6] | Technically straightforward, reproducible, clear endpoint (tumor volume). | Lacks a functional immune system, may not predict efficacy against immunogenic tumors. |
| Neurodegeneration (Alzheimer's) | 3xTg-AD Transgenic Mouse | Mice are genetically engineered to express human genes associated with Alzheimer's pathology (APP, PS1, tau).[14] | Models key aspects of human AD pathology (Aβ plaques, tau tangles). Allows for behavioral testing. | Expensive, long study duration, may not fully recapitulate human disease complexity. |
| Inflammation | Carrageenan-Induced Paw Edema (Rat) | An acute, localized inflammatory response is induced, allowing for measurement of anti-inflammatory effects (reduction in swelling).[15] | Rapid, well-characterized, cost-effective for screening. | Models acute inflammation only; not representative of chronic inflammatory diseases. |
| Parasitic Disease (Chagas) | Trypanosoma cruzi-infected BALB/c Mice | Mice are infected with the parasite, mimicking the human infection. Efficacy is measured by reduction in parasitemia.[12] | Represents the complete host-parasite interaction. | Requires specialized BSL-2 facilities, endpoints can be more complex. |
Part 4: Core Experimental Protocols for In Vivo Validation
The following protocols represent gold-standard, self-validating methodologies for assessing a novel 1,2,4-oxadiazole derivative in an oncology context.
Protocol 1: Murine Pharmacokinetic (PK) Study
Objective: To determine the exposure profile (Cmax, Tmax, AUC, half-life) of the test compound in plasma after a single dose.
Trustworthiness Check: The validity of this protocol relies on accurate bioanalysis (LC-MS/MS) and a well-defined sampling schedule. A satellite group of animals for PK is crucial so that the main efficacy study animals are not disturbed.
Methodology:
-
Animal Model: Male BALB/c mice (or other relevant strain), 6-8 weeks old.
-
Acclimatization: House animals for at least 7 days prior to the study.
-
Grouping: n=3-4 mice per time point.
-
Formulation: Prepare the 1,2,4-oxadiazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). The formulation must be homogenous and stable.
-
Dosing: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical starting dose might be 10-50 mg/kg.
-
Blood Sampling: Collect blood (~50-100 µL) via tail vein or retro-orbital sinus at pre-dose (0), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the 1,2,4-oxadiazole derivative in a human cancer xenograft model.
Trustworthiness Check: This protocol is validated by the inclusion of a vehicle control group (to measure baseline tumor growth) and a positive control/standard-of-care group (e.g., a known chemotherapy agent like 5-Fluorouracil).[6] This allows for a direct comparison of the novel agent's efficacy.
Methodology:
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Cell Culture: Culture the chosen human cancer cell line (e.g., MCF-7) under sterile conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Tumor Implantation: Subcutaneously inject 5-10 million cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg, daily)
-
Group 3: Positive Control (e.g., Doxorubicin, weekly)
-
-
Treatment: Administer treatment as per the dosing schedule for a defined period (e.g., 21-28 days).
-
Monitoring: In addition to tumor volume, monitor body weight (as an indicator of toxicity) and clinical signs of distress daily.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a pre-defined size (~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Part 5: Data Integration – The In Vitro vs. In Vivo Comparison
Successful translation is rarely a 1:1 correlation. A compound with a 10 nM IC50 in vitro is not guaranteed to be more effective in vivo than a compound with a 100 nM IC50. Pharmacokinetics is the critical modifier.
Table 3: Hypothetical In Vitro/In Vivo Comparison Data
| Compound | In Vitro IC50 (MCF-7 cells) | In Vivo Dose (mg/kg) | In Vivo %TGI | Plasma AUC (ng*h/mL) @ Dose | Observations |
| OXA-001 | 25 nM | 50 | 75% | 4500 | Success: Good correlation. Potent in vitro, achieved sufficient exposure in vivo to drive efficacy. |
| OXA-002 | 5 nM | 50 | 10% | 150 | Failure (PK): Highly potent in vitro but failed in vivo due to very poor plasma exposure. |
| OXA-003 | 200 nM | 50 | 5% | 5200 | Failure (PD): Achieved excellent exposure, but lacked efficacy. Suggests the in vitro target may not be the primary driver of tumor growth in vivo. |
| OXA-004 | 50 nM | 50 | Not Evaluable | 6000 | Failure (Toxicity): >20% body weight loss by day 5. Likely off-target toxicity despite good exposure. |
This comparative analysis is the ultimate goal of the validation process. It allows for rational, data-driven decisions. The failure of OXA-002 is not an endpoint but a starting point for formulation scientists or medicinal chemists to improve bioavailability. The failure of OXA-003 prompts a re-evaluation of the biological hypothesis, while the toxicity of OXA-004 sends chemists back to the drawing board to improve the safety profile. This iterative, multi-disciplinary approach is the cornerstone of successful drug development.
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A Head-to-Head Comparison of 1,2,4-Oxadiazole Synthesis Methods: A Guide for Researchers
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry. Valued for its role as a bioisostere of amides and esters, it imparts metabolic stability and favorable pharmacokinetic properties to drug candidates.[1][2] This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to this valuable heterocycle, offering experimental insights and data to inform your selection of the optimal method for your research and development endeavors.
The Classical Approach: Cyclodehydration of O-Acylamidoximes
The most well-established and versatile method for the synthesis of 1,2,4-oxadiazoles is the cyclodehydration of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.[3] The reaction can be performed as a two-step process with isolation of the O-acylamidoxime or as a more streamlined one-pot procedure.[2][4]
Mechanistic Overview
The reaction proceeds via the nucleophilic attack of the amidoxime nitrogen onto the activated carbonyl of the acylating agent to form the O-acylamidoxime. Subsequent base- or heat-mediated cyclization with the elimination of water yields the 1,2,4-oxadiazole ring. The use of coupling agents is common to activate carboxylic acids for the initial acylation.
Caption: General mechanism of 1,2,4-oxadiazole formation via O-acylamidoxime cyclodehydration.
Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
This protocol is adapted from a general procedure for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.2 eq)
-
Coupling agent (e.g., HBTU, 1.1 eq)
-
Organic base (e.g., DIEA, 2.5 eq)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent, add the organic base (2.5 eq).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.[5]
-
Add the amidoxime (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor the progress by TLC. Reaction times can vary from 3 to 24 hours.[5]
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Performance and Considerations
| Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Two-Step (via Acyl Chloride) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope.[5] | Requires pre-synthesis of often unstable acyl chlorides; multi-step process.[5] |
| One-Pot (via Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HBTU) | 3-24 h | 80-120 °C | 50-90% | Streamlined process, avoids isolation of intermediates.[5] | Requires coupling agents which can be expensive; longer reaction times. |
| Microwave-Assisted One-Pot | Amidoxime, Carboxylic Acid, Coupling Agent | 5-20 min | 100-150 °C | 70-95% | Drastically reduced reaction times, often higher yields.[1] | Requires specialized microwave reactor equipment. |
| Base-Mediated (from Esters) | Amidoxime, Ester, Superbase (e.g., KOH/DMSO) | 10-60 min | Room Temp. | 85-98% | Very fast, high yielding, room temperature conditions.[4][6] | Substrate scope may be limited by the use of a strong base. |
The Convergent Approach: 1,3-Dipolar Cycloaddition
A mechanistically distinct and elegant approach to 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[2] This method is highly convergent, bringing together two key fragments in a single step to form the heterocyclic core.
Mechanistic Overview
Nitrile oxides are typically generated in situ from the dehydration of α-nitroketones or the dehydrohalogenation of hydroximoyl halides. The generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile to form the 1,2,4-oxadiazole ring.[7]
Caption: General mechanism of 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Iron(III) Nitrate Mediated Synthesis from Alkynes and Nitriles
This protocol is based on a method that generates the nitrile oxide precursor from an alkyne.[7]
Materials:
-
Alkyne (1.0 eq)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq)
-
Nitrile (as solvent and reactant)
Procedure:
-
To a solution of the alkyne (1.0 eq) in the nitrile solvent, add iron(III) nitrate nonahydrate (2.0 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Performance and Considerations
This method offers a powerful way to construct the 1,2,4-oxadiazole ring, but its practicality is often dictated by the stability and accessibility of the nitrile oxide or its precursor.
-
Advantages: Highly convergent, can provide access to substitution patterns that may be difficult to obtain via the amidoxime route.
-
Disadvantages: Nitrile oxides can be unstable and prone to dimerization. The generation of nitrile oxides may require harsh conditions or specific precursors that are not always readily available.[8]
Modern Approaches: Oxidative Cyclization Methods
Recent advances in synthetic methodology have introduced oxidative cyclization reactions as an alternative means of preparing 1,2,4-oxadiazoles. These methods often proceed under mild conditions and can offer unique reactivity.[4]
Mechanistic Overview
One common strategy involves the oxidative cyclization of N-acylamidines or related substrates. The reaction is thought to proceed through the formation of an N-halo intermediate, followed by base-promoted intramolecular cyclization and elimination to afford the aromatic 1,2,4-oxadiazole.[4]
Caption: Proposed mechanism for oxidative cyclization of an N-benzyl amidoxime.
Experimental Protocol: NBS-Promoted Oxidative Cyclization of N-Benzyl Amidoximes
This protocol is based on the work of Vadagaonkar, Chaskar et al.[4]
Materials:
-
N-Benzyl amidoxime (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the N-benzyl amidoxime (1.0 eq) in the solvent.
-
Add NBS (1.1 eq) and DBU (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Considerations
| Oxidizing System | Typical Yield (%) | Advantages | Disadvantages |
| NBS/DBU | 54-84% | Mild reaction conditions, good functional group tolerance.[4] | Requires stoichiometric amounts of oxidant and base. |
| I₂/K₂CO₃ | 50-80% | Utilizes a less expensive oxidant.[4] | May give slightly lower yields than NBS/DBU.[4] |
Process Intensification: The Role of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods.[1][9]
A comparative study of conventional versus microwave-assisted synthesis of heterocyclic compounds consistently demonstrates that the microwave approach leads to higher yields in significantly shorter reaction times.[9][10] For example, a reaction that takes several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor.[11] This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.[1]
Head-to-Head Comparison Summary
| Feature | Cyclodehydration of O-Acylamidoximes | 1,3-Dipolar Cycloaddition | Oxidative Cyclization |
| Generality & Scope | Very broad, numerous acylating agents can be used. | Dependent on the availability of nitrile oxide precursors. | Emerging area, scope is still being explored. |
| Reaction Conditions | From room temperature to high-temperature reflux; can be harsh. | Often requires in situ generation of unstable intermediates. | Generally mild, often at room temperature. |
| Key Advantages | Highly versatile, well-established, and reliable. | Convergent, builds complexity quickly. | Mild conditions, novel reactivity. |
| Key Disadvantages | Can require expensive coupling agents or multiple steps. | Unstable intermediates, potential for side reactions. | Requires stoichiometric oxidants, may have limited scope. |
| Ideal Application | General-purpose synthesis and library generation. | Synthesis of specific, complex targets. | When mild conditions are required for sensitive substrates. |
Conclusion
The synthesis of 1,2,4-oxadiazoles is a mature field with a variety of robust methods available to the synthetic chemist. The classical cyclodehydration of O-acylamidoximes remains the most versatile and widely used approach, with modern advancements such as one-pot procedures and microwave-assisted synthesis making it highly efficient. The 1,3-dipolar cycloaddition offers a convergent and elegant alternative for specific targets, while newer oxidative cyclization methods provide access to these heterocyles under mild conditions. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
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Wang, L., et al. (2013). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 11(35), 5851-5854. Available at: [Link]
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Swamy, U. K., et al. (2014). One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry, 26(7), 1921-1930. Available at: [Link]
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Sidneva, E. A., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron, 73(34), 5146-5154. Available at: [Link]
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Evaluating the Selectivity of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential and safety profile.[1] A highly selective drug candidate promises enhanced efficacy by acting on its intended target with minimal engagement of off-target molecules, thereby reducing the likelihood of adverse effects.[1] This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, a member of the pharmacologically diverse 1,2,4-oxadiazole class of compounds.[2][3][4] Given the broad spectrum of biological activities associated with this scaffold, from anticancer to neuroprotective effects, a rigorous and systematic approach to selectivity profiling is paramount.[2][5][6]
This document will navigate through a tiered experimental strategy, from broad, high-throughput screening to focused, target-specific assays. We will delve into the rationale behind the selection of appropriate assay platforms and the interpretation of the generated data, providing a self-validating system for robust decision-making in the early stages of drug development.
The Significance of Selectivity in the Context of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold known for its metabolic stability and ability to engage in various biological interactions.[7] Its derivatives have been investigated for a multitude of therapeutic applications, highlighting the potential for this chemical class to address a wide range of diseases.[2][4] However, this pharmacological promiscuity also underscores the critical need for meticulous selectivity assessment.[8] A lack of selectivity can lead to unforeseen toxicities or a diluted therapeutic effect, ultimately resulting in late-stage clinical failures.[9] Therefore, a proactive and comprehensive evaluation of selectivity is an indispensable component of the preclinical assessment of any novel 1,2,4-oxadiazole derivative.[10][11][12]
A Tiered Approach to Selectivity Profiling
A logical and cost-effective strategy for evaluating the selectivity of a novel compound like this compound involves a multi-tiered approach. This begins with broad screening to identify potential target families and progressively narrows the focus to quantify interactions with specific targets and their close relatives.
Caption: A tiered workflow for comprehensive selectivity profiling of a novel compound.
Tier 1: Broad Spectrum Screening
The initial step aims to cast a wide net to identify potential biological activities of this compound without a preconceived target.
-
Broad Phenotypic Screening: This involves testing the compound across a diverse panel of cell lines and observing its effects on cellular phenotypes such as proliferation, apoptosis, or morphological changes. A significant and specific phenotypic effect in a particular cell line can provide clues about the underlying mechanism of action and potential target pathways.
-
Large-Scale Target-Based Screening: Alternatively, the compound can be screened against a large, diverse panel of purified proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This approach provides a more direct indication of potential molecular targets.
Hypothetical Data Presentation: Tier 1
| Screening Platform | Assay Type | Compound Concentration | Result | Implication |
| Phenotypic | NCI-60 Cancer Cell Line Panel | 10 µM | Selective growth inhibition of HOP-92 (Non-Small Cell Lung Cancer) | Potential anticancer activity, warrants further investigation into pathways regulating lung cancer cell growth. |
| Target-Based | Kinase Panel (400 kinases) | 1 µM | >80% inhibition of EGFR and HER2 | Potential inhibitor of the ErbB family of receptor tyrosine kinases. |
| Target-Based | GPCR Panel (150 GPCRs) | 1 µM | No significant activity | Low likelihood of primary activity at the tested GPCRs. |
Tier 2: Focused Target Family Assays
Based on the initial screening results, the subsequent step involves a more focused investigation of the identified target families.
-
Kinase Panel Screening: If the initial screen suggests kinase activity, a comprehensive kinase panel is employed. This typically involves radiometric, fluorescence, or luminescence-based assays to quantify the compound's inhibitory activity against a large number of kinases at a single concentration.[13]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and [γ-³³P]ATP in a suitable buffer.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM). Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase and precipitates the substrate.
-
Signal Detection: Transfer the reaction mixture to a filter plate, wash away unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the negative control.
Tier 3: In-depth Target Validation and Orthogonal Assays
Once a primary target or a small number of putative targets are identified, the focus shifts to validating these interactions and determining the compound's potency and mode of action. The use of orthogonal assays, which employ different detection technologies, is crucial to rule out assay artifacts and confirm the biological activity.[14]
-
IC₅₀ Determination: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) for the primary target(s) and closely related family members. This provides a quantitative measure of potency and initial selectivity.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) provide direct evidence of binding and can determine key kinetic and thermodynamic parameters of the drug-target interaction.[14]
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.
Hypothetical Data Presentation: Tier 3
| Target | IC₅₀ (nM) | Binding Affinity (Kᴅ, nM) - SPR | Cellular Target Engagement (CETSA) |
| EGFR | 50 | 45 | Confirmed |
| HER2 | 80 | 75 | Confirmed |
| VEGFR2 | >10,000 | No binding detected | Not observed |
| FGFR1 | >10,000 | No binding detected | Not observed |
Selectivity Calculation: The selectivity ratio can be calculated by dividing the IC₅₀ or Kᴅ value for the off-target by that of the primary target.[9] For example, the selectivity of this compound for EGFR over VEGFR2 is >200-fold.
Caption: Workflow for hit validation using orthogonal assays.
Tier 4: In Vivo Target Engagement and Off-Target Assessment
The final stage of preclinical selectivity evaluation involves assessing the compound's behavior in a living organism.
-
Pharmacodynamic (PD) Biomarker Analysis: In animal models, the modulation of the intended target can be measured. For an EGFR inhibitor, this could involve analyzing the phosphorylation status of EGFR and its downstream signaling proteins (e.g., ERK, AKT) in tumor xenografts.
-
Rodent Toxicity Studies: Preliminary toxicity studies in rodents can help identify any overt off-target effects and establish a therapeutic window.[12][15]
Comparison with Alternative Scaffolds
While this compound is the focus of this guide, it is important to consider how its selectivity profile might compare to other heterocyclic scaffolds commonly used in medicinal chemistry. For instance, compounds based on pyrimidine or quinazoline scaffolds are well-established as kinase inhibitors. A comparative analysis would involve subjecting these alternative compounds to the same tiered selectivity profiling workflow. The ideal candidate would exhibit high potency for the desired target(s) and a clean profile against a broad range of off-targets, particularly those known to cause toxicity (e.g., hERG ion channel, cytochrome P450 enzymes).[8][16]
Conclusion
The evaluation of a new chemical entity's selectivity is a multifaceted process that requires a strategic and evidence-based approach. For a compound like this compound, with its origins in a pharmacologically rich scaffold, a tiered and systematic investigation is non-negotiable. By integrating broad-based screening with focused biochemical, biophysical, and cellular assays, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound into later stages of development but also provides a solid foundation for understanding its therapeutic potential and safety margin. The methodologies outlined in this guide provide a robust framework for making informed decisions and ultimately contribute to the successful development of novel, selective, and safe medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine demands the highest standards of scientific rigor, not only in our experiments but also in our safety and environmental stewardship. This guide provides a comprehensive, principle-driven framework for the safe handling and disposal of this compound. Given its status as a specialized research chemical, detailed public safety data is limited; therefore, our procedures must be grounded in a thorough understanding of its chemical class—1,2,4-oxadiazoles—and the foundational regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The 1,2,4-oxadiazole ring is a stable heterocyclic motif known for its broad biological activity, a key reason for its prevalence in drug discovery.[1][2] This inherent bioactivity is the primary reason we must treat this compound and its associated waste streams with caution, assuming potential toxicity until proven otherwise.
Part 1: Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
The structure contains a 1,2,4-oxadiazole ring, a propyl group, and an ethanamine side chain.
-
Toxicity: Nitrogen- and oxygen-containing heterocyclic compounds are frequently biologically active and can be potent environmental pollutants.[5][6] The primary concern is toxicity. Waste is considered toxic if it meets the criteria of the Toxicity Characteristic Leaching Procedure (TCLP) or is a listed waste. While this compound is not a listed waste, its pharmacological purpose implies it could have toxic effects.
-
Corrosivity: The ethanamine side chain imparts basic properties. Concentrated solutions could be corrosive, with a pH greater than or equal to 12.5.[7]
-
Ignitability: While the structure does not suggest high flammability, if dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting solution would carry an ignitability characteristic.[7]
-
Reactivity: The 1,2,4-oxadiazole ring is generally stable, but it should not be mixed with strong acids or oxidizing agents, which could potentially lead to a reaction.
Based on this analysis, all waste streams containing this compound must be managed as hazardous waste .
| Hazard Characteristic | Likelihood & Rationale | Waste Management Implication |
| Toxicity | High. Assumed based on its nature as a biologically active heterocyclic compound intended for drug development.[1][2] | Segregate from all other waste streams. Handle with appropriate personal protective equipment (PPE). |
| Corrosivity | Possible. The amine functional group makes the compound basic. High concentrations in aqueous solution may be corrosive (pH ≥ 12.5).[7] | Test pH of aqueous waste streams. If pH is ≥ 12.5, it must be declared as corrosive. Do not neutralize unless it is a documented and approved laboratory procedure. |
| Ignitability | Low (for neat compound). However, solutions in flammable solvents are common. | If dissolved in a solvent with a flashpoint <140°F (60°C), the waste is ignitable.[7] Segregate from oxidizers. |
| Reactivity | Low. The compound is likely stable. However, avoid mixing with strong acids or strong oxidizing agents as a precaution. | Do not mix with incompatible waste streams. |
Part 2: On-Site Waste Management and Segregation Protocol
Proper segregation and containment at the point of generation—the lab bench—are critical to ensure safety and regulatory compliance. All laboratories generating this waste must establish a Satellite Accumulation Area (SAA).[7][8]
Step-by-Step Waste Collection Protocol:
-
Select Appropriate Containers: Use only chemically compatible containers with secure, screw-top lids. High-density polyethylene (HDPE) carboys are suitable for liquid waste. Solid waste can be collected in wide-mouth HDPE containers or lined cardboard boxes designed for chemical waste. Never use foodstuff containers.[8]
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
All other constituents in the container, including solvents and buffers, with estimated percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Ignitable").
-
The name of the Principal Investigator and the laboratory location (building and room number).[8][9]
-
-
Segregate Waste Streams: This is the most vital step. The causality is both safety and cost. Halogenated solvents, for example, are significantly more expensive to dispose of than non-halogenated ones.[9]
-
Neat/Unused Compound: Collect in its original container or a clearly labeled vial and place it in the solid waste container.
-
Non-Halogenated Solvent Waste: Collect solutions containing solvents like ethanol, methanol, acetone, hexane, or ethyl acetate in a dedicated carboy.
-
Halogenated Solvent Waste: Collect solutions containing solvents like dichloromethane (DCM) or chloroform in a separate, dedicated carboy.
-
Aqueous Waste: Collect solutions of the compound in buffers or water. Check the pH.
-
Contaminated Solids (Non-Sharp): Collect gloves, bench paper, and contaminated weighing paper in a designated, lined solid waste container.
-
Contaminated Sharps: Collect needles, scalpels, and contaminated glass pipettes in a puncture-proof sharps container labeled as hazardous chemical waste.
-
Empty Containers: An "empty" container that held the compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] Only after this decontamination can the defaced container be disposed of as regular trash.[10]
-
-
Maintain Closed Containers: Waste containers must be kept securely capped at all times, except when you are actively adding waste.[8][10] This is a primary EPA regulation to prevent the release of volatile compounds into the air.
Part 3: Spill and Emergency Decontamination Procedures
Accidents happen, and a prepared response is essential for safety.
First Aid Measures (Based on general amine and heterocyclic compounds): [11][12][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Chemical Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and notify your institution's Environmental Health & Safety (EH&S) department.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant nitrile gloves.
-
Contain the Spill: Use absorbent pads or socks to create a dike around the spill to prevent it from spreading.[14]
-
Neutralize/Absorb: For a small spill, cover it with a universal chemical absorbent or spill pillow. Do not use combustible materials like paper towels to absorb a spill of an oxidizing substance.
-
Collect Waste: Carefully scoop the absorbed material and any broken glass (using tongs or a dustpan) into a designated hazardous waste container.[14]
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a water rinse.[15] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office according to institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from research involving this compound.
Caption: Decision workflow for segregating waste containing this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to a strict protocol of Characterize, Segregate, Contain, and Dispose , we protect ourselves, our colleagues, and the wider community. Always consult your institution's specific EH&S guidelines, as they may have requirements that supplement federal regulations.[16][17] When in doubt, err on the side of caution and treat the waste as hazardous.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, demands a proactive and informed approach to personal protection. While a comprehensive, peer-reviewed safety profile for every new compound is not always available, we can establish robust safety protocols by analyzing its structural motifs—the 1,2,4-oxadiazole ring and the ethanamine side chain—and adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
This guide provides essential, immediate safety and logistical information for the handling of this compound. It is structured not as a rigid checklist, but as a dynamic decision-making framework, empowering you to assess risks and implement appropriate controls in your specific laboratory context.
Hazard Analysis: Understanding the "Why" Behind the Protection
This compound is a substituted 1,2,4-oxadiazole. Compounds within the oxadiazole class and related alkylamines present a range of potential hazards. A conservative safety approach assumes this compound may exhibit similar toxicological properties.
-
Acute Toxicity: Safety data for analogous oxadiazole derivatives frequently indicate that they can be harmful if swallowed, in contact with skin, or if inhaled, often falling into Acute Toxicity Category 4.[1][2]
-
Skin and Eye Irritation: Many 1,2,4-oxadiazole derivatives are known to cause skin and serious eye irritation.[2][3][4] Direct contact with the solid or solutions can lead to localized inflammation, redness, and discomfort.
-
Respiratory Irritation: Fine powders or aerosols of similar compounds may cause respiratory tract irritation.[2][3] Inhalation should be scrupulously avoided.
Given these potential hazards, the primary objective of our personal protective equipment (PPE) strategy is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure: dermal, ocular, and respiratory.
Core PPE Recommendations: A Task-Based Approach
The level of PPE required is dictated by the scale of the operation and the physical form of the chemical. The following table summarizes the minimum recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Safety glasses with side shields (ANSI Z87.1 certified)[5] | Disposable nitrile gloves (inspect before use)[1] | Fully-buttoned laboratory coat[5] | Recommended if weighing outside a ventilated enclosure. A NIOSH-approved N95 respirator is the minimum. |
| Preparing Solutions/Transfers | Chemical splash goggles[6] | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron over a standard lab coat[7][8] | Required. Work must be performed in a certified chemical fume hood. |
| Running Reactions/Workup | Chemical splash goggles and a face shield worn over the goggles[5][6] | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's guide for compatibility.[5] | Chemical-resistant lab coat or coveralls[7][8] | Required. All operations must be conducted within a chemical fume hood. |
| Handling >10g or High-Energy Ops | Full-face respirator with appropriate cartridges | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves[7] | Chemical-resistant splash suit or coveralls[7] | Required. Full-face, air-purifying respirator (NIOSH approved) with organic vapor cartridges.[7] |
Operational and Disposal Plans
Procedural discipline is as critical as the equipment itself. A self-validating protocol ensures that safety is an integral part of the workflow, not an afterthought.
PPE Donning and Doffing Protocol
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.
Donning (Putting On) Sequence:
-
Attire: Ensure you are wearing long pants and closed-toe shoes.[5]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat/Coverall: Put on your lab coat, ensuring it is fully buttoned.[5]
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Initial Decontamination: Before leaving the immediate work area (e.g., fume hood), wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if safe to do so.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.[1]
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat/Coverall: Unbutton the lab coat and roll it outwards, avoiding contact with the exterior surface.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Disposal Plan
Proper segregation and disposal of contaminated waste are paramount to prevent secondary exposure.
-
Solid Waste: All contaminated disposable PPE (gloves, bench paper, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[1]
Visualization of Safety Workflows
Visual aids provide immediate clarity for complex decision-making processes. The following diagrams, rendered in DOT language, outline the core safety workflows.
Caption: Immediate first aid steps following an exposure event.
References
-
CHEMM, Personal Protective Equipment (PPE). Available at: [Link]
-
Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
-
University of California, Riverside, Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
MDPI, Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
-
Hazmat School, 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
Research and Reviews, Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
PubChem, 5-Methyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
-
SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
-
ResearchGate, 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
-
PubMed, A Pharmacological Update of Oxadiazole Derivatives: A Review. Available at: [Link]
-
Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Available at: [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sams-solutions.com [sams-solutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
